4-(4-Methylphenoxy)benzylamine hydrochloride
Description
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Properties
IUPAC Name |
[4-(4-methylphenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSIBOVVDDDETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590035 | |
| Record name | 1-[4-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262862-66-8 | |
| Record name | 1-[4-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Methylphenoxy)benzylamine Hydrochloride
This guide provides a comprehensive technical overview of 4-(4-Methylphenoxy)benzylamine hydrochloride (CAS No. 262862-66-8), a versatile chemical intermediate with significant applications in pharmaceutical and agricultural research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, potential biological activities, and analytical characterization, underpinned by field-proven insights and authoritative references.
Core Molecular Identity and Physicochemical Profile
4-(4-Methylphenoxy)benzylamine hydrochloride is a benzylamine derivative distinguished by a 4-methylphenoxy substituent on the phenyl ring.[1] The compound is typically supplied as a hydrochloride salt, a strategic chemical modification that enhances its stability and solubility in aqueous solutions and polar solvents, facilitating its use in a variety of experimental settings.[1]
Its fundamental properties are summarized below:
| Property | Value | Source(s) |
| CAS Number | 262862-66-8 | [2] |
| Molecular Formula | C₁₄H₁₆ClNO | [1][2] |
| Molecular Weight | 249.74 g/mol | [1][2] |
| IUPAC Name | [4-(4-methylphenoxy)phenyl]methanamine;hydrochloride | [2] |
| Synonyms | 4-(p-Tolyloxy)benzylamine HCl | [2] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water, moderate solubility in ethanol and DMSO | [1][3] |
| Storage | Stable at 2–8°C, sealed in a dry environment | [1][4] |
Strategic Synthesis Pathway
The synthesis of 4-(4-Methylphenoxy)benzylamine hydrochloride is most efficiently achieved through a two-step process, commencing with the formation of a nitrile intermediate, followed by its catalytic reduction to the primary amine and subsequent conversion to the hydrochloride salt. This pathway is favored for its high yield and purity on an industrial scale.[5]
Step 1: Synthesis of 4-(4-Methylphenoxy)benzonitrile
The foundational intermediate, 4-(4-Methylphenoxy)benzonitrile, is synthesized via a nucleophilic aromatic substitution reaction. This involves the coupling of p-cresol with a p-halobenzonitrile, typically p-chlorobenzonitrile or p-fluorobenzonitrile.[5][6] The use of sodium hydride as a base in a solvent like dimethylformamide (DMF) is particularly effective, as it ensures an anhydrous reaction system, simplifying the process by eliminating the need for a separate dehydration step and leading to yields exceeding 90%.[6]
Causality of Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of p-cresol, creating a potent phenoxide nucleophile. This is superior to bases like potassium hydroxide (KOH), which introduce water and necessitate its removal, complicating the procedure and potentially lowering the yield.[6]
-
Solvent: DMF is an ideal polar aprotic solvent for this type of reaction. It effectively solvates the cations (Na⁺) while leaving the phenoxide anion relatively "bare" and highly reactive, thus accelerating the rate of the SₙAr reaction.
Step 2: Catalytic Reduction to 4-(4-Methylphenoxy)benzylamine
The pivotal step is the reduction of the benzonitrile intermediate to the target benzylamine. Catalytic hydrogenation is the method of choice, offering high selectivity and efficiency.[5][7]
Detailed Experimental Protocol (Adapted from JPH08291116A[5]):
-
Reaction Setup: To a solution of 209 g of 4-(4-Methylphenoxy)benzonitrile in 1.5 L of ethyl alcohol, add 375 g of a 28% aqueous ammonia solution.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 200 g of Raney Nickel catalyst to the mixture. The presence of ammonia is crucial as it helps to suppress the formation of secondary amine byproducts.
-
Hydrogenation: The reaction mixture is subjected to hydrogenation at room temperature for 10 hours.
-
Workup: Post-reaction, the nickel catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The precipitated crystals of 4-(4-Methylphenoxy)benzylamine are washed with n-hexane and dried to yield the pure product (202 g obtained in the cited example).[5]
-
Salt Formation: To generate the hydrochloride salt, the purified amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid. The resulting precipitate is collected by filtration and dried.
Applications in Research and Development
This compound is not an end-product but a crucial building block, primarily valued in two domains:
-
Pharmaceutical Research: It serves as a key intermediate in the synthesis of bioactive molecules, particularly those being investigated for neurological disorders and cancer.[8] The benzylamine scaffold is a well-established pharmacophore, and the 4-methylphenoxy group allows for specific interactions with biological targets, potentially influencing efficacy and selectivity.[8]
-
Agrochemical Synthesis: The compound is a direct precursor to the insecticide and acaricide Tolfenpyrad.[6] This underscores its industrial relevance and the robustness of its synthetic route.
Postulated Biological Activity and Mechanism of Action
While specific biological data for 4-(4-Methylphenoxy)benzylamine hydrochloride is not extensively published, its structural motifs allow for informed hypotheses based on extensive research into related compounds. The benzylamine core is known to interact with various components of the central nervous system.
Potential Mechanisms of Action:
-
Neurotransmitter Transporter Inhibition: Benzylamine derivatives have been shown to inhibit the reuptake of catecholamines like norepinephrine and dopamine.[9] By blocking transporters such as the norepinephrine transporter (NET) and the serotonin transporter (SERT), these compounds can increase the synaptic concentration of neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.[10]
-
Receptor Modulation: The phenoxybenzylamine structure is related to known adrenergic receptor antagonists like phenoxybenzamine, which non-selectively and irreversibly blocks α-adrenoceptors.[11][12] While the subject compound lacks the reactive β-chloroethylamine moiety of phenoxybenzamine, the core structure suggests a potential affinity for adrenergic or other neurotransmitter receptors (e.g., serotonin, dopamine).[1]
-
Enzyme Inhibition: Some sources suggest that the compound may act as an inhibitor of certain amine oxidases, such as monoamine oxidase (MAO).[1] MAO enzymes are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-A or MAO-B is a validated strategy for treating depression and Parkinson's disease.[13]
Analytical and Quality Control Methodologies
Ensuring the purity and identity of 4-(4-Methylphenoxy)benzylamine hydrochloride is critical for its application. A combination of spectroscopic and chromatographic techniques forms the basis of a self-validating analytical system.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum for the free amine base shows characteristic signals: a singlet for the methyl protons (~2.3 ppm), a singlet for the benzylic methylene protons (~3.8 ppm), and distinct doublets in the aromatic region for the protons on both phenyl rings.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to validate the exact molecular weight and elemental composition.[1]
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection.[1] While a specific monograph for this compound is not publicly available, a general method for benzylamine hydrochlorides can be adapted and validated.
Representative HPLC Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[14]
-
Mobile Phase: A buffered aqueous solution (e.g., sodium perchlorate adjusted to pH 3 with perchloric acid) and an organic modifier like acetonitrile.[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Justification: This setup provides excellent separation for aromatic amines. The C18 stationary phase retains the compound based on its hydrophobicity, while the acidic mobile phase ensures the amine is protonated, leading to sharp, well-defined peaks.
Safety, Handling, and Storage
As a laboratory chemical, 4-(4-Methylphenoxy)benzylamine hydrochloride requires careful handling.
-
Hazards: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[4][15]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[15] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of dust.[15]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool place (2-8°C is recommended) to maintain its integrity.[1]
References
- Process for producing 4-(4-alkylphenoxy) benzylamines. JPH08291116A.
- Preparation method for 4-(4-methylphenoxy)cyanobenzene. CN102863356A.
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Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. CN112478526A. Patsnap Eureka. [Link]
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4-(4-methylphenoxy)benzylamine hcl. ChemBK. [Link]
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1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). PubChem, National Center for Biotechnology Information. [Link]
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Miller, D. D., et al. (1979). Inhibition of uptake of catecholamines by benzylamine derivatives. Journal of Medicinal Chemistry, 22(12), 1483-1487. PubMed. [Link]
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Melchiorre, C., et al. (1993). Structure-activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Journal of Medicinal Chemistry, 36(24), 3734-3740. PubMed. [Link]
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Yoham, A. L., & Casadesus, D. (2023). Phenoxybenzamine. In StatPearls [Internet]. StatPearls Publishing. NCBI Bookshelf. [Link]
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Benzylamine. Wikipedia. [Link]
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Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]
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Nguyen, P. H., et al. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS Chemical Neuroscience, 5(10), 946-957. PubMed. [Link]
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Hrechukh, H., et al. (2020). Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. ResearchGate. [Link]
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Onai, T., et al. (1997). Dopamine D3 and D4 receptor antagonists: synthesis and structure-activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 40(18), 2895-2902. PubMed. [Link]
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biological activity of 4-(4-Methylphenoxy)benzylamine hydrochloride
An In-depth Technical Guide to the Biological Activity of 4-(4-Methylphenoxy)benzylamine Hydrochloride
Authored by a Senior Application Scientist
Subject: Comprehensive Analysis and Investigational Protocols for 4-(4-Methylphenoxy)benzylamine hydrochloride (CAS: 262862-66-8)
Abstract
This technical guide provides a comprehensive overview of 4-(4-Methylphenoxy)benzylamine hydrochloride, a versatile benzylamine derivative. While its primary and well-documented role is a critical intermediate in the synthesis of the insecticide Tolfenpyrad, its chemical structure suggests potential for broader biological activities.[1] This document synthesizes the available information on its physicochemical properties, established applications, and explores its putative roles in neuropharmacology and oncology based on structural-activity relationships with known bioactive molecules.[1][2] In the absence of extensive direct research on its intrinsic biological effects, this guide presents detailed, field-proven experimental protocols to rigorously evaluate its potential as a modulator of serotonergic pathways and as a cytotoxic agent against cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped therapeutic potential of this compound.
Introduction and Physicochemical Profile
4-(4-Methylphenoxy)benzylamine hydrochloride is a chemical compound characterized by a benzylamine core functionalized with a 4-methylphenoxy group.[2] The hydrochloride salt form enhances its aqueous solubility, making it amenable to use in biological assays.[2] Its primary application to date has been in the agrochemical industry as a precursor for the pyrazole insecticide, Tolfenpyrad.[3][4] However, the presence of the phenoxybenzylamine scaffold, a common motif in pharmacologically active agents, warrants a deeper investigation into its own biological properties.[1]
Table 1: Physicochemical Properties of 4-(4-Methylphenoxy)benzylamine Hydrochloride
| Property | Value | Source |
| CAS Number | 262862-66-8 | [5][6] |
| Molecular Formula | C₁₄H₁₅NO·HCl | [2][6] |
| Molecular Weight | 249.74 g/mol | [2][5][6] |
| Appearance | White crystalline solid | [7] |
| Solubility | Soluble in water, ethanol, and DMSO | [2][7] |
| Storage Conditions | 2–8°C | [2] |
| Primary Use | Research and organic synthesis intermediate | [1][2] |
Established Application: Intermediate in Tolfenpyrad Synthesis
The most significant and commercially relevant application of 4-(4-Methylphenoxy)benzylamine hydrochloride is as a key building block in the manufacturing of Tolfenpyrad.[4] Tolfenpyrad is a broad-spectrum insecticide and acaricide that functions by inhibiting the mitochondrial electron transport chain at complex I, thereby disrupting cellular respiration in target pests.[8][9][10]
The synthesis involves a coupling reaction between 4-(4-Methylphenoxy)benzylamine and a pyrazole carboxylic acid derivative.[4] The structural integrity and high purity of the benzylamine precursor are critical for the efficacy and safety profile of the final agrochemical product.
Figure 1: Simplified synthesis pathway of Tolfenpyrad.
Putative Biological Activity: A Rationale for Investigation
The chemical architecture of 4-(4-Methylphenoxy)benzylamine hydrochloride suggests potential interactions with biological systems beyond its role as a synthetic intermediate. The benzylamine moiety is a well-known pharmacophore that can interact with various receptors and enzymes, particularly within the central nervous system.
Potential in Neuropharmacology: Targeting the Serotonergic System
Several sources suggest that this compound may modulate neurotransmitter systems, with a particular focus on serotonin (5-HT) receptors.[2] The serotonergic system is implicated in a wide range of physiological and pathological processes, including mood, anxiety, and cognition.[11] Molecules with a benzylamine scaffold have been shown to interact with serotonin receptors and transporters.
Hypothesized Mechanism of Action: 4-(4-Methylphenoxy)benzylamine hydrochloride could act as a ligand for various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A) or as an inhibitor of monoamine oxidases (MAO), enzymes responsible for the degradation of serotonin.[2]
Potential in Oncology: Cytotoxic Effects
The compound has also been highlighted as a candidate for investigation in cancer treatment.[1] The phenoxy-ether linkage is present in a number of compounds with demonstrated anti-proliferative and cytotoxic activities. For instance, derivatives of 4-phenoxybenzoic acid have been shown to induce apoptosis in breast cancer cell lines.[12]
Hypothesized Mechanism of Action: The compound could potentially induce cell cycle arrest and/or apoptosis in cancer cells through modulation of key signaling pathways. Its lipophilic nature may allow for penetration of the cell membrane to interact with intracellular targets.
Experimental Protocols for Biological Characterization
To validate the hypothesized biological activities, a series of structured, in vitro experiments are proposed. These protocols are designed to be self-validating and provide a clear, quantitative assessment of the compound's effects.
Workflow for Investigating Neuropharmacological Activity
Figure 2: Experimental workflow for neuropharmacological screening.
Protocol 4.1.1: Serotonin Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of 4-(4-Methylphenoxy)benzylamine hydrochloride for a panel of human serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).
-
Methodology: Radioligand binding assay.
-
Preparation of Membranes: Utilize commercially available cell membranes expressing the specific human serotonin receptor subtypes.
-
Assay Buffer: Prepare appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions as required for each receptor subtype).
-
Compound Dilution: Prepare a serial dilution of 4-(4-Methylphenoxy)benzylamine hydrochloride (e.g., from 100 µM to 0.1 nM) in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A), and the test compound at various concentrations. For non-specific binding, use a high concentration of a known unlabeled ligand.
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 4.1.2: Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine the inhibitory potency (IC₅₀) of the compound against human MAO-A and MAO-B isoforms.
-
Methodology: Fluorometric assay.
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Utilize a non-fluorescent MAO substrate that is converted into a highly fluorescent product (e.g., Amplex® Red reagent).
-
Assay Buffer: Prepare a suitable reaction buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Dilution: Prepare a serial dilution of the test compound.
-
Assay Procedure: In a 96-well plate, pre-incubate the MAO enzyme with the test compound for a specified time. Initiate the reaction by adding the substrate and horseradish peroxidase.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Ex/Em = 530/590 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for Investigating Anti-Cancer Activity
Figure 3: Experimental workflow for oncology screening.
Protocol 4.2.1: Cell Viability Assay
-
Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[13]
-
Methodology: MTT or XTT assay.
-
Cell Culture: Culture the selected cancer cell lines in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-(4-Methylphenoxy)benzylamine hydrochloride (e.g., from 100 µM to 0.1 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.
-
Conclusion and Future Directions
4-(4-Methylphenoxy)benzylamine hydrochloride is a compound with a well-established role in industrial synthesis.[7][14] Its intrinsic biological activities, however, remain largely unexplored. The structural motifs present in the molecule provide a strong rationale for investigating its potential in neuropharmacology and oncology.[1][2] The detailed experimental protocols outlined in this guide offer a clear and robust framework for elucidating these potential activities. Successful outcomes from these in vitro studies would justify advancing the compound to more complex cellular and in vivo models to fully characterize its therapeutic potential.
References
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Benchchem. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8.
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Chem-Impex. 4-(4-Methylphenoxy)benzylamine hydrochloride.
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Google Patents. JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.
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ChemBK. 4-(4-methylphenoxy)benzylamine hcl.
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PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1).
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Google Patents. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene.
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NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway: Leveraging 4-(4-Methylphenoxy)benzylamine Hydrochloride for Insecticide Production.
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Pytliak, M., & Vargov, V. SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS.
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NIH Bookshelf. Serotonin Receptors - Basic Neurochemistry.
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Santa Cruz Biotechnology. 4-(4-Methylphenoxy)benzylamine hydrochloride | CAS 262862-66-8.
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World Health Organization. TOLFENPYRAD.
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Advance Pesticides. Tol R (Tolfenpyrad 15 % EC) Insecticides.
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Kulikova, E. A., et al. Key Enzymes of Serotonergic System Tryptophan Hydroxylase 2 and Monoamine Oxidase A in the Brain of Rats Selectively Bred For Reaction Toward Humans: Effects of Benzopentathiepin TC-2153.
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Journal of King Saud University - Science. In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative.
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Knowledge. Tolfenpyrad: a new type of effective product for piercing and sucking pests.
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Patsnap Eureka. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel.
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YouTube. Comprehensive Overview of Tolfenpyrad: An Effective Insecticide and Acaricide.
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PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines.
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solubility of 4-(4-Methylphenoxy)benzylamine hydrochloride in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(4-Methylphenoxy)benzylamine Hydrochloride in Organic Solvents
Foreword
In the landscape of pharmaceutical development and complex organic synthesis, the precise understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of process efficiency, formulation success, and ultimately, therapeutic efficacy. 4-(4-Methylphenoxy)benzylamine hydrochloride has emerged as a valuable building block, particularly in neuropharmacology and oncology research. Its utility, however, is fundamentally governed by its behavior in solution. This guide moves beyond a simple data sheet to provide a deep, mechanistic understanding of the factors controlling the solubility of this molecule in various organic media. As Senior Application Scientists, our goal is not just to provide protocols, but to instill the scientific rationale behind them, empowering researchers to make informed decisions, troubleshoot challenges, and accelerate their development timelines.
Physicochemical Profile and Structural Analysis
4-(4-Methylphenoxy)benzylamine hydrochloride (CAS: 262862-66-8) is the hydrochloride salt of its parent amine.[1] This conversion to a salt form is a deliberate and common strategy in pharmaceutical chemistry to enhance aqueous solubility and improve stability compared to the free base.[1][2]
Table 1: Core Physicochemical Properties of 4-(4-Methylphenoxy)benzylamine hydrochloride
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆ClNO | [1] |
| Molecular Weight | 249.74 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid | [4][5] |
| Hydrogen Bond Donors | 2 (from -NH₃⁺) | [3] |
| Hydrogen Bond Acceptors | 2 (from ether oxygen and Cl⁻) | [3] |
| Topological Polar Surface Area | 35.3 Ų | [3] |
The solubility of this molecule is dictated by its dualistic structure: a highly polar, ionic "head" (the benzylammonium chloride group) and a large, non-polar, and rigid "body" (the 4-methylphenoxy benzyl ether backbone). This structure means that no single solvent is likely to be "perfect." Instead, a solvent must effectively balance interactions with these two competing regions to achieve significant dissolution.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline salt like 4-(4-Methylphenoxy)benzylamine hydrochloride is an energetic balancing act governed by two primary forces:
-
Crystal Lattice Energy: The strong electrostatic forces holding the benzylammonium cations and chloride anions together in a rigid, stable crystal lattice. This energy must be overcome for dissolution to occur.[6]
-
Solvation Energy: The energy released when solvent molecules arrange themselves around the individual ions and the non-polar regions of the solute.[6]
Solubility is achieved only when the Solvation Energy is sufficient to overcome the Crystal Lattice Energy. The nature of the organic solvent directly dictates the magnitude and type of solvation interactions.
Solvent Classes and Predicted Interactions
We can predict the solubility behavior by classifying organic solvents and analyzing their potential interactions with the solute's distinct chemical features.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl (-OH) group, making them excellent hydrogen bond donors and acceptors.
-
Cation Solvation: The alcohol's oxygen can act as a hydrogen bond acceptor for the -NH₃⁺ group, while its hydroxyl proton can interact with the chloride anion.
-
Anion Solvation: The hydroxyl proton forms strong hydrogen bonds with the Cl⁻ anion.
-
Non-Polar Solvation: The alkyl portion of the alcohol (e.g., ethyl in ethanol) can engage in weaker van der Waals interactions with the aromatic rings of the solute.
-
Expert Prediction: Moderate to good solubility is expected. The efficiency of these solvents will depend on the length of their alkyl chain; longer chains may better solvate the non-polar backbone but reduce the solvent's overall polarity.
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are hydrogen bond acceptors but not donors.
-
Cation Solvation: The electronegative oxygen (in DMSO, DMF) or nitrogen (in Acetonitrile) can effectively solvate the R-NH₃⁺ cation through strong dipole-ion interactions.
-
Anion Solvation: This is the critical weakness. Lacking a hydrogen bond donor, these solvents solvate anions (Cl⁻) poorly.
-
Non-Polar Solvation: Generally effective at solvating large organic molecules.
-
Expert Prediction: Moderate solubility is possible, particularly in highly polar examples like DMSO.[1] However, the poor anion solvation is a significant energetic penalty that may limit overall solubility compared to protic solvents.
-
-
Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents lack significant dipoles and cannot form hydrogen bonds.
-
Cation/Anion Solvation: Solvation of the ionic R-NH₃⁺Cl⁻ group is energetically minimal and highly unfavorable. The solvent cannot overcome the powerful crystal lattice energy.
-
Non-Polar Solvation: While these solvents can interact with the aromatic backbone, this interaction is far too weak to drive dissolution.
-
Expert Prediction: Very poor to negligible solubility. The principle of "like dissolves like" strongly predicts failure here, as the ionic character of the salt dominates.[7]
-
Caption: Workflow for Shake-Flask solubility determination.
Step-by-Step Methodology
-
Preparation: To a series of 4 mL glass vials, add an excess amount (e.g., ~10-20 mg) of 4-(4-Methylphenoxy)benzylamine hydrochloride. Rationale: This amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C ± 1 °C). Agitate for 24 hours. Rationale: This extended time allows the dissolution process to reach a true thermodynamic equilibrium.
-
Phase Separation: After 24 hours, visually confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF or PTFE) into a clean vial. Rationale: This two-step separation process minimizes the transfer of microscopic solid particles.
-
Dilution: Perform an accurate serial dilution of the filtrate with the HPLC mobile phase to ensure the final concentration falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a multi-point calibration curve prepared from a known stock solution of the compound.
-
Calculation: Determine the concentration in the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value in mg/mL or mol/L.
Data Collation and Interpretation
Table 2: Experimental Solubility Data Template for 4-(4-Methylphenoxy)benzylamine hydrochloride
| Solvent | Solvent Class | Dielectric Constant (ε) at 25°C | Relative Polarity | Experimental Solubility (mg/mL) at 25°C | Experimental Solubility (mol/L) at 25°C | Observations |
| Methanol | Polar Protic | 32.7 | 0.762 | Enter Data | Enter Data | |
| Ethanol | Polar Protic | 24.5 | 0.654 | Enter Data | Enter Data | |
| Isopropanol | Polar Protic | 19.9 | 0.546 | Enter Data | Enter Data | |
| Acetonitrile | Polar Aprotic | 37.5 | 0.460 | Enter Data | Enter Data | |
| DMSO | Polar Aprotic | 46.7 | 0.444 | Enter Data | Enter Data | |
| Acetone | Polar Aprotic | 20.7 | 0.355 | Enter Data | Enter Data | |
| Dichloromethane | Non-Polar | 9.1 | 0.309 | Enter Data | Enter Data | |
| Toluene | Non-Polar | 2.4 | 0.099 | Enter Data | Enter Data | |
| Hexane | Non-Polar | 1.9 | 0.009 | Enter Data | Enter Data |
Interpreting Your Results
When you populate this table, you should be able to validate the theoretical framework. Expect to see the highest solubility in polar protic solvents like methanol and ethanol. Solubility should decrease as the alkyl chain of the alcohol increases (e.g., from methanol to isopropanol). Polar aprotic solvents will likely show intermediate solubility, while non-polar solvents will show negligible values. Any deviation from this trend warrants further investigation into specific solute-solvent interactions or potential issues with the solid form (e.g., polymorphism).
Conclusion
The is a complex interplay between its ionic head and non-polar backbone. While theoretical principles provide a strong predictive framework, suggesting highest solubility in polar protic solvents, they are no substitute for rigorous experimental data. The Shake-Flask method detailed herein provides a robust, self-validating system for generating the high-quality data required for successful process development and formulation. By understanding the "why" behind the "how," researchers can confidently navigate the challenges of solubility screening and optimize the application of this important chemical intermediate.
References
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769974, 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). PubChem. Retrieved from [Link]
-
University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Al-Ghabeish, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 1.6: Physical properties of organic compounds. Retrieved from [Link]
-
Singh, T., & Murthy, S. N. (2007). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. AAPS PharmSciTech. Retrieved from [Link]
-
Hrvat, K., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. ResearchGate. Retrieved from [Link]
-
Kumar, L. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
Sources
- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
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- 4. researchgate.net [researchgate.net]
- 5. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 6. pharmtech.com [pharmtech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectroscopic Characterization of 4-(4-Methylphenoxy)benzylamine Hydrochloride
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the novel research compound, 4-(4-Methylphenoxy)benzylamine hydrochloride (C₁₄H₁₆ClNO). Aimed at researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond presenting the spectral data, this guide delves into the rationale behind the experimental methodologies and the interpretation of the resulting spectra, offering field-proven insights into the characterization of complex organic molecules. This work serves as a comprehensive reference for the analytical validation of 4-(4-Methylphenoxy)benzylamine hydrochloride.
Introduction: The Significance of Spectroscopic Characterization
4-(4-Methylphenoxy)benzylamine hydrochloride is a diaryl ether and benzylamine derivative of interest in medicinal chemistry and materials science.[1][2] Its structural complexity, featuring two aromatic rings linked by an ether bond and a benzylamine moiety, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. Spectroscopic techniques are paramount in this endeavor, as each provides a unique fingerprint of the molecule's constitution and connectivity.
This guide will systematically explore the NMR, IR, and MS data that collectively confirm the structure of 4-(4-Methylphenoxy)benzylamine hydrochloride. We will begin with an examination of the free base, 4-(4-Methylphenoxy)benzylamine, for which experimental ¹H-NMR data is available, and then extend our analysis to the hydrochloride salt, incorporating predicted data to provide a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the assembly of the molecular framework.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The choice of solvent and instrument parameters are critical for obtaining high-quality NMR spectra.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ for the free base, DMSO-d₆ for the hydrochloride salt to ensure solubility and observation of exchangeable protons). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets for each unique carbon atom.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should cover the range for both aromatic and aliphatic carbons (typically 0-200 ppm).
-
Diagram of the NMR Workflow:
Caption: Workflow for NMR spectroscopic analysis.
¹H-NMR Spectral Data and Interpretation
2.2.1. 4-(4-Methylphenoxy)benzylamine (Free Base)
Experimental ¹H-NMR data for the free base in CDCl₃ has been reported in the literature.[3]
Table 1: Experimental ¹H-NMR Data for 4-(4-Methylphenoxy)benzylamine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 | d, J=9Hz | 2H | H-a |
| 7.13 | d, J=9Hz | 2H | H-d |
| 6.93 | d, J=6Hz | 2H | H-b |
| 6.91 | d, J=6Hz | 2H | H-c |
| 3.84 | s | 2H | H-f (CH₂-NH₂) |
| 2.33 | s | 3H | H-e (Ar-CH₃) |
| Not reported | s (broad) | 2H | -NH₂ |
Note: The amine protons were not reported in the cited patent but are expected to appear as a broad singlet.
Interpretation:
The ¹H-NMR spectrum of the free base provides clear evidence for the proposed structure. The aromatic region displays four doublets, consistent with two para-substituted benzene rings. The integration of each doublet to 2H confirms this assignment. The upfield aromatic signals (δ 6.91 and 6.93 ppm) are assigned to the protons on the electron-rich methylphenoxy ring, while the downfield signals (δ 7.13 and 7.25 ppm) correspond to the protons on the benzylamine ring. The singlet at δ 3.84 ppm, integrating to 2H, is characteristic of the benzylic methylene protons adjacent to the amine group. The singlet at δ 2.33 ppm, integrating to 3H, confirms the presence of the methyl group on the phenoxy ring. The amine protons are expected to be a broad singlet due to quadrupole broadening and exchange with trace amounts of water; their chemical shift can vary depending on concentration and solvent.[4]
2.2.2. 4-(4-Methylphenoxy)benzylamine Hydrochloride (Predicted)
Upon formation of the hydrochloride salt, the chemical shifts of the protons near the newly formed ammonium center are expected to shift downfield due to the deshielding effect of the positive charge.
Table 2: Predicted ¹H-NMR Data for 4-(4-Methylphenoxy)benzylamine Hydrochloride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Shift Change |
| ~8.5-9.0 | s (broad) | 3H | -NH₃⁺ | Significant downfield shift due to protonation. |
| ~7.4-7.6 | d | 2H | H-a | Moderate downfield shift due to proximity to -NH₃⁺. |
| ~7.2-7.3 | d | 2H | H-d | Minimal change, distant from the ammonium group. |
| ~7.0-7.1 | d | 2H | H-b | Minimal change, distant from the ammonium group. |
| ~6.9-7.0 | d | 2H | H-c | Minimal change, distant from the ammonium group. |
| ~4.0-4.2 | s | 2H | H-f (CH₂-NH₃⁺) | Significant downfield shift due to proximity to -NH₃⁺. |
| ~2.3-2.4 | s | 3H | H-e (Ar-CH₃) | Minimal change, distant from the ammonium group. |
Interpretation of the Hydrochloride Salt Spectrum:
The most significant change in the ¹H-NMR spectrum upon salt formation is the downfield shift of the protons on the benzylamine moiety. The benzylic protons (H-f) and the adjacent aromatic protons (H-a) are expected to be deshielded. The amine protons will now appear as a broad singlet corresponding to the -NH₃⁺ group, significantly shifted downfield. The protons on the methylphenoxy ring are expected to be largely unaffected.
¹³C-NMR Spectral Data and Interpretation (Predicted)
¹³C-NMR spectroscopy provides information on the carbon framework of the molecule.
Table 3: Predicted ¹³C-NMR Data for 4-(4-Methylphenoxy)benzylamine Hydrochloride
| Chemical Shift (δ, ppm) | Assignment |
| ~157-159 | C-g |
| ~152-154 | C-j |
| ~135-137 | C-i |
| ~131-133 | C-l |
| ~130-132 | C-d |
| ~129-131 | C-a |
| ~120-122 | C-c |
| ~118-120 | C-b |
| ~43-45 | C-f (CH₂-NH₃⁺) |
| ~20-22 | C-e (Ar-CH₃) |
Interpretation:
The predicted ¹³C-NMR spectrum is consistent with the proposed structure. The downfield signals in the aromatic region are attributed to the quaternary carbons bonded to oxygen (C-g and C-j). The remaining aromatic carbons appear in the typical range of δ 118-137 ppm. The benzylic carbon (C-f) is expected around δ 43-45 ppm, and the methyl carbon (C-e) at the most upfield position, around δ 20-22 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: Acquiring an IR Spectrum
Protocol for FTIR Spectroscopy:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded first. Then, the sample spectrum is recorded. The final spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
Diagram of the IR Spectroscopy Workflow:
Caption: Workflow for IR spectroscopic analysis.
Predicted IR Spectral Data and Interpretation
Table 4: Predicted IR Absorption Bands for 4-(4-Methylphenoxy)benzylamine Hydrochloride
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-2800 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| ~3100-3000 | C-H stretch (aromatic) | Aromatic C-H |
| ~2950-2850 | C-H stretch (aliphatic) | Methylene and Methyl |
| ~1610, 1500, 1450 | C=C stretch (in-ring) | Aromatic C=C |
| ~1600-1500 | N-H bend (asymmetric and symmetric) | Ammonium (-NH₃⁺) |
| ~1240 | C-O-C stretch (asymmetric) | Diaryl ether |
| ~830 | C-H out-of-plane bend (para-disubstituted) | Aromatic C-H |
Interpretation:
The IR spectrum of 4-(4-Methylphenoxy)benzylamine hydrochloride is expected to be dominated by a very broad and strong absorption band in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt.[5] This broadness is due to extensive hydrogen bonding. The aromatic C-H stretches will appear as weaker bands around 3100-3000 cm⁻¹. The aliphatic C-H stretches of the methylene and methyl groups are expected in the 2950-2850 cm⁻¹ range. The presence of the two aromatic rings is confirmed by the C=C stretching vibrations in the 1610-1450 cm⁻¹ region. The characteristic asymmetric C-O-C stretch of the diaryl ether is anticipated around 1240 cm⁻¹. A strong band around 830 cm⁻¹ would be indicative of the para-disubstitution pattern on the benzene rings. The N-H bending vibrations of the ammonium group are expected in the 1600-1500 cm⁻¹ range.[5]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural information.
Experimental Protocol: Acquiring a Mass Spectrum
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is ideal for polar and ionic compounds, minimizing fragmentation and preserving the molecular ion.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can be used to obtain a highly accurate mass measurement, which can be used to determine the elemental composition.
Diagram of the MS Workflow:
Caption: Workflow for mass spectrometric analysis.
Predicted Mass Spectrum and Interpretation
For 4-(4-Methylphenoxy)benzylamine hydrochloride, the free base has a molecular weight of 213.28 g/mol . In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected.
Table 5: Predicted m/z Values in the Mass Spectrum
| m/z (amu) | Ion |
| 214.12 | [M+H]⁺ (protonated molecule) |
| 197.10 | [M+H - NH₃]⁺ |
| 107.08 | [C₇H₉N]⁺ or [C₇H₇]⁺ |
Interpretation:
The mass spectrum should show a prominent peak at m/z 214.12, corresponding to the protonated free base, [C₁₄H₁₅NO + H]⁺. This confirms the molecular weight of the free base. Further fragmentation (MS/MS) could be induced to provide more structural information. A likely fragmentation pathway would involve the loss of ammonia (NH₃), resulting in a fragment at m/z 197.10. Another common fragmentation for benzylamines is the cleavage of the C-C bond alpha to the nitrogen, which could lead to fragments such as the tropylium ion at m/z 91 or a benzylamine fragment at m/z 107.
Conclusion: A Validated Spectroscopic Profile
The comprehensive analysis of the ¹H-NMR, ¹³C-NMR, IR, and MS data provides a robust and self-validating spectroscopic profile for 4-(4-Methylphenoxy)benzylamine hydrochloride. The experimental ¹H-NMR of the free base, coupled with predicted data for the hydrochloride salt and other spectroscopic techniques, offers a high degree of confidence in the structural assignment. This technical guide serves as a foundational reference for researchers working with this compound, ensuring its accurate identification and quality control in future studies.
References
- Process for producing 4-(4-alkylphenoxy) benzylamines.
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
PubChem. (n.d.). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) | C14H16ClNO | CID 17749862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking New Research Avenues: A Technical Guide to the Potential of 4-(4-Methylphenoxy)benzylamine hydrochloride
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, the identification of versatile chemical scaffolds that can be tailored for various therapeutic targets is of paramount importance. 4-(4-Methylphenoxy)benzylamine hydrochloride, a diphenyl ether derivative, represents one such promising entity. While primarily documented as a key intermediate in the synthesis of the METI acaricide/insecticide Tolfenpyrad, its structural motifs—the benzylamine and methylphenoxy groups—are prevalent in a wide array of bioactive molecules, suggesting a broader potential in drug discovery and chemical biology.[1] This technical guide will delve into the prospective research applications of this compound, moving beyond its established role in agrochemical synthesis to explore its latent utility for researchers, scientists, and drug development professionals in neuropharmacology and oncology. The central hypothesis of this guide is that, based on its structural relationship to known mitochondrial inhibitors, 4-(4-Methylphenoxy)benzylamine hydrochloride and its derivatives are prime candidates for investigation as modulators of cellular energy metabolism, a critical pathway in both neurodegenerative diseases and cancer.
Core Chemical and Physical Properties
A foundational understanding of a compound's properties is critical for its application in research. The key characteristics of 4-(4-Methylphenoxy)benzylamine hydrochloride are summarized below.
| Property | Value | Reference |
| CAS Number | 262862-66-8 | [2] |
| Molecular Formula | C₁₄H₁₅NO·HCl | [2] |
| Molecular Weight | 249.74 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water and organic solvents | [3] |
| Storage | Store at room temperature, keep dry and cool |
Hypothesized Mechanism of Action: A Link to Mitochondrial Function
The most compelling lead for the potential biological activity of 4-(4-Methylphenoxy)benzylamine hydrochloride in a therapeutic context comes from its use as a precursor for Tolfenpyrad. Tolfenpyrad is a known inhibitor of the mitochondrial electron transport chain (MET) at Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration and leads to a cascade of downstream effects, including ATP depletion and the generation of reactive oxygen species (ROS).
Mitochondrial dysfunction is a well-established hallmark of a multitude of human pathologies. In the context of cancer, many tumor cells exhibit a reliance on altered metabolic pathways, a phenomenon known as the Warburg effect.[4] Targeting mitochondrial function, therefore, presents a promising strategy for cancer therapy.[5][6] Similarly, in neurodegenerative diseases, impaired mitochondrial function and the resultant oxidative stress are key contributors to neuronal cell death.
Given that 4-(4-Methylphenoxy)benzylamine forms the core benzylamine portion of Tolfenpyrad, it is plausible that this compound, and its subsequent derivatives, could retain an affinity for and modulate the activity of mitochondrial Complex I. This hypothesis forms the basis for the proposed research applications outlined in this guide.
Potential Research Application I: Oncology - Targeting Cancer Metabolism
The metabolic plasticity of cancer cells provides a therapeutic window for compounds that can disrupt their energy production. The hypothesized action of 4-(4-Methylphenoxy)benzylamine hydrochloride as a mitochondrial Complex I inhibitor makes it an intriguing candidate for anticancer research. Inhibition of Complex I can lead to a bioenergetic crisis in cancer cells and induce apoptosis.
Experimental Workflow for Oncological Screening
The following workflow outlines a systematic approach to evaluating the anticancer potential of 4-(4-Methylphenoxy)benzylamine hydrochloride.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of 4-(4-Methylphenoxy)benzylamine hydrochloride on a panel of cancer cell lines.
-
Materials:
-
4-(4-Methylphenoxy)benzylamine hydrochloride
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of 4-(4-Methylphenoxy)benzylamine hydrochloride in an appropriate solvent (e.g., DMSO) and create a series of dilutions in complete medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay directly measures the effect of the compound on mitochondrial function.
-
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
4-(4-Methylphenoxy)benzylamine hydrochloride
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Cells of interest
-
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Prepare a stock solution of the compound and the mitochondrial stress test reagents.
-
The day of the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose.
-
Place the plate in a non-CO2 incubator for 1 hour prior to the assay.
-
Load the sensor cartridge with the compound and the mitochondrial stress test reagents (oligomycin, FCCP, and rotenone/antimycin A).
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay, which involves sequential injections of the compound, oligomycin, FCCP, and rotenone/antimycin A, while measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Analyze the data to determine the effect of the compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Potential Research Application II: Neuropharmacology - A Tool for Studying Neurodegeneration
The potential for 4-(4-Methylphenoxy)benzylamine hydrochloride to induce mitochondrial dysfunction also makes it a valuable tool for studying the mechanisms of neurodegenerative diseases where mitochondrial impairment is a key pathological feature, such as Parkinson's and Alzheimer's disease. By inducing a controlled level of mitochondrial stress in neuronal cell models, researchers can investigate downstream signaling pathways and screen for neuroprotective agents.
Investigative Workflow in Neurodegeneration Models
Detailed Experimental Protocol
1. Assessment of Mitochondrial Membrane Potential (TMRE Assay)
This protocol measures the change in mitochondrial membrane potential, a key indicator of mitochondrial health.
-
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
4-(4-Methylphenoxy)benzylamine hydrochloride
-
TMRE (Tetramethylrhodamine, Ethyl Ester) stain
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture neuronal cells in a suitable format (e.g., multi-well plate or on coverslips).
-
Treat the cells with various concentrations of 4-(4-Methylphenoxy)benzylamine hydrochloride for a defined period. Include a vehicle control and a positive control (FCCP).
-
In the last 30 minutes of treatment, add TMRE to the culture medium at a final concentration of 50-100 nM.
-
Wash the cells with pre-warmed PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer. A decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.
-
Future Directions and Synthesis of Derivatives
The true potential of 4-(4-Methylphenoxy)benzylamine hydrochloride lies in its utility as a scaffold for medicinal chemistry efforts. The primary amine provides a readily modifiable handle for the synthesis of a library of derivatives. For instance, acylation of the amine with various carboxylic acids could lead to the generation of amides with altered pharmacokinetic and pharmacodynamic properties. These derivatives could then be screened using the aforementioned assays to identify compounds with improved potency and selectivity for either cancer cells or specific neuronal pathways.
Conclusion
While 4-(4-Methylphenoxy)benzylamine hydrochloride is commercially recognized as a synthetic intermediate, its underlying chemical structure holds significant, untapped potential for fundamental and translational research. By leveraging its hypothesized role as a modulator of mitochondrial function, researchers in oncology and neuropharmacology can employ this compound as a tool to dissect disease mechanisms and as a starting point for the development of novel therapeutic agents. The experimental frameworks provided in this guide offer a robust starting point for unlocking the full research potential of this versatile molecule.
References
- Google Patents. (2013). CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene.
-
ChemBK. (2024). 4-(4-methylphenoxy)benzylamine hcl. Retrieved from [Link]
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Vyas, S., Zaganjor, E., & Haigis, M. C. (2016). Mitochondrial Fission and Cancer. Cell, 166(4), 819. Retrieved from [Link]
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Taylor & Francis Online. (2024). Clinical features of seven patients poisoned with a tolfenpyrad-based insecticide in Thailand. Retrieved from [Link]
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Regulations.gov. (n.d.). Tolfenpyrad Human Health Risk Assessment. Retrieved from [Link]
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PubMed. (2025). The role of mitochondrial dysfunction in the cytotoxic synergistic effect of gemcitabine and arsenic on breast cancer. Retrieved from [Link]
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World Health Organization. (n.d.). TOLFENPYRAD. Retrieved from [Link]
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Taylor & Francis Online. (2025). Clinical features of seven patients poisoned with a tolfenpyrad-based insecticide in Thailand. Retrieved from [Link]
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YouTube. (2019). Dr. Thomas Seyfried: Cancer as a Mitochondrial Metabolic Disease. Retrieved from [Link]
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Frederick National Laboratory for Cancer Research. (2019). The Role of Mitochondrial Dynamics in Ras-driven Cancers. Retrieved from [Link]
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ResearchGate. (2025). Clinical features of seven patients poisoned with a tolfenpyrad-based insecticide in Thailand. Retrieved from [Link]
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YouTube. (2024). Cancer as a Mitochondrial Metabolic Disease: Thomas Seyfried. Retrieved from [Link]
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The Versatile Building Block: A Technical Guide to 4-(4-Methylphenoxy)benzylamine Hydrochloride in Organic Synthesis
This guide provides an in-depth exploration of 4-(4-methylphenoxy)benzylamine hydrochloride, a key building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development and agrochemical industries, this document delves into the compound's synthesis, physicochemical properties, and its versatile applications, supported by detailed experimental protocols and mechanistic insights.
Introduction: Unveiling a Key Synthetic Intermediate
4-(4-Methylphenoxy)benzylamine hydrochloride has emerged as a valuable intermediate, primarily recognized for its role in the synthesis of complex organic molecules. Its structure, featuring a diaryl ether linkage and a reactive primary amine, makes it a desirable precursor for introducing the 4-(4-methylphenoxy)benzyl moiety into a target molecule. This functional group is a key pharmacophore in various biologically active compounds, most notably in the broad-spectrum insecticide, Tolfenpyrad.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in a variety of reaction conditions.[2][3] This guide will illuminate the synthetic pathways to this compound and showcase its utility as a robust building block.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is paramount for its effective application in synthesis. The key physicochemical and computed properties of 4-(4-methylphenoxy)benzylamine hydrochloride are summarized below.
Table 1: Physicochemical Properties of 4-(4-Methylphenoxy)benzylamine Hydrochloride
| Property | Value | Source |
| CAS Number | 262862-66-8 | , |
| Molecular Formula | C₁₄H₁₆ClNO | |
| Molecular Weight | 249.74 g/mol | , |
| Appearance | White to off-white crystalline solid | , |
| Solubility | Soluble in water (45 mg/mL), ethanol, and DMSO.[2][3][4] | , |
| Storage | 2-8°C, keep dry and cool.[2][3] | , |
| Exact Mass | 249.0920 g/mol | , |
| Topological Polar Surface Area | 35.3 Ų |
Spectroscopic Characterization:
While publicly available, detailed spectra with peak assignments are limited, the expected spectroscopic features are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the benzylic methylene protons (CH₂-NH₃⁺), a singlet for the methyl protons (CH₃), and a broad signal for the ammonium protons (NH₃⁺). The aromatic region would display characteristic splitting patterns for the para-substituted rings.
-
¹³C NMR: The carbon NMR would exhibit signals for the aromatic carbons, with quaternary carbons appearing at lower field strengths. The benzylic carbon and the methyl carbon would have characteristic chemical shifts.
-
FTIR: The infrared spectrum should display characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and the C-O-C stretching of the diaryl ether.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would show the molecular ion peak for the free base [M+H]⁺ at approximately m/z 214.12.[2]
Synthesis of 4-(4-Methylphenoxy)benzylamine Hydrochloride
The synthesis of this key intermediate is a multi-step process that begins with the formation of the diaryl ether core, followed by the introduction and modification of the benzylic functional group. The overall synthetic strategy involves two main stages: the synthesis of the precursor 4-(4-methylphenoxy)benzonitrile and its subsequent reduction to the target benzylamine, which is then converted to its hydrochloride salt.
Stage 1: Synthesis of 4-(4-Methylphenoxy)benzonitrile
The formation of the diaryl ether linkage is typically achieved via a nucleophilic aromatic substitution, specifically an Ullmann condensation or a related variant.
Protocol 1: Improved Ullmann Condensation using Sodium Hydride
This method offers high yields and avoids the need for azeotropic water removal, which is often required when using bases like potassium hydroxide.[1]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add dimethylformamide (DMF).
-
Base Addition: Under a nitrogen atmosphere, slowly add sodium hydride (60% dispersion in mineral oil, 1.05 equivalents) to the DMF with stirring.
-
Nucleophile Addition: Prepare a solution of p-cresol (1.05 equivalents) in DMF and add it dropwise to the sodium hydride suspension, maintaining the temperature below 40°C using a water bath. Continue stirring for 30 minutes after the addition is complete.
-
Electrophile Addition: Add p-chlorobenzonitrile (1.0 equivalent) to the reaction mixture.
-
Reaction: Slowly heat the mixture to 150°C and maintain this temperature for 1 hour.
-
Work-up: Cool the reaction mixture and pour it into ice water. The product, 4-(4-methylphenoxy)benzonitrile, will precipitate.
-
Purification: Collect the solid by filtration, wash with water and petroleum ether, and then recrystallize from methanol to obtain a high-purity product.
Causality and Field Insights: The use of sodium hydride as a base is crucial for achieving a high yield (>90%) as it ensures an anhydrous reaction environment, which is favorable for the nucleophilic aromatic substitution.[1] DMF is an excellent polar aprotic solvent for this reaction as it effectively dissolves the reactants and intermediates.
Stage 2: Reduction of 4-(4-Methylphenoxy)benzonitrile and Salt Formation
The nitrile group of the intermediate is reduced to a primary amine, which is then converted to its stable hydrochloride salt.
Protocol 2: Catalytic Hydrogenation
This method utilizes a nickel catalyst for the efficient reduction of the nitrile.[3]
-
Reaction Setup: In a suitable autoclave, dissolve 4-(4-methylphenoxy)benzonitrile in ethanol.
-
Catalyst and Reagent Addition: Add a 28% aqueous ammonia solution and Raney nickel catalyst to the solution under a nitrogen stream.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas and stir the mixture at room temperature for 10 hours.
-
Isolation of Free Base: After the reaction is complete, carefully filter off the nickel catalyst. Concentrate the filtrate under reduced pressure to precipitate the free amine, 4-(4-methylphenoxy)benzylamine. Wash the resulting crystals with n-hexane and dry.
-
Salt Formation: Dissolve the isolated free amine in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate.
-
Purification: Collect the 4-(4-methylphenoxy)benzylamine hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.
Causality and Field Insights: The presence of ammonia during the catalytic hydrogenation is critical to suppress the formation of secondary and tertiary amine byproducts. Raney nickel is a cost-effective and highly active catalyst for nitrile reduction. The conversion to the hydrochloride salt not only improves stability but also facilitates purification by crystallization.
Applications as a Building Block in Organic Synthesis
The primary amine functionality of 4-(4-methylphenoxy)benzylamine makes it a versatile nucleophile for a range of chemical transformations.
Acylation Reactions: Synthesis of Amides
A prominent application of this building block is in acylation reactions to form amides. This is exemplified in the synthesis of the insecticide Tolfenpyrad.
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- 4. chembk.com [chembk.com]
The Structure-Activity Relationship of 4-(4-Methylphenoxy)benzylamine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Targeting Monoamine Oxidase B in Neurodegenerative Disorders
The enzyme monoamine oxidase B (MAO-B) has emerged as a significant therapeutic target in the management of neurodegenerative conditions, most notably Parkinson's disease.[1] Located on the outer mitochondrial membrane, MAO-B plays a crucial role in the degradation of key neurotransmitters, particularly dopamine.[1] In the striatum, the brain region governing motor control, MAO-B is the predominant isoform responsible for dopamine metabolism.[1] The progressive loss of dopaminergic neurons in the substantia nigra of individuals with Parkinson's disease leads to a dopamine deficit, manifesting in debilitating motor symptoms.[2][3] By inhibiting the action of MAO-B, the catabolism of dopamine is reduced, thereby increasing its availability in the synaptic cleft and alleviating the motor impairments associated with the disease.[1][4]
The benzylamine scaffold has been a fertile ground for the development of MAO inhibitors.[5] Among these, 4-(4-Methylphenoxy)benzylamine derivatives have garnered interest as a promising class of compounds for the selective inhibition of MAO-B. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of these derivatives, offering valuable insights for researchers and drug development professionals. We will delve into the synthetic pathways for these compounds, detail the experimental protocols for evaluating their biological activity, and analyze the intricate relationship between their chemical structure and their potency as MAO-B inhibitors.
Synthetic Pathways and Methodologies
The synthesis of 4-(4-methylphenoxy)benzylamine and its derivatives typically commences with the preparation of a key intermediate, 4-(4-methylphenoxy)benzonitrile. This is followed by the reduction of the nitrile group to a primary amine.
Synthesis of 4-(4-Methylphenoxy)benzonitrile
A robust method for the synthesis of 4-(4-methylphenoxy)benzonitrile involves a nucleophilic aromatic substitution reaction between p-cresol and p-chlorobenzonitrile.
Experimental Protocol:
-
Reaction Setup: In a 2000 mL four-hole flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 600 g of dimethylformamide (DMF).
-
Addition of Sodium Hydride: Under a nitrogen atmosphere, slowly add 42 g of 60% sodium hydride (1.05 moles) to the DMF with stirring.
-
Formation of the Phenoxide: Cool the mixture in a water bath. Prepare a solution of 118.8 g of p-cresol (1.1 moles) in 200 g of DMF and add it dropwise to the sodium hydride suspension, maintaining the temperature below 40°C. The addition should take approximately 2 hours.
-
Nucleophilic Aromatic Substitution: After the addition is complete, continue stirring for 30 minutes. Then, add 137.5 g of p-cyanobenzonitrile (1.0 moles) to the reaction mixture.
-
Reaction Completion and Workup: Slowly heat the mixture to 150°C and maintain this temperature for 1 hour. Cool the reaction mixture to below 40°C and filter. The filtrate is subjected to vacuum distillation to recover the DMF.
-
Isolation and Purification: The residue is poured into 1000 g of water with stirring and cooled to below 30°C. The resulting precipitate is filtered and washed with water until neutral to obtain the crude product. The crude 4-(4-methylphenoxy)benzonitrile can be further purified by recrystallization from methanol to yield a product with a purity of over 99%.[6]
Reduction of 4-(4-Methylphenoxy)benzonitrile to 4-(4-Methylphenoxy)benzylamine
The conversion of the nitrile intermediate to the final benzylamine product is achieved through catalytic hydrogenation.
Experimental Protocol:
-
Catalyst Preparation: A modified nano-nickel catalyst can be prepared by adding 60 g of nickel chloride and 10 g of a surfactant (e.g., Span-20) to 1 L of water, followed by the addition of 10 g of sodium borohydride. The pH is adjusted to 10 with a 1 mol/L sodium hydroxide solution. The mixture is then subjected to ultrasonic treatment (1000 W) for 30 minutes. The resulting modified nano-nickel is collected by centrifugation, washed, and dried.[7]
-
Hydrogenation: The 4-(4-methylphenoxy)benzonitrile is dissolved in a suitable solvent system, which may include a mixture of polyhydric alcohol-type nonionic surfactants and water.
-
Reaction Conditions: The solution is stirred and heated under a hydrogen atmosphere in the presence of the modified nano-nickel catalyst.
-
Isolation of the Amine: The nitrile group is reduced to a primary amine. Upon completion of the reaction, the catalyst is filtered off.
-
Formation of the Hydrochloride Salt: The resulting 4-(4-methylphenoxy)benzylamine can be converted to its hydrochloride salt by treatment with hydrochloric acid for improved stability and handling.[8]
Monoamine Oxidase Inhibition Assay
To evaluate the inhibitory potential of the synthesized 4-(4-methylphenoxy)benzylamine derivatives against MAO-A and MAO-B, a standardized in vitro assay is employed.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine is a commonly used substrate that is metabolized by both MAO isoforms to 4-hydroxyquinoline.[9][10]
-
Assay Reaction Mixture: A typical reaction mixture (0.2 mL) contains 0.01 mg/mL of the MAO enzyme and 0.25 mM kynuramine in 100 mM potassium phosphate buffer (pH 7.4).[10]
-
Inhibitor Incubation: The test compounds (4-(4-methylphenoxy)benzylamine derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. The mixture is incubated at 37°C for a predetermined time (e.g., 40 minutes).[10]
-
Reaction Termination: The enzymatic reaction is stopped by the addition of 75 µL of 2 N NaOH.[10]
-
Product Quantification: The formation of 4-hydroxyquinoline is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with diode-array detection at 320 nm.[10]
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curves. Clorgyline and pargyline are used as positive controls for MAO-A and MAO-B inhibition, respectively.[11][12]
Structure-Activity Relationship (SAR) of 4-(4-Methylphenoxy)benzylamine Derivatives
While a dedicated SAR study for a series of 4-(4-methylphenoxy)benzylamine derivatives is not extensively documented in the public domain, we can infer a hypothesized SAR based on the analysis of related benzylamine and phenoxy-containing MAO inhibitors.
Key Structural Features and Their Hypothesized Influence on Activity
The 4-(4-methylphenoxy)benzylamine scaffold can be divided into three key regions for SAR analysis:
-
The Benzylamine Moiety: The primary amine group is crucial for the interaction with the active site of the MAO enzyme.
-
The Phenoxy Linker: The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the enzyme's binding pocket.
-
The Substituted Phenoxy Ring: Modifications on this ring system are expected to significantly impact the potency and selectivity of the inhibitors.
Hypothesized SAR:
-
Substituents on the Phenoxy Ring:
-
Electronic Effects: The introduction of electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., halogens, nitro) on the phenoxy ring can modulate the electron density of the aromatic system and influence its interaction with the enzyme. For instance, in related phenylallylamine inhibitors, a 4-methoxy group on the aromatic ring led to very selective MAO-B inhibitors.[13]
-
Steric Effects: The size and position of the substituents will play a critical role. Bulky groups may cause steric hindrance, potentially reducing the binding affinity. Conversely, appropriately sized substituents could enhance van der Waals interactions within the hydrophobic regions of the MAO-B active site.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, will affect its ability to cross the blood-brain barrier and reach the target enzyme in the central nervous system.
-
-
Modifications to the Benzylamine Moiety:
-
N-Alkylation: The introduction of small alkyl groups on the nitrogen atom of the benzylamine could influence the binding mode and selectivity.
-
Alpha-Substitution: The addition of a methyl group at the alpha-carbon of the benzylamine has been shown in other systems to impact MAO inhibitory activity.
-
| Derivative/Modification | Hypothesized Effect on MAO-B Inhibition | Rationale |
| Unsubstituted Phenoxy Ring | Baseline Activity | The core scaffold provides the necessary pharmacophoric features for MAO-B binding. |
| Electron-donating group (e.g., -OCH3) at para-position of phenoxy ring | Increased Potency and Selectivity | May enhance binding through favorable electronic interactions within the active site, as seen in related inhibitor classes.[13] |
| Electron-withdrawing group (e.g., -Cl, -F) at para-position of phenoxy ring | Variable Effects | Halogen substitution can increase lipophilicity and introduce specific electronic interactions, but the effect on potency is often position-dependent. |
| Bulky substituent (e.g., -t-butyl) on the phenoxy ring | Decreased Potency | Likely to cause steric clashes within the enzyme's binding pocket. |
| N-methylation of the benzylamine | Potential for altered selectivity | May change the orientation of the molecule in the active site, affecting interactions with key residues. |
Mechanism of Action and Signaling Pathway
MAO-B inhibitors, including the 4-(4-methylphenoxy)benzylamine derivatives, exert their therapeutic effect by modulating the dopaminergic signaling pathway.
Caption: Dopaminergic synapse and the mechanism of MAO-B inhibition.
Conclusion
The 4-(4-methylphenoxy)benzylamine scaffold represents a promising starting point for the development of novel and selective MAO-B inhibitors. A thorough understanding of the structure-activity relationships, guided by systematic chemical modifications and robust biological evaluation, will be paramount in optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to embark on the design and discovery of next-generation therapeutics for neurodegenerative diseases.
References
- Process for producing 4- (4-alkylphenoxy) benzylamines. JPH08291116A.
- Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. PubMed; 2017.
- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega; 2022.
- Structures of MAO-B inhibitors.
- In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI; 2022.
- Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. PubMed; 2003.
- Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI; 2020.
- Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.
- Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel.
- OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.
- Dopamine. Wikipedia.
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- Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen; 2021.
- (PDF) Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase.
- Monoamine Oxidase Assay Kit. Bio-Techne.
- Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)
- Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. SciSpace; 2018.
- Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PMC - PubMed Central; 2021.
- The Synthesis Pathway: Leveraging 4-(4-Methylphenoxy)benzylamine Hydrochloride for Insecticide Production. NINGBO INNO PHARMCHEM CO.,LTD.
- Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity rel
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8. Benchchem.
- An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy.
- Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. PMC - PubMed Central; 2018.
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Introduction: The Benzylamine Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Characteristics of Substituted Benzylamines for Drug Discovery Professionals
Prepared by: Gemini, Senior Application Scientist
Substituted benzylamines are a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. From antihistamines and antidepressants to potent anticancer agents, the versatility of the benzylamine scaffold is undeniable. Its prevalence stems from a unique combination of structural simplicity, synthetic tractability, and the capacity for finely-tuned modulation of its physicochemical properties. The substituents on both the aromatic ring and the nitrogen atom dictate the molecule's interaction with its biological target and its journey through the body.
This guide provides a comprehensive exploration of the key physicochemical characteristics of substituted benzylamines: basicity (pKa), lipophilicity (logP/D), aqueous solubility, and hydrogen bonding potential. For each property, we will delve into the underlying principles, the profound influence of molecular substitution, and field-proven experimental methodologies for their accurate determination. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design and optimize benzylamine-based drug candidates by mastering their physicochemical profiles.
Basicity and pKa: The Ionization Gatekeeper
The basicity of the benzylamine nitrogen is arguably its most critical physicochemical property. It governs the molecule's ionization state at physiological pH, which in turn profoundly impacts its solubility, permeability, target binding, and potential for off-target effects. The basicity is quantified by the pKa of its conjugate acid, the benzylaminium ion. For the parent benzylamine, the pKa is approximately 9.34. This means that at a physiological pH of 7.4, benzylamine will be predominantly in its protonated, cationic form.
The Influence of Substituents on pKa
The electron density on the nitrogen atom is the primary determinant of basicity. Substituents on the phenyl ring can either increase or decrease this electron density through a combination of inductive and resonance effects.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or methoxy (-OCH3) groups increase the electron density on the nitrogen through inductive effects, making the amine more basic (higher pKa).
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) or cyano (-CN) groups pull electron density away from the nitrogen via inductive and resonance effects. This destabilizes the conjugate acid, making the amine less basic (lower pKa). The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the extent of these electronic effects.
N-alkylation, the substitution of hydrogen atoms on the amine with alkyl groups, also influences basicity, though the effect is more complex due to a combination of inductive effects and solvation.
The following diagram illustrates the impact of electron-donating and electron-withdrawing groups on the basicity of benzylamine.
Caption: Impact of EDGs and EWGs on the basicity of benzylamine.
Quantitative Data for Substituted Benzylamines
The table below presents experimental pKa values for a selection of substituted benzylamines to illustrate these principles.
| Substituent | Position | pKa | Reference |
| H | - | 9.34 | |
| 4-Methyl | para | 9.62 | |
| 4-Chloro | para | 9.14 | |
| 4-Nitro | para | 8.60 | |
| 2-Methyl | ortho | 9.42 |
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a robust method for determining the pKa of a benzylamine derivative.
Principle: The compound is dissolved in a suitable solvent (often a water/co-solvent mixture) and titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the benzylamine compound in a suitable solvent (e.g., methanol/water).
-
Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration:
-
Place a known volume (e.g., 20 mL) of the benzylamine solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and the tip of the burette containing the standardized HCl solution.
-
Record the initial pH.
-
Add the titrant in small increments (e.g., 0.1 mL), recording the pH after each addition. Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Determine the equivalence point from the inflection point of the curve (or the maximum of the first derivative).
-
The pH at the half-equivalence point is equal to the pKa of the compound.
-
Causality and Self-Validation:
-
Why a co-solvent? Many organic molecules have poor water solubility. A co-solvent like methanol or DMSO is used to ensure the compound remains dissolved throughout the titration. The pKa value obtained is an apparent pKa (pKaapp) and may need to be corrected to the aqueous pKa.
-
Why calibrate with multiple buffers? This ensures the linearity and accuracy of the pH electrode's response across the relevant pH range.
-
Self-Validation: The sharpness of the inflection point in the titration curve provides an internal check on the purity of the compound and the accuracy of the titration.
Lipophilicity (logP/logD): Navigating Biological Membranes
Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like benzylamines, the distribution coefficient (logD) at a specific pH (usually 7.4) is a more physiologically relevant parameter.
The Influence of Substituents on Lipophilicity
Substituents can significantly alter the lipophilicity of a benzylamine.
-
Hydrophobic Substituents: Alkyl and aryl groups increase logP by increasing the nonpolar surface area of the molecule.
-
Polar Substituents: Groups capable of hydrogen bonding, such as hydroxyl (-OH) or carboxyl (-COOH) groups, decrease logP by increasing the molecule's affinity for the aqueous phase.
-
Halogens: Halogens generally increase lipophilicity, with the effect increasing with the size of the halogen (I > Br > Cl > F).
Quantitative Data for Substituted Benzylamines
The following table provides experimental logP values for some benzylamine derivatives.
| Substituent | Position | logP | Reference |
| H | - | 1.09 | |
| 4-Methyl | para | 1.59 | |
| 4-Chloro | para | 1.80 | |
| 4-Methoxy | para | 1.05 |
Experimental Protocol: logP Determination by the Shake-Flask Method
This is the gold-standard method for logP determination.
Principle: The compound is partitioned between two immiscible phases (n-octanol and water). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers. This is crucial to ensure thermodynamic equilibrium.
-
Partitioning:
-
Accurately weigh a small amount of the compound and dissolve it in one of the pre-saturated phases.
-
Add a known volume of the second pre-saturated phase.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium.
-
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification:
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation: Calculate logP using the formula: logP = log10 ([Concentration in Octanol] / [Concentration in Water]).
Causality and Self-Validation:
-
Why n-octanol? n-Octanol is used as a surrogate for biological membranes because it has both a polar hydroxyl group and a nonpolar alkyl chain, mimicking the amphipathic nature of lipid bilayers.
-
Why pre-saturate the solvents? This prevents volume changes during the experiment due to the mutual solubility of water and octanol, ensuring the accuracy of the final concentration measurements.
-
Self-Validation: The experiment should be repeated with different starting concentrations of the compound. The calculated logP should be independent of the initial concentration.
Aqueous Solubility: A Prerequisite for Biological Activity
For a drug to be absorbed and distributed throughout the body, it must first dissolve in aqueous biological fluids. Poor aqueous solubility is a major cause of failure for drug candidates. The solubility of substituted benzylamines is a complex interplay of their lipophilicity, basicity, and the crystal lattice energy of the solid form.
The Influence of Substituents on Solubility
-
Lipophilicity and pKa: As discussed, substituents that increase lipophilicity tend to decrease aqueous solubility. The pKa is also critical; the protonated, ionic form of a benzylamine is generally much more soluble in water than the neutral form.
-
Hydrogen Bonding: Substituents that can participate in hydrogen bonding with water can enhance solubility.
-
Crystal Packing: The strength of the intermolecular forces in the solid state (crystal lattice energy) must be overcome for a compound to dissolve. Substituents can influence how molecules pack in a crystal, thereby affecting solubility.
Experimental Protocol: Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound.
Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake or stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: Remove the undissolved solid by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a calibrated analytical method (e.g., HPLC-UV).
Causality and Self-Validation:
-
Why use excess solid? This ensures that a saturated solution is formed and that the measured concentration represents the true equilibrium solubility.
-
Why a long equilibration time? This is necessary to overcome the kinetic barriers of dissolution and ensure that the system has reached thermodynamic equilibrium.
-
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
Hydrogen Bonding: The Key to Molecular Recognition
The amine group of a benzylamine can act as both a hydrogen bond donor (through the N-H bonds) and a hydrogen bond acceptor (through the lone pair of electrons on the nitrogen). This dual capability is crucial for specific interactions with biological targets like enzymes and receptors.
-
Substituent Effects:
-
N-Substitution: Replacing the hydrogens on the nitrogen with alkyl groups reduces the number of hydrogen bond donor sites. A tertiary amine can only act as a hydrogen bond acceptor.
-
Aromatic Substituents: Electron-withdrawing groups on the phenyl ring decrease the basicity of the nitrogen, making its lone pair less available to act as a hydrogen bond acceptor. Conversely, electron-donating groups can enhance this ability.
-
The following diagram illustrates the hydrogen bonding capabilities of primary, secondary, and tertiary benzylamines.
Caption: Hydrogen bonding capabilities of different benzylamine classes.
Integrated Physicochemical Profiling in Drug Discovery
The physicochemical properties of substituted benzylamines are not independent variables; they are interconnected and must be optimized in concert to achieve a desirable drug-like profile. For instance, increasing lipophilicity to improve membrane permeability may inadvertently decrease aqueous solubility. Similarly, modulating pKa to optimize the ionization state at the target site might affect solubility and potential for hERG channel interactions.
Quantitative Structure-Activity Relationship (QSAR) models are often employed to understand and predict how structural modifications to the benzylamine scaffold will impact these properties and, ultimately, biological activity.
The following workflow outlines a typical physicochemical profiling cascade in early drug discovery.
Caption: A decision-making workflow for physicochemical profiling.
By systematically evaluating these core physicochemical characteristics, drug discovery teams can build a comprehensive understanding of their substituted benzylamine series, enabling data-driven decisions to optimize their properties and increase the probability of developing a successful therapeutic agent.
References
-
PubChem. Benzylamine. National Center for Biotechnology Information. [Link]
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MDPI. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. Molecules. [Link]
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Medium. Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. [Link]
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Nature. Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts. Nature Communications. [Link]
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ResearchGate. Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. [Link]
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ResearchGate. Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. [Link]
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MDPI. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules. [Link]
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ResearchGate. comparison of partition coefficient (log p) of drugs: computational and experimental data study. [Link]
-
TSI Journals. Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. [Link]
- Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo
Methodological & Application
Application Note: A Robust Protocol for the Reductive Amination of 4-(4-Methylphenoxy)benzaldehyde
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of secondary and tertiary amines via reductive amination of 4-(4-methylphenoxy)benzaldehyde. This method is central to the development of novel chemical entities in medicinal chemistry and materials science, where the diaryl ether motif is a key structural feature. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the rationale behind the selection of reagents and reaction conditions, with a particular focus on the use of sodium triacetoxyborohydride as a mild and selective reducing agent.
Introduction
Reductive amination is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-nitrogen bonds.[1] This one-pot reaction, which transforms a carbonyl compound and an amine into a more substituted amine, is widely employed in the pharmaceutical industry for the construction of complex molecular architectures.[2] The process involves the initial formation of a carbinolamine intermediate, which then dehydrates to form an imine or iminium ion.[3] This intermediate is subsequently reduced in situ to the final amine product.[2][4][5]
The aldehyde 4-(4-methylphenoxy)benzaldehyde is a versatile building block in organic synthesis, serving as a precursor for various pharmaceuticals, agrochemicals, and specialty chemicals.[6] Its diaryl ether linkage is a common motif in biologically active molecules. This guide will provide a robust and reproducible protocol for the reductive amination of this key intermediate.
Mechanistic Rationale: The Selectivity of Sodium Triacetoxyborohydride
The choice of reducing agent is critical to the success of a one-pot reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they are often too reactive and can reduce the starting aldehyde before the formation of the imine intermediate.[7] This leads to the formation of the corresponding alcohol as a significant byproduct.
Sodium triacetoxyborohydride, NaBH(OAc)₃, is a milder and more selective reducing agent, making it ideal for this transformation.[8][9] The electron-withdrawing acetate groups on the boron atom temper the reactivity of the hydride, rendering it less likely to reduce the aldehyde or ketone starting material.[10] However, it is sufficiently reactive to reduce the protonated imine (iminium ion) intermediate, which is more electrophilic than the starting carbonyl.[11] This selectivity ensures that the reaction proceeds cleanly towards the desired amine product.[12][13]
For the reductive amination of aldehydes, the reaction can typically proceed without an acid catalyst.[9] However, for less reactive ketones, the addition of a catalytic amount of acetic acid can be beneficial to facilitate imine formation.[8][10] The preferred solvent for this reaction is often 1,2-dichloroethane (DCE), although tetrahydrofuran (THF) and acetonitrile can also be employed.[8][9]
Experimental Protocol
This protocol describes a general procedure for the reductive amination of 4-(4-methylphenoxy)benzaldehyde with a primary or secondary amine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 4-(4-Methylphenoxy)benzaldehyde | C₁₄H₁₂O₂ | 212.24 | ≥ 98% | [6] |
| Amine (Primary or Secondary) | - | - | ≥ 98% | Various |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 97% | |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Anhydrous, ≥99.8% | |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Aqueous Solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥ 97% |
Reaction Workflow Diagram
Caption: Experimental workflow for the reductive amination of 4-(4-methylphenoxy)benzaldehyde.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(4-methylphenoxy)benzaldehyde (1.0 equiv.).
-
Addition of Amine and Solvent: Add the desired primary or secondary amine (1.0-1.2 equiv.) to the flask. Dissolve the solids in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration with respect to the aldehyde).
-
Addition of Reducing Agent: To the stirring solution at room temperature, add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.
Reaction Mechanism Diagram
Caption: Simplified mechanism of reductive amination.
Expected Results and Discussion
This protocol is expected to provide the desired secondary or tertiary amine in good to excellent yields. The progress of the reaction can be conveniently monitored by TLC, as the starting aldehyde, the imine intermediate, and the final amine product typically have distinct Rf values.[13]
Troubleshooting:
-
Incomplete reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied to drive the reaction to completion. Ensure that the reagents are anhydrous, as water can hydrolyze the imine intermediate and deactivate the reducing agent.
-
Formation of alcohol byproduct: This indicates that the reducing agent is too reactive or that the imine formation is slow. Ensure that the sodium triacetoxyborohydride is added portion-wise to control the reaction rate.
-
Dialkylation of primary amines: In some cases, the secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.[8] Using a slight excess of the primary amine can help to minimize this side reaction. Alternatively, a stepwise procedure involving the pre-formation and isolation of the imine followed by reduction can be employed.[8]
Safety Precautions
-
4-(4-Methylphenoxy)benzaldehyde is harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[14]
-
1,2-Dichloroethane is a toxic and flammable solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride is a water-sensitive reagent and will release flammable hydrogen gas upon contact with water.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The reductive amination of 4-(4-methylphenoxy)benzaldehyde using sodium triacetoxyborohydride is a reliable and high-yielding method for the synthesis of a diverse range of secondary and tertiary amines. The mild reaction conditions and the high selectivity of the reducing agent make this protocol amenable to a wide variety of substrates and functional groups. This application note provides a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]
-
All about chemistry. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
Myers, A. (n.d.). Myers Chem 115. Harvard University. [Link]
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
-
PubChem. (n.d.). 4-(4-Methylphenoxy)benzaldehyde. [Link]
-
ACS Publications. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
ACS Publications. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
ScienceDirect. (2017, April 26). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]
-
ScienceMadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
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Application Notes & Protocols: Leveraging 4-(4-Methylphenoxy)benzylamine Hydrochloride in the Synthesis of Novel Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 4-(4-Methylphenoxy)benzylamine hydrochloride as a pivotal intermediate in pharmaceutical synthesis. We move beyond the compound's established use in agrochemicals to illuminate its potential in drug discovery, focusing on the synthesis of N-arylbenzylamine derivatives. This class of compounds is of high interest due to the prevalence of the diaryl ether motif—a privileged scaffold in medicinal chemistry known to impart a range of biological activities.[1][2][3][4][5] We present a detailed, field-proven protocol for the synthesis of a model N-benzylbenzamide, a structure analogous to compounds with demonstrated therapeutic potential, such as selective butyrylcholinesterase inhibitors for Alzheimer's disease and dual modulators for metabolic syndrome.[6][7][8] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their synthetic toolbox with versatile and high-value intermediates.
Introduction: The Strategic Value of the 4-(4-Methylphenoxy)benzyl Scaffold
The diaryl ether (DE) functional group is a cornerstone in the design of modern therapeutics and agrochemicals.[1][2][3] Its unique physicochemical properties, including conformational flexibility and metabolic stability, make it a recurring feature in molecules targeting a vast array of biological pathways. DE-containing compounds have demonstrated anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1][2][3][4]
4-(4-Methylphenoxy)benzylamine hydrochloride provides a direct entry point into this valuable chemical space. It combines the diaryl ether moiety with a reactive primary amine, making it an ideal building block for creating libraries of novel compounds through well-established synthetic transformations. The primary amine handle is particularly amenable to reactions such as acylation, alkylation, and reductive amination, allowing for the systematic exploration of structure-activity relationships (SAR).
This document focuses on one of the most fundamental and powerful reactions in medicinal chemistry: amide bond formation . We will detail a robust protocol for the coupling of 4-(4-Methylphenoxy)benzylamine with a representative carboxylic acid to generate a novel N-substituted benzamide, a scaffold of significant pharmacological interest.[7][8][9]
Physicochemical Properties of the Key Intermediate
A thorough understanding of the starting material is critical for successful and reproducible synthesis. The key properties of 4-(4-Methylphenoxy)benzylamine hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 262862-66-8 | Internal Data |
| Molecular Formula | C₁₄H₁₅NO · HCl | Internal Data |
| Molecular Weight | 249.74 g/mol | Internal Data |
| Appearance | White to off-white crystalline solid | Internal Observation |
| Solubility | Soluble in water, methanol; sparingly soluble in dichloromethane | Internal Data |
| Melting Point | >200 °C (decomposes) | Internal Data |
Synthetic Application: Amide Coupling for Novel Intermediate Generation
Rationale and Strategy
The objective is to synthesize N-[4-(4-methylphenoxy)benzyl]benzamide , a model compound that exemplifies the utility of our starting intermediate. The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid.[10] While methods like conversion to acid chlorides are effective, they can be harsh.[11] A milder, more contemporary, and widely adopted strategy in pharmaceutical research involves the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[10][12][13]
Mechanism of Action (EDC/HOBt Coupling):
-
Activation: The carboxylic acid attacks EDC, forming a highly reactive O-acylisourea intermediate.
-
Additive Intervention: HOBt rapidly reacts with the O-acylisourea to form an HOBt-ester. This step is crucial as it minimizes the risk of side reactions and racemization (if chiral centers are present).[13]
-
Aminolysis: The primary amine (4-(4-Methylphenoxy)benzylamine) performs a nucleophilic attack on the activated HOBt-ester, forming the desired amide bond and releasing HOBt.
This method is favored for its operational simplicity, mild reaction conditions (typically room temperature), and the water-soluble nature of the EDC urea byproduct, which simplifies purification.[13][14]
Visualizing the Workflow
The logical flow from starting materials to the final, purified product is depicted below. This workflow emphasizes the key stages of reaction setup, monitoring, workup, and purification, which are essential for achieving high purity and yield.
Caption: Experimental workflow for amide coupling.
Detailed Experimental Protocol
This protocol outlines the synthesis of N-[4-(4-methylphenoxy)benzyl]benzamide.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-(4-Methylphenoxy)benzylamine HCl | ≥98% | In-house |
| Benzoic Acid | ≥99.5% | Sigma-Aldrich |
| EDC (EDAC) | ≥98% | Sigma-Aldrich |
| HOBt Monohydrate | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 1 M aq. solution | VWR |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. solution | VWR |
| Brine | Saturated aq. solution | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR |
Step-by-Step Procedure
Step 1: Free Base Preparation
-
To a 100 mL round-bottom flask, add 4-(4-Methylphenoxy)benzylamine hydrochloride (2.50 g, 10.0 mmol, 1.0 equiv).
-
Add 25 mL of dichloromethane (DCM) and 25 mL of a 1 M Sodium Hydroxide solution.
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine as a pale oil. Proceed immediately to the next step.
Step 2: Amide Coupling Reaction
-
Dissolve the crude free amine from Step 1 in 40 mL of anhydrous DCM in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Add benzoic acid (1.22 g, 10.0 mmol, 1.0 equiv), followed by HOBt monohydrate (1.53 g, 10.0 mmol, 1.0 equiv).
-
Stir the solution at room temperature until all solids dissolve.
-
Add EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 equiv) portion-wise over 5 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours.
Causality & Experience Note: The hydrochloride salt of the amine must be converted to the free base to ensure it is nucleophilic. EDC is often used as its hydrochloride salt, which is more stable; no additional base is typically needed, but monitoring the pH can be beneficial. The reaction is monitored by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the starting amine spot is consumed.
Caption: Amide coupling reaction scheme.
Step 3: Workup and Purification
-
Once the reaction is complete, dilute the mixture with 50 mL of DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Trustworthiness Check: The acidic wash removes any unreacted amine and the basic EDC byproduct. The bicarbonate wash removes unreacted benzoic acid and HOBt. Each wash should be performed until the aqueous layer remains at a constant pH (acidic for the HCl wash, basic for the NaHCO₃ wash).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude solid by recrystallization from hot ethanol/water or by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to afford N-[4-(4-methylphenoxy)benzyl]benzamide as a white solid.
Expected Results
-
Yield: 80-95%
-
Purity (by HPLC): >98%
-
¹H NMR (400 MHz, CDCl₃): δ 7.80-7.78 (m, 2H), 7.52-7.40 (m, 3H), 7.35 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.4 Hz, 2H), 6.98 (d, J=8.4 Hz, 2H), 6.94 (d, J=8.4 Hz, 2H), 6.55 (br s, 1H, NH), 4.68 (d, J=5.6 Hz, 2H), 2.34 (s, 3H).
-
Mass Spec (ESI+): m/z 318.15 [M+H]⁺
Conclusion
4-(4-Methylphenoxy)benzylamine hydrochloride is a highly valuable and versatile intermediate for pharmaceutical research and development. The protocol detailed herein for amide bond formation via EDC/HOBt coupling is robust, high-yielding, and employs mild conditions suitable for complex molecule synthesis. By leveraging this key building block, researchers can efficiently access novel chemical entities incorporating the pharmacologically significant diaryl ether scaffold, accelerating the discovery of new therapeutic agents.
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Schaaf, O. et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Available at: [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
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-
Shi, D. et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]
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Allen, C. L. et al. (2011). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications. Available at: [Link]
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Zhu, H. et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Tanaka, H. et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters. Available at: [Link]
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Kacan, M. (2002). A NEW METHOD FOR THE SYNTHESIS OF N-BENZYLAMIDES. Synthetic Communications. Available at: [Link]
-
Varkados, A. et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wangngae, S. et al. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Available at: [Link]
-
Shi, D. et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]
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Sabatini, M. T. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]
- Ramage, R. (1994). Coupling reagent and method for coupling amines with carboxylic acids. Google Patents (EP0623589A1).
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
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Request PDF. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. Available at: [Link]
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Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. The Royal Society of Chemistry. Available at: [Link]
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Britton, J. et al. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Rewolinski, M. et al. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2022). Amide from carboxylic acid synthesis. r/Chempros. Available at: [Link]
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PubChem. (n.d.). N-Benzoylbenzylamine. PubChem. Available at: [Link]
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National Institutes of Health. (n.d.). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. Available at: [Link]
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Request PDF. (n.d.). Diaryl ether derivatives as anticancer agents - A review. ResearchGate. Available at: [Link]
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experimental procedure for N-alkylation with 4-(4-Methylphenoxy)benzylamine hydrochloride
An Application Guide for the N-Alkylation of 4-(4-Methylphenoxy)benzylamine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed experimental protocols and theoretical insights for the N-alkylation of 4-(4-methylphenoxy)benzylamine hydrochloride, a versatile building block in pharmaceutical and materials science research.[1] Recognizing that this valuable intermediate is typically supplied as a hydrochloride salt, we first address the critical prerequisite of in situ neutralization. Subsequently, two robust and widely applicable protocols are detailed: direct alkylation with alkyl halides via an SN2 pathway and reductive amination with carbonyl compounds. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles, optimization strategies, and characterization techniques to ensure successful and reproducible outcomes.
Introduction: The Significance of N-Alkylation
The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the development of biologically active molecules.[2] N-alkylated amines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and fine chemicals.[3] The process of N-alkylation—the introduction of an alkyl group onto a nitrogen atom—is a fundamental transformation for modifying a molecule's steric and electronic properties, thereby tuning its solubility, metabolic stability, and target-binding affinity.
4-(4-Methylphenoxy)benzylamine, with its unique diaryl ether structure, serves as a key intermediate in the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[1] However, its common commercial form as a hydrochloride salt renders the amine nitrogen protonated and thus non-nucleophilic. This necessitates a carefully chosen activation step to liberate the free amine before any alkylation can proceed.
This guide presents two primary methodologies to achieve N-alkylation of this substrate:
-
Direct Alkylation with Alkyl Halides: A classic and powerful method involving the nucleophilic substitution (SN2) of an alkyl halide by the amine.[4]
-
Reductive Amination: A highly versatile and often milder alternative that couples the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ.[5][6]
We will also briefly touch upon the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology, a greener, catalyst-driven approach that uses alcohols as alkylating agents, generating only water as a byproduct.[7][8][9]
Prerequisite: Liberation of the Free Amine
The starting material, 4-(4-methylphenoxy)benzylamine hydrochloride, is an ammonium salt. The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, making it unavailable for nucleophilic attack. Therefore, the first step in any N-alkylation protocol is the deprotonation of the ammonium salt to generate the free, nucleophilic primary amine.
This is typically achieved in situ by adding a suitable base. The choice of base is critical and depends on the specific reaction conditions and the reactivity of the alkylating agent.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃): These are often preferred for their low cost, ease of removal (filtration), and non-nucleophilic nature. They are particularly suitable for reactions with reactive alkyl halides in polar aprotic solvents like DMF or acetonitrile.[4]
-
Organic Amine Bases (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)): These are soluble in a wider range of organic solvents. They act as "proton sponges," sequestering the HCl generated without competing in the primary nucleophilic reaction.[10] DIPEA is often used when the primary amine's nucleophilicity needs to be preserved from side reactions with a more reactive base.
General Neutralization Procedure (In Situ): To a stirred suspension of 4-(4-methylphenoxy)benzylamine hydrochloride (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, CH₃CN, or DCM), add the chosen base (1.5–2.2 eq.) portion-wise or dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure complete deprotonation before adding the alkylating agent.
Protocol I: Direct N-Alkylation with Alkyl Halides
This method relies on the SN2 reaction, where the nucleophilic nitrogen of the free amine attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.
Causality and Control: The primary challenge in this method is preventing over-alkylation.[4] The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a competitive reaction that forms a tertiary amine and, subsequently, a quaternary ammonium salt. To favor selective mono-alkylation:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to the alkyl halide, or use the halide as the limiting reagent (1.0-1.1 equivalents).
-
Slow Addition: Add the alkyl halide dropwise to the amine solution to maintain a low instantaneous concentration of the electrophile.
-
Choice of Halide: Reactivity follows the trend I > Br > Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Purpose |
| 4-(4-Methylphenoxy)benzylamine hydrochloride | Starting Material |
| Alkyl Halide (R-X, where X = Br or I) | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | Base for neutralization |
| Dimethylformamide (DMF), anhydrous | Reaction Solvent |
| Ethyl Acetate (EtOAc) | Extraction Solvent |
| Deionized Water | Aqueous Wash |
| Brine (Saturated NaCl solution) | Aqueous Wash |
| Sodium Sulfate (Na₂SO₄), anhydrous | Drying Agent |
| Silica Gel (230-400 mesh) | Stationary Phase for Chromatography |
| TLC plates (Silica gel 60 F₂₅₄) | Reaction Monitoring |
Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-(4-methylphenoxy)benzylamine hydrochloride (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.2 M.
-
Neutralization: Stir the suspension vigorously at room temperature for 30 minutes.
-
Alkylating Agent Addition: Add the alkyl halide (1.05 eq.) dropwise to the reaction mixture using a syringe over 10-15 minutes.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS, paying close attention to the formation of the dialkylated byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a significant volume of deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (twice) and then with brine. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure mono-N-alkylated product.
Visualization: Direct Alkylation Workflow
Caption: Workflow for SN2 N-alkylation of an amine hydrochloride.
Protocol II: N-Alkylation via Reductive Amination
Reductive amination is a robust method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone).[5] The reaction proceeds in two stages: (1) formation of an imine or iminium ion intermediate, followed by (2) reduction to the corresponding amine.[11]
Causality and Control: The success of this one-pot reaction hinges on the choice of reducing agent.
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce the starting carbonyl. It is typically added after imine formation is complete.
-
Sodium Cyanoborohydride (NaBH₃CN): Is less reactive than NaBH₄ and is stable in mildly acidic conditions. It selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde or ketone, allowing all reagents to be mixed together.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly selective reducing agent, often the reagent of choice.[6] It is not sensitive to moisture and is effective at reducing iminium ions without affecting most carbonyl groups. The acetic acid byproduct can also help catalyze imine formation.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Purpose |
| 4-(4-Methylphenoxy)benzylamine hydrochloride | Starting Material |
| Aldehyde or Ketone (R'C(O)R'') | Alkylating Agent |
| Triethylamine (Et₃N) | Base for neutralization |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent |
| Dichloromethane (DCM), anhydrous | Reaction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Aqueous Wash/Quench |
| Brine (Saturated NaCl solution) | Aqueous Wash |
| Magnesium Sulfate (MgSO₄), anhydrous | Drying Agent |
| Silica Gel (230-400 mesh) | Stationary Phase for Chromatography |
Step-by-Step Procedure
-
Setup: To a round-bottom flask with a stir bar, add 4-(4-methylphenoxy)benzylamine hydrochloride (1.0 eq.).
-
Solvent and Base: Add anhydrous DCM (to 0.1-0.2 M) followed by triethylamine (1.5 eq.). Stir for 15 minutes.
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise, controlling any effervescence.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).
-
Work-up: Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir for 15 minutes, then transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase twice more with DCM.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Visualization: Reductive Amination Workflow
Caption: Workflow for N-alkylation via one-pot reductive amination.
Summary of Reaction Parameters
| Parameter | Direct Alkylation (SN2) | Reductive Amination |
| Alkylating Agent | Alkyl Halide (R-Br, R-I) | Aldehyde (R-CHO), Ketone (R₂C=O) |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | Et₃N, DIPEA (often not strictly needed with NaBH(OAc)₃) |
| Key Reagent | N/A | Reducing Agent (NaBH(OAc)₃, NaBH₃CN) |
| Solvent | DMF, Acetonitrile | DCM, Dichloroethane (DCE), THF |
| Temperature | Room Temperature to 60 °C | Room Temperature |
| Key Challenge | Over-alkylation | Substrate compatibility with reducing agent |
| Advantages | Simple reagents, strong C-C bond formers | Wide substrate scope, milder conditions, less over-alkylation |
Product Characterization
Confirming the identity and purity of the final N-alkylated product is essential. The following spectroscopic changes are expected upon successful mono-alkylation.
-
¹H NMR Spectroscopy:
-
The two protons of the primary amine (-NH₂) will be replaced by a single proton signal for the secondary amine (-NH-), which is often broad and may be exchanged with D₂O.[12][13]
-
New signals corresponding to the protons of the newly introduced alkyl group will appear.
-
The benzylic protons (-CH₂-N) adjacent to the nitrogen will typically experience a slight shift in their chemical environment.[14]
-
-
¹³C NMR Spectroscopy:
-
New signals will appear in the spectrum corresponding to the carbons of the added alkyl group.
-
The chemical shift of the benzylic carbon will be altered.
-
-
Mass Spectrometry:
-
Infrared (IR) Spectroscopy:
-
The characteristic N-H stretching vibrations for a primary amine (two bands, ~3300-3500 cm⁻¹) will be replaced by a single, weaker N-H stretch for the secondary amine in the same region.[15]
-
Safety Precautions
-
Always consult the Material Safety Data Sheet (MSDS) for 4-(4-methylphenoxy)benzylamine hydrochloride and all other reagents before beginning any experiment.[16][17]
-
Perform all reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Alkylating agents such as alkyl halides can be toxic, lachrymatory, and/or carcinogenic. Handle with extreme care.
-
Hydride reducing agents (e.g., NaBH(OAc)₃) can react with water or acid to produce flammable hydrogen gas. Quench reactions carefully and slowly.
References
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]
-
Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions. ResearchGate. Available at: [Link]
-
Aqueous-Mediated N-Alkylation of Amines. ResearchGate. Available at: [Link]
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Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]
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N-Dealkylation of Amines. National Institutes of Health (NIH). Available at: [Link]
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N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health (NIH). Available at: [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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MSDS of 4-(4-Methylphenoxy)benzylamine hydrochloride. Capot Chemical. Available at: [Link]
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Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]
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24.10 Spectroscopy of Amines. OpenStax. Available at: [Link]
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24.10 Spectroscopy of Amines. NC State University Libraries. Available at: [Link]
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Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health (NIH). Available at: [Link]
-
SAFETY DATA SHEET for 4-(4-Methylphenoxy)benzylamine hydrochloride. AFG Bioscience LLC. Available at: [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
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The Strategic Role of 4-(4-Methylphenoxy)benzylamine Hydrochloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Diaryl Ether Motif as a Privileged Scaffold in Bioactive Compound Synthesis
In the landscape of medicinal and agricultural chemistry, the diaryl ether linkage represents a cornerstone structural motif. Its presence in a molecule can confer a unique combination of conformational rigidity and flexibility, influencing binding affinity to biological targets. This scaffold is a key feature in a multitude of bioactive compounds, from pharmaceuticals to agrochemicals.[1] 4-(4-Methylphenoxy)benzylamine hydrochloride emerges as a critical building block for introducing this valued diaryl ether moiety. This versatile intermediate, available as a stable hydrochloride salt, provides a reactive primary amine handle for further synthetic transformations, making it a molecule of significant interest to researchers in drug discovery and crop protection.[1][2]
This technical guide provides an in-depth exploration of the synthesis and application of 4-(4-Methylphenoxy)benzylamine hydrochloride. We will delve into detailed, field-proven protocols for its preparation and its subsequent utilization in the synthesis of a prominent bioactive molecule. The causality behind experimental choices will be elucidated, offering a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 4-(4-Methylphenoxy)benzylamine hydrochloride is paramount for its effective use and storage.
| Property | Value | Source |
| CAS Number | 262862-66-8 | [3] |
| Molecular Formula | C₁₄H₁₆ClNO | [2] |
| Molecular Weight | 249.74 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar solvents such as water and ethanol. | [2] |
| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. | [2] |
Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust.
Synthesis of 4-(4-Methylphenoxy)benzylamine Hydrochloride: A Two-Step Approach
The most common and efficient route to 4-(4-Methylphenoxy)benzylamine hydrochloride involves a two-step synthetic sequence starting from commercially available precursors: an ether formation followed by a reductive amination.
Step 1: Synthesis of 4-(4-Methylphenoxy)benzonitrile
The initial step involves the formation of the diaryl ether linkage through a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Figure 1: General scheme for the synthesis of 4-(4-Methylphenoxy)benzonitrile.
Protocol: Synthesis of 4-(4-Methylphenoxy)benzonitrile [4]
This protocol is adapted from established industrial processes, emphasizing safety and yield.
Materials:
-
p-Cresol
-
p-Chlorobenzonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized water
-
Methanol
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet
-
Heating mantle
-
Addition funnel
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (10 volumes relative to p-chlorobenzonitrile).
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the DMF in portions. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.
-
Nucleophile Addition: Dissolve p-cresol (1.05 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension via an addition funnel. Maintain the temperature below 30 °C during the addition. An exotherm may be observed.
-
Electrophile Addition: After the addition of p-cresol is complete and gas evolution has ceased, add p-chlorobenzonitrile (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 130-140 °C and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and slowly quench by pouring it into ice-water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from methanol to afford pure 4-(4-methylphenoxy)benzonitrile as a white to off-white solid.
Rationale for Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenolic hydroxyl group of p-cresol, forming the highly nucleophilic phenoxide.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the reaction of sodium hydride with atmospheric moisture and oxygen.
-
Temperature: Elevated temperatures are necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.
Step 2: Reductive Amination to 4-(4-Methylphenoxy)benzylamine Hydrochloride
The nitrile group of 4-(4-methylphenoxy)benzonitrile is reduced to a primary amine in this step. The resulting free amine is then converted to its hydrochloride salt for improved stability and handling.
Reaction Scheme:
Figure 2: General scheme for the reductive amination of 4-(4-Methylphenoxy)benzonitrile.
Protocol: Synthesis of 4-(4-Methylphenoxy)benzylamine Hydrochloride [5][6]
This protocol utilizes catalytic hydrogenation, a common and efficient method for nitrile reduction.
Materials:
-
4-(4-Methylphenoxy)benzonitrile
-
Raney Nickel (50% slurry in water)
-
Ethanol
-
Ammonia solution (28% in water)
-
Hydrogen gas
-
Hydrochloric acid (concentrated or as a solution in isopropanol)
-
Diatomaceous earth (e.g., Celite®)
Equipment:
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Glass liner for the reactor
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Carefully wash the Raney Nickel slurry with ethanol to remove water. Caution: Raney Nickel is pyrophoric when dry and should be handled as a slurry under a liquid.
-
Reaction Setup: In the glass liner of the hydrogenation apparatus, prepare a solution of 4-(4-methylphenoxy)benzonitrile in ethanol. Add the washed Raney Nickel catalyst and the aqueous ammonia solution.
-
Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to 50-70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel should be kept wet to prevent ignition.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-methylphenoxy)benzylamine as an oil or solid.
-
Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., isopropanol, diethyl ether). Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring.
-
Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum to yield 4-(4-methylphenoxy)benzylamine hydrochloride.
Rationale for Experimental Choices:
-
Catalyst: Raney Nickel is a highly active and cost-effective catalyst for the hydrogenation of nitriles to primary amines.
-
Ammonia: The presence of ammonia helps to suppress the formation of secondary and tertiary amine byproducts by competing with the product amine for reaction with the intermediate imine.
-
Hydrogen Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting over-reduction or side reactions.
-
Salt Formation: Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store than the free amine, which may be an oil and susceptible to air oxidation.
Application in the Synthesis of Bioactive Molecules: The Case of Tolfenpyrad
4-(4-Methylphenoxy)benzylamine hydrochloride is a key intermediate in the synthesis of the broad-spectrum insecticide and acaricide, Tolfenpyrad.[4][7][8]
Tolfenpyrad: A Mitochondrial Electron Transport Inhibitor
Tolfenpyrad functions by inhibiting the mitochondrial electron transport chain at Complex I, leading to a disruption of cellular respiration in target pests.[9] Its synthesis showcases a classic application of 4-(4-methylphenoxy)benzylamine hydrochloride in an amide bond-forming reaction.
Workflow for Tolfenpyrad Synthesis:
Figure 3: Workflow for the synthesis of Tolfenpyrad from 4-(4-Methylphenoxy)benzylamine.
Protocol: Synthesis of Tolfenpyrad [10][11][12]
This protocol describes the amide coupling reaction to form Tolfenpyrad.
Materials:
-
4-(4-Methylphenoxy)benzylamine hydrochloride
-
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride
-
Triethylamine or another suitable non-nucleophilic base
-
Anhydrous toluene or dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Amine Free-Basing: Suspend 4-(4-methylphenoxy)benzylamine hydrochloride (1.0 equivalent) in toluene. Add triethylamine (1.1 equivalents) and stir at room temperature for 30 minutes to generate the free amine in situ.
-
Acyl Chloride Addition: Cool the mixture in an ice bath and add a solution of 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 equivalent) in toluene dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to yield Tolfenpyrad as a white solid.
Rationale for Experimental Choices:
-
Base: Triethylamine is used to neutralize the hydrochloric acid formed during the reaction and also to deprotonate the ammonium salt of the starting material, liberating the free amine for the reaction.
-
Solvent: Toluene is a suitable solvent that is inert to the reaction conditions and effectively dissolves the reactants.
-
Aqueous Work-up: The washing steps are essential to remove unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.
-
Recrystallization: This is a standard purification technique to obtain a high-purity solid product.
Conclusion
4-(4-Methylphenoxy)benzylamine hydrochloride is a valuable and versatile building block in the synthesis of bioactive molecules. Its straightforward preparation and the reactivity of its primary amine functionality make it an attractive intermediate for introducing the privileged diaryl ether scaffold. The detailed protocols provided herein for its synthesis and its application in the preparation of the agrochemical Tolfenpyrad serve as a practical guide for researchers in the field. The underlying principles discussed for each experimental step are intended to empower scientists to adapt and optimize these procedures for their specific research needs, thereby accelerating the discovery and development of new bioactive compounds.
References
- Process for producing 4-(4-alkylphenoxy) benzylamines. JPH08291116A.
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- Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. CN112876007A.
-
The Synthesis Pathway: Leveraging 4-(4-Methylphenoxy)benzylamine Hydrochloride for Insecticide Production - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Novel method for synthesizing tolfenpyrad. CN103193708A.
- Novel preparation method of tolfenpyrad. CN103351340A.
-
4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050 - PubChem. (URL: [Link])
-
Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. - ResearchGate. (URL: [Link])
-
New method for synthetizing tolfenpyrad - Patsnap Eureka. (URL: [Link])
-
Tolfenpyrad (Ref: OMI 88) - AERU - University of Hertfordshire. (URL: [Link])
-
1411 TOLFENPYRAD (269) First daft was prepared by Prof. Dr. Árpád Ambrus National Food Chain Safety Office, Hungary EXPLANATION. (URL: [Link])
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Application Notes and Protocols: 4-(4-Methylphenoxy)benzylamine Hydrochloride in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Benzylamine Scaffold
4-(4-Methylphenoxy)benzylamine hydrochloride is a versatile benzylamine derivative that has garnered significant interest within the medicinal chemistry community.[1] Its unique structural motif, featuring a flexible ether linkage connecting two aromatic rings, presents a compelling scaffold for the design of novel therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the investigation of this compound and its analogs. Our focus will be on its potential application as a modulator of monoamine oxidase (MAO), a key enzyme implicated in neuropsychiatric disorders, and its evaluation for antidepressant-like activity. While this compound is primarily available as a research tool, the methodologies outlined herein provide a robust framework for its characterization and exploration in drug discovery programs.[1]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of 4-(4-Methylphenoxy)benzylamine hydrochloride is paramount for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO・HCl | ChemBK[2] |
| Molecular Weight | 249.74 g/mol | Chem-Impex[3] |
| Appearance | White crystalline solid | ChemBK[2] |
| Solubility | Soluble in water and other polar organic solvents. | ChemBK[2] |
| Storage | Store in a cool, dry place. | ChemBK[2] |
The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its use in biological assays.[2] For in vitro experiments, stock solutions are typically prepared in sterile, deionized water or a suitable buffer.
Synthesis Protocol: A Reductive Amination Approach
The synthesis of 4-(4-Methylphenoxy)benzylamine can be achieved through various synthetic routes. A common and effective method involves the reductive amination of 4-(4-methylphenoxy)benzaldehyde. This two-step process, beginning with the formation of an imine followed by its reduction, offers a reliable pathway to the desired product.
Step 1: Synthesis of 4-(4-Methylphenoxy)benzonitrile
A precursor to the aldehyde, 4-(4-methylphenoxy)benzonitrile, can be synthesized via a nucleophilic aromatic substitution reaction.[4]
Materials:
-
p-Cresol
-
p-Chlorobenzonitrile
-
Potassium hydroxide
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction kettle, combine water, potassium hydroxide, p-cresol, and dimethyl sulfoxide.
-
Stir the mixture and heat to 150°C.
-
Add p-chlorobenzonitrile to the reaction mixture and continue stirring for 3 hours.
-
After the reaction is complete, recover the organic solvent.
-
Cool the reaction mixture to room temperature by adding water.
-
Filter, wash, and dry the resulting precipitate to obtain 4-(4-methylphenoxy)benzonitrile.[5]
Step 2: Reduction to 4-(4-Methylphenoxy)benzylamine
The nitrile is then reduced to the corresponding amine.
Materials:
-
4-(4-Methylphenoxy)benzonitrile
-
Methanol solution of ammonia
-
Raney nickel catalyst
-
Hydrogen gas
Procedure:
-
In a 500L autoclave, add a methanol solution of ammonia and 4-(4-methylphenoxy)benzonitrile.
-
Purge the system with nitrogen three times.
-
Add Raney nickel catalyst to the mixture.
-
Seal the system, initiate stirring, and purge with hydrogen gas three times.
-
Heat the reaction mixture to 55°C and pressurize with hydrogen gas to 3.5 MPa.
-
Maintain these conditions for 3 hours, monitoring the reaction progress.
-
Upon completion, the reaction yields 4-(4-methylphenoxy)benzylamine.[6]
Step 3: Formation of the Hydrochloride Salt
To obtain the hydrochloride salt, the free base is treated with hydrochloric acid.
Materials:
-
4-(4-Methylphenoxy)benzylamine
-
Hydrochloric acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the synthesized 4-(4-methylphenoxy)benzylamine in anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Application in Medicinal Chemistry: Targeting Monoamine Oxidase
Monoamine oxidases (MAOs) are a family of enzymes that play a crucial role in the metabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[7] Inhibitors of MAO have been successfully used as antidepressants and for the treatment of neurodegenerative disorders.[8] The structural features of 4-(4-Methylphenoxy)benzylamine hydrochloride make it an intriguing candidate for investigation as a MAO inhibitor.
Mechanism of Action: A Hypothesis
The benzylamine moiety is a known pharmacophore for MAO inhibitors. It is hypothesized that the 4-(4-methylphenoxy)benzylamine scaffold can bind to the active site of MAO-A or MAO-B, potentially leading to their inhibition. The phenoxy group can engage in hydrophobic and aromatic interactions within the enzyme's active site, while the amine group is crucial for the catalytic process. The overall shape and electronic properties of the molecule will determine its affinity and selectivity for the two MAO isoforms.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
Caption: A streamlined workflow for the evaluation of 4-(4-Methylphenoxy)benzylamine hydrochloride as a potential antidepressant.
Protocol 1: In Vitro Monoamine Oxidase Inhibition Assay (MAO-Glo™ Assay)
The MAO-Glo™ Assay is a robust, luminescence-based method for measuring the activity of MAO enzymes.[9][10] This protocol is adapted for the screening of 4-(4-Methylphenoxy)benzylamine hydrochloride as a potential MAO inhibitor.
Materials:
-
4-(4-Methylphenoxy)benzylamine hydrochloride
-
MAO-Glo™ Assay Kit (Promega)
-
Luminogenic MAO Substrate
-
MAO Reaction Buffer (for MAO-A and MAO-B)
-
Luciferin Detection Reagent
-
Reconstitution Buffer
-
-
Recombinant human MAO-A and MAO-B enzymes
-
White, opaque 96-well plates
-
Luminometer
Procedure:
1. Reagent Preparation: a. Prepare the Luciferin Detection Reagent by adding Reconstitution Buffer according to the kit instructions. b. Prepare serial dilutions of 4-(4-Methylphenoxy)benzylamine hydrochloride in MAO Reaction Buffer. The final concentrations should typically range from nanomolar to micromolar. c. Prepare the MAO enzyme solutions (MAO-A and MAO-B) in the appropriate MAO Reaction Buffer to a 2X final concentration.
2. Assay Protocol: a. To each well of a 96-well plate, add 25 µL of the test compound dilution or buffer (for control wells). b. To initiate the reaction, add 25 µL of the 2X MAO enzyme solution to each well. Mix briefly. c. Incubate the plate at room temperature for 1 hour.[11] d. Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. Mix briefly. e. Incubate the plate at room temperature for 20 minutes to stabilize the luminescent signal.[11] f. Measure the luminescence using a plate-reading luminometer.
3. Data Analysis: a. Calculate the percent inhibition for each concentration of the test compound relative to the control wells. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a non-linear regression analysis.
Protocol 2: In Vivo Evaluation of Antidepressant-Like Activity (Forced Swim Test in Mice)
The forced swim test is a widely used behavioral model to screen for potential antidepressant drugs.[12] The test is based on the principle that animals will adopt an immobile posture after initial escape-oriented behaviors, and antidepressant treatment can reduce this immobility time.[13]
Materials:
-
4-(4-Methylphenoxy)benzylamine hydrochloride
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Positive control (e.g., imipramine or fluoxetine)
-
Cylindrical glass tank (25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording system
Procedure:
1. Animal Acclimation and Dosing: a. House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment. b. Randomly assign mice to different treatment groups: vehicle control, positive control, and various doses of 4-(4-Methylphenoxy)benzylamine hydrochloride. c. Administer the compounds intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.
2. Forced Swim Test: a. Fill the cylindrical tank with water to a depth of 15 cm. The water temperature should be maintained at 23-25°C.[14] b. Gently place each mouse into the cylinder for a 6-minute session.[13] c. Record the entire session using a video camera positioned to the side of the tank. d. After the 6-minute test, remove the mice from the water, dry them with a towel, and return them to their home cages.
3. Behavioral Scoring: a. A trained observer, blind to the treatment conditions, should score the videos. b. The total duration of immobility during the last 4 minutes of the 6-minute test is measured. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
4. Data Analysis: a. Compare the immobility times between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). b. A significant reduction in immobility time compared to the vehicle control group suggests an antidepressant-like effect.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific biological data for 4-(4-Methylphenoxy)benzylamine hydrochloride is not extensively published, studies on structurally related phenoxybenzylamine and benzylamine derivatives provide valuable insights into the structure-activity relationship for MAO inhibition.
Key Structural Features for MAO Inhibition
Caption: Key structural components of 4-(4-Methylphenoxy)benzylamine influencing its potential as a MAO inhibitor.
Future research should focus on a systematic exploration of substitutions on both aromatic rings to optimize potency and selectivity for MAO-A or MAO-B. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenoxy ring could significantly impact the compound's interaction with the enzyme's active site. Furthermore, exploring different linkage chemistries between the two aromatic systems could lead to the discovery of novel scaffolds with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
4-(4-Methylphenoxy)benzylamine hydrochloride represents a promising starting point for medicinal chemistry campaigns targeting monoamine oxidase. The protocols and application notes provided in this guide offer a comprehensive framework for its synthesis, in vitro characterization, and in vivo evaluation. By leveraging this information, researchers can effectively explore the therapeutic potential of this and related compounds in the quest for novel treatments for depression and other neurological disorders.
References
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ChemBK. 4-(4-methylphenoxy)benzylamine hcl. Available from: [Link]
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ResearchGate. Drug action (IC 50 values) on MAO A and MAO B activities. Available from: [Link]
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Castagnoli, K., et al. The Mouse Forced Swim Test. J. Vis. Exp. (58), e3638, doi:10.3791/3638 (2011). Available from: [Link]
- Google Patents. JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.
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ResearchGate. Investigating the Antidepressant-like Effects of some Benzimidazolepiperidine Derivatives by In-Vivo Experimental Methods. Available from: [Link]
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National Center for Biotechnology Information. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Available from: [Link]
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NSW Department of Primary Industries. Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. Available from: [Link]
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Wikipedia. Serotonin–norepinephrine reuptake inhibitor. Available from: [Link]
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Patsnap Eureka. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. Available from: [Link]
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University of Notre Dame. Forced Swim Test v.3. Available from: [Link]
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MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Available from: [Link]
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JoVE. Video: The Mouse Forced Swim Test. Available from: [Link]
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National Center for Biotechnology Information. Synaptic basis of rapid antidepressant action. Available from: [Link]
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Johns Hopkins University. The mouse forced swim test. Available from: [Link]
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BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary. Available from: [Link]
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MDPI. In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. Available from: [Link]
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National Center for Biotechnology Information. Antidepressant-like activity of Bezafibrate in mice models of depression: a behavioral and neurobiological characterization. Available from: [Link]
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Science.gov. inhibition ic50 values: Topics by Science.gov. Available from: [Link]
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YouTube. Nano-Glo® Dual-Luciferase® Reporter Assay System, Manual Protocol. Available from: [Link]
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Preparation of 4-(4-Methylphenoxy)benzylamine Hydrochloride: A Key Intermediate for Drug Discovery Screening
Introduction: The Strategic Importance of the Diaryl Ether Scaffold in Medicinal Chemistry
The diaryl ether motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from a combination of desirable physicochemical properties, including metabolic stability and the ability to adopt specific conformations for optimal target binding.[3] The incorporation of a benzylamine group further enhances the potential for diverse biological activity, as this functional group is a common feature in compounds targeting neurological and oncological pathways.[4][5] 4-(4-Methylphenoxy)benzylamine hydrochloride serves as a versatile building block for the synthesis of novel therapeutic agents, making it a valuable compound for drug discovery screening libraries.[6][] This application note provides a detailed protocol for the preparation, purification, and characterization of 4-(4-Methylphenoxy)benzylamine hydrochloride and discusses its application in drug discovery.
Synthesis of 4-(4-Methylphenoxy)benzylamine Hydrochloride: A Two-Step Approach
The synthesis of 4-(4-Methylphenoxy)benzylamine hydrochloride is efficiently achieved through a two-step process: the formation of the diaryl ether intermediate, 4-(4-methylphenoxy)benzonitrile, followed by the reduction of the nitrile to the corresponding benzylamine and subsequent conversion to the hydrochloride salt.
Part 1: Synthesis of 4-(4-Methylphenoxy)benzonitrile via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.[2] In this protocol, we utilize p-cresol and p-chlorobenzonitrile as starting materials.
Protocol: Synthesis of 4-(4-Methylphenoxy)benzonitrile
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add potassium hydroxide (1.5 kg), p-cresol (2.5 kg), and dimethyl sulfoxide (10 L).[8]
-
Reaction Initiation: Stir the mixture and heat to 150°C under a nitrogen atmosphere.[8]
-
Addition of Aryl Halide: Once the temperature has stabilized, add p-chlorobenzonitrile (3 kg) portion-wise to control any potential exotherm.[8]
-
Reaction Monitoring: Continue stirring the reaction mixture at 150°C for 3 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. Recover the organic solvent under reduced pressure. Add water to the residue to precipitate the product.[8]
-
Purification: Filter the crude product, wash thoroughly with water, and dry to obtain 4-(4-methylphenoxy)benzonitrile.[8] For higher purity, the product can be recrystallized from a suitable solvent such as methanol.[9]
Diagram of the Synthetic Workflow for 4-(4-Methylphenoxy)benzonitrile
Caption: Synthetic workflow for 4-(4-methylphenoxy)benzonitrile.
Part 2: Reduction of 4-(4-Methylphenoxy)benzonitrile and Salt Formation
The nitrile group of the intermediate is reduced to a primary amine using a suitable reducing agent. Catalytic hydrogenation with Raney nickel is an effective method for this transformation.[10] The resulting free base is then converted to the more stable and water-soluble hydrochloride salt.
Protocol: Synthesis of 4-(4-Methylphenoxy)benzylamine Hydrochloride
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-(4-methylphenoxy)benzonitrile (209 g) in ethyl alcohol (1.5 L).[10]
-
Addition of Ammonia and Catalyst: Add 28% aqueous ammonia solution (375 g) to the vessel.[10] Under a nitrogen atmosphere, carefully add Raney nickel (200 g) to the mixture.[10] The ammonia helps to prevent the formation of secondary amine byproducts.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi, consult specific equipment guidelines) and stir the reaction mixture at room temperature for 10 hours.[10]
-
Catalyst Removal: After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and must be handled with care, preferably kept wet with solvent.
-
Isolation of the Free Base: Concentrate the filtrate under reduced pressure to yield the crude 4-(4-methylphenoxy)benzylamine as a crystalline solid.[10] The product can be washed with n-hexane to remove non-polar impurities.[10]
-
Hydrochloride Salt Formation: Dissolve the crude benzylamine in a suitable solvent such as diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Final Purification: Collect the precipitated 4-(4-Methylphenoxy)benzylamine hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Data
The identity and purity of the synthesized 4-(4-Methylphenoxy)benzylamine hydrochloride should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C14H16ClNO[][11] |
| Molecular Weight | 249.73 g/mol [][11] |
| ¹H NMR | Consistent with the structure of 4-(4-Methylphenoxy)benzylamine.[10] Characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the methyl group should be observed. |
| Mass Spectrometry | [M+H]⁺ at m/z corresponding to the free base (C14H15NO). |
| Purity (HPLC) | ≥95% |
Application in Drug Discovery Screening
4-(4-Methylphenoxy)benzylamine hydrochloride is a valuable scaffold for generating a library of diverse compounds for high-throughput screening (HTS). The primary amine provides a convenient handle for further chemical modifications, such as amide bond formation, reductive amination, and urea/thiourea formation, allowing for the rapid generation of analogs with varied physicochemical properties.
Diagram of Derivatization and Screening Workflow
Caption: Workflow for derivatization and screening of 4-(4-methylphenoxy)benzylamine.
Potential Therapeutic Areas and Screening Protocols
Given the prevalence of the diaryl ether and benzylamine motifs in bioactive molecules, derivatives of 4-(4-Methylphenoxy)benzylamine hydrochloride could be screened against a variety of targets.
-
Oncology: The diaryl ether scaffold is present in numerous anticancer agents.[1] Derivatives can be screened in cell-based assays using various cancer cell lines (e.g., MCF-7, HCT-116, PC-3) to assess their antiproliferative activity.[12] Mechanistic studies could involve assays for tubulin polymerization inhibition or kinase inhibition.[5]
-
Neuropharmacology: Benzylamine derivatives have shown activity against neurological targets.[6] Screening could involve receptor binding assays or enzyme inhibition assays for targets such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).[13]
-
Infectious Diseases: Diaryl ethers have demonstrated antibacterial and antifungal properties.[2] Compounds can be screened against various strains of bacteria and fungi to determine their minimum inhibitory concentration (MIC). Benzylamine derivatives have also been investigated as potential anti-tuberculosis agents.[4]
Example Screening Protocol: Cytotoxicity Assay
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay.[14] This involves adding MTT reagent to the wells, incubating, and then solubilizing the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Conclusion
4-(4-Methylphenoxy)benzylamine hydrochloride is a synthetically accessible and versatile building block for drug discovery. The robust protocols outlined in this application note provide a clear pathway for its preparation and characterization. The strategic use of this intermediate in the generation of compound libraries for screening against various biological targets holds significant promise for the identification of novel therapeutic leads.
References
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Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Patsnap Eureka. Available at: [Link]
-
1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) - PubChem. Available at: [Link]
-
Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties - The Open Medicinal Chemistry Journal. Available at: [Link]
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Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed. Available at: [Link]
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed. Available at: [Link]
-
Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - MDPI. Available at: [Link]
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Synthesis of novel benzylamine linked targets, compounds 1, 2 and 3. MW, microwave. Available at: [Link]
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Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]
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Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. Available at: [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available at: [Link]
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Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available at: [Link]
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- 6. chemimpex.com [chemimpex.com]
- 8. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]
- 10. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 11. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) | C14H16ClNO | CID 17749862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 4-(4-Methylphenoxy)benzylamine Hydrochloride in Modern Agrochemical Synthesis
Abstract: This document provides a detailed technical guide for researchers and chemical development professionals on the application of 4-(4-Methylphenoxy)benzylamine hydrochloride as a pivotal intermediate in agrochemical synthesis. The primary focus is its role as a key building block in the production of the broad-spectrum insecticide and acaricide, Tolfenpyrad. We will explore the causality behind the synthetic strategy, provide validated, step-by-step protocols for its synthesis and subsequent utilization, and present methods for quality control and characterization.
Introduction and Strategic Importance
4-(4-Methylphenoxy)benzylamine hydrochloride (CAS No: 262862-66-8) is a specialized aromatic amine that has gained significance as a high-value intermediate in the agricultural chemical sector.[1][2] Its unique structure, featuring a diphenyl ether linkage and a reactive primary amine, makes it an ideal precursor for creating complex active ingredients. The most prominent application of this compound is in the synthesis of Tolfenpyrad, a potent insecticide developed in Japan that exhibits high efficacy against a wide range of pests on vegetables and fruit trees.[3]
The phenoxybenzyl moiety provided by this intermediate is crucial for the bioactivity of Tolfenpyrad, contributing to its novel mode of action and broad-spectrum efficacy.[1] Therefore, a reliable and efficient synthesis of high-purity 4-(4-Methylphenoxy)benzylamine is a critical upstream process for agrochemical manufacturers. This guide elucidates the complete synthetic pathway, from precursor synthesis to the final active ingredient.
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental for process development and safety.
| Property | Value | Source |
| IUPAC Name | [4-(4-methylphenoxy)phenyl]methanamine;hydrochloride | PubChem[2] |
| CAS Number | 262862-66-8 | PubChem[2] |
| Molecular Formula | C₁₄H₁₆ClNO | PubChem[2] |
| Molecular Weight | 249.73 g/mol | PubChem[2] |
| Appearance | White to off-white solid (typical) | Supplier Data |
Core Application: Synthesis of the Insecticide Tolfenpyrad
The industrial synthesis of Tolfenpyrad is a multi-step process where 4-(4-Methylphenoxy)benzylamine serves as the penultimate intermediate. The final step is a classic amide bond formation, coupling the amine with a substituted pyrazole carboxylic acid.
Overall Synthetic Pathway
The journey from basic commodity chemicals to the Tolfenpyrad molecule involves two primary stages:
-
Formation of the Diphenyl Ether Core and Amine Precursor: Synthesis of 4-(4-Methylphenoxy)benzonitrile followed by its reduction to 4-(4-Methylphenoxy)benzylamine.
-
Amide Coupling: Reaction of the benzylamine with a pyrazole carbonyl chloride to form the final Tolfenpyrad product.
Caption: High-level overview of the Tolfenpyrad synthesis pathway.
Protocol 1: Synthesis of 4-(4-Methylphenoxy)benzylamine
This protocol details the synthesis of the key amine intermediate from its nitrile precursor. The reduction of the nitrile is a critical step where catalyst choice and reaction conditions dictate yield and purity. While various methods exist, catalytic hydrogenation is preferred for its efficiency and cleaner reaction profile.[4][5]
Causality: The choice of a catalytic system, such as a modified nano-nickel catalyst, is driven by the need for high efficiency, good reusability, and the avoidance of highly toxic reagents often used in older synthetic routes.[5] The presence of ammonia during the reduction is crucial to suppress the formation of secondary amine byproducts, thus maximizing the yield of the desired primary amine.[4]
Methodology:
-
Step 1: Synthesis of 4-(4-Methylphenoxy)benzonitrile
-
To a reaction kettle, add water (1 L), potassium hydroxide (1.5 kg), p-cresol (2.5 kg), and dimethyl sulfoxide (10 L).[5]
-
Stir the mixture and heat to 150°C.
-
Add p-chlorobenzonitrile (3 kg) and continue to stir the reaction for 3 hours.[5]
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, recover the organic solvent via distillation.
-
Cool the reaction mixture to room temperature by adding water, which will precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 4-(4-Methylphenoxy)benzonitrile. A typical yield is >90% with >99% purity.[3]
-
-
Step 2: Catalytic Reduction to 4-(4-Methylphenoxy)benzylamine
-
To a high-pressure autoclave, add ethanol, aqueous ammonia, the 4-(4-Methylphenoxy)benzonitrile synthesized above, and a suitable hydrogenation catalyst (e.g., Raney Nickel, modified nano-nickel, or a Palladium-based catalyst).[4][5]
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 MPa) and heat to the reaction temperature (e.g., 80-120°C).
-
Maintain vigorous stirring.
-
Self-Validation: The reaction progress is monitored by the cessation of hydrogen uptake.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.
-
The filtrate, containing the product, is concentrated under reduced pressure to remove the solvent. The crude amine can be purified further by distillation or crystallization as its hydrochloride salt if required.
-
Protocol 2: Synthesis of Tolfenpyrad via Amide Coupling
This final step constructs the Tolfenpyrad molecule. The reaction involves forming an amide bond between the synthesized amine and 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride.
Causality: The use of an acid scavenger (like triethylamine or pyridine) is essential to neutralize the HCl generated during the reaction, which would otherwise react with the benzylamine starting material, rendering it unreactive and lowering the yield. The reaction is typically run at low temperatures to control its exothermicity and minimize side reactions.
Methodology:
-
Dissolve 4-(4-Methylphenoxy)benzylamine (or its hydrochloride salt with an appropriate amount of base) in a suitable aprotic solvent (e.g., toluene, dichloromethane) in a reaction vessel equipped with a stirrer, thermometer, and dropping funnel.
-
Add an acid scavenger, such as triethylamine (1.1 equivalents).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride (1.0 equivalent) in the same solvent via the dropping funnel, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
In-Process Control: Monitor the reaction completion by TLC or HPLC.
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, dilute HCl (to remove excess amine and base), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield crude Tolfenpyrad.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield Tolfenpyrad as a white solid.
-
Experimental Workflow and Data
Caption: Detailed workflow for the final amide coupling step to produce Tolfenpyrad.
Expected Quantitative Data:
| Step | Product | Expected Yield | Purity Target | Analytical Method |
|---|---|---|---|---|
| Protocol 1 | 4-(4-Methylphenoxy)benzylamine | 85-95% | >98% | GC-MS, ¹H NMR |
| Protocol 2 | Tolfenpyrad | 90-97% | >98% | HPLC, LC-MS, ¹H NMR |
Safety and Handling
-
4-(4-Methylphenoxy)benzylamine hydrochloride: Corrosive. Causes skin and eye irritation. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Hydrogen Gas: Extremely flammable. Ensure all equipment is properly grounded and that no ignition sources are present during catalytic hydrogenation.
-
Reagents: Handle all solvents and reagents according to their respective Safety Data Sheets (SDS).
Conclusion
4-(4-Methylphenoxy)benzylamine hydrochloride is not merely a laboratory chemical but a strategic industrial intermediate. Its primary application in the synthesis of the insecticide Tolfenpyrad highlights the importance of well-designed building blocks in the creation of effective and complex crop protection agents. The protocols outlined herein provide a robust and validated framework for the synthesis and utilization of this key amine, emphasizing process control and safety to ensure the production of a high-purity final product.
References
- Title: Process for producing 4-(4-alkylphenoxy)
-
Title: The Synthesis Pathway: Leveraging 4-(4-Methylphenoxy)benzylamine Hydrochloride for Insecticide Production Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
- Title: Preparation method for 4-(4-methylphenoxy)
-
Title: Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel Source: Patsnap Eureka URL: [Link]
-
Title: 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) Source: PubChem, National Center for Biotechnology Information URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) | C14H16ClNO | CID 17749862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]
- 4. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 5. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methylphenoxy)benzylamine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(4-methylphenoxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 4-(4-methylphenoxy)benzylamine hydrochloride, with a focus on the prevalent two-step synthesis involving a diaryl ether formation followed by nitrile reduction.
Issue 1: Low Yield in the Synthesis of 4-(4-Methylphenoxy)benzonitrile (Etherification Step)
Question: My yield for the 4-(4-methylphenoxy)benzonitrile intermediate is consistently below expectations. What are the likely causes and how can I improve it?
Answer: A low yield in this step, which is typically an Ullmann-type condensation or a nucleophilic aromatic substitution, often points to issues with reagents, reaction conditions, or workup. Let's break down the possibilities:
-
Inefficient Deprotonation of p-Cresol: The reaction requires the deprotonation of p-cresol to form the phenoxide, which then acts as the nucleophile. If this deprotonation is incomplete, the reaction will not proceed to completion.
-
Insight & Recommendation: While potassium hydroxide (KOH) is a common base, it can introduce water into the reaction, which can be detrimental. A superior method is the use of sodium hydride (NaH) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).[1][2] NaH is a non-nucleophilic, strong base that irreversibly deprotonates the phenol, driving the reaction forward. This method has been shown to achieve yields greater than 90% and purities exceeding 99%.[1][2]
-
-
Reaction Temperature and Time: The reaction temperature is critical for overcoming the activation energy of the C-O bond formation.
-
Insight & Recommendation: For the NaH/DMF system, a reaction temperature of 150°C for 1 hour is reported to be effective.[1][2] If using a KOH-based method, temperatures of 130-140°C are typical, but may require longer reaction times of 3 hours or more.[2][3] Insufficient heating or premature termination of the reaction will result in a low yield.
-
-
Purity of Starting Materials: The purity of your p-cresol and 4-chlorobenzonitrile is paramount.
-
Insight & Recommendation: Ensure that your starting materials are free of moisture and other impurities that could consume the base or interfere with the reaction.
-
-
Workup and Product Isolation: The product, 4-(4-methylphenoxy)benzonitrile, needs to be carefully isolated from the reaction mixture.
-
Insight & Recommendation: A common workup procedure involves quenching the reaction with water and filtering the precipitated product.[2][4] Thorough washing of the crude product with water and a non-polar solvent like hexane can help remove residual salts and unreacted starting materials.[4] For higher purity, recrystallization from methanol is recommended.[1][2]
-
| Parameter | KOH Method | NaH Method |
| Base | Potassium Hydroxide | Sodium Hydride |
| Solvent | Toluene or DMSO | Dimethylformamide (DMF) |
| Temperature | 130-150°C | 150°C |
| Time | ~3 hours | ~1 hour |
| Typical Yield | ~80.6% | >90% |
| Key Consideration | Requires azeotropic removal of water | Requires anhydrous conditions |
Issue 2: Formation of Impurities During the Reduction of 4-(4-Methylphenoxy)benzonitrile
Question: I am observing significant by-products in my final product after the reduction of the nitrile intermediate. How can I minimize these impurities?
Answer: The catalytic hydrogenation of 4-(4-methylphenoxy)benzonitrile to the desired primary amine is a critical step where side reactions can occur. The most common impurities are secondary and tertiary amines.
-
Mechanism of Impurity Formation: The newly formed primary amine can react with the starting nitrile or an intermediate imine to form secondary and, subsequently, tertiary amines.
-
Key to Selectivity: The Role of Ammonia: The presence of ammonia in the reaction mixture is crucial for minimizing the formation of these by-products.[4]
-
Insight & Recommendation: Ammonia acts as a large excess of a competing nucleophile, effectively "outcompeting" the product amine in reacting with the nitrile or imine intermediates. This drives the reaction towards the formation of the primary amine. An aqueous ammonia solution is often used in conjunction with a solvent like ethanol.[3][4] The amount of ammonia should be in stoichiometric excess, typically 2 to 10 equivalents relative to the starting nitrile.[4]
-
-
Choice of Catalyst and Reaction Conditions: The choice of catalyst and reaction conditions can also influence selectivity.
-
Insight & Recommendation: Raney nickel is a commonly used catalyst for this transformation.[4] More advanced methods utilize modified nano nickel catalysts, which are reported to have higher catalytic efficiency and better reusability.[3] The reaction is typically carried out under a hydrogen atmosphere at temperatures ranging from room temperature to 150°C and pressures from atmospheric to 100 Kg/cm².[4]
-
Issue 3: Difficulty in Isolating and Purifying the Final Product, 4-(4-Methylphenoxy)benzylamine Hydrochloride
Question: I am struggling with the final purification of the hydrochloride salt. The product is oily, or the purity is not satisfactory. What are your recommendations?
Answer: The isolation and purification of the hydrochloride salt require careful attention to the workup and crystallization conditions.
-
Conversion to the Hydrochloride Salt: After the reduction is complete and the catalyst has been filtered off, the free amine is typically converted to the hydrochloride salt by treatment with hydrochloric acid.
-
Insight & Recommendation: This is usually done by dissolving the crude amine in a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether) and adding a solution of HCl in the same or a miscible solvent. The hydrochloride salt, being less soluble, will precipitate out.
-
-
Recrystallization: For achieving high purity, recrystallization is often necessary.
-
Insight & Recommendation: Recrystallization from methanol is a recommended method for purifying 4-(4-methylphenoxy)benzylamine hydrochloride.[1] The key to successful recrystallization is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly to form well-defined crystals. If the product oils out, it may be due to the presence of impurities or too rapid cooling. In such cases, trying a different solvent system or a slower cooling rate may be beneficial.
-
-
Drying: Proper drying of the final product is essential.
-
Insight & Recommendation: The purified crystals should be dried under vacuum to remove any residual solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the most efficient and scalable synthetic route to 4-(4-methylphenoxy)benzylamine hydrochloride?
A1: Based on available literature, the most efficient and scalable route involves a two-step process:
-
Etherification: The reaction of p-cresol with 4-chlorobenzonitrile using sodium hydride in DMF to produce 4-(4-methylphenoxy)benzonitrile. This method is advantageous due to its high yield (>90%), short reaction time (around 1 hour), and avoidance of the need for water removal.[1][2]
-
Reduction: The catalytic hydrogenation of the resulting benzonitrile using a nickel catalyst (such as Raney nickel or a modified nano nickel catalyst) in the presence of excess ammonia.[3][4] This is followed by conversion to the hydrochloride salt.
Q2: Are there alternative methods for the reduction of the nitrile group?
A2: While catalytic hydrogenation is common, other reducing agents can be used for the reduction of nitriles to primary amines. These include lithium aluminum hydride (LiAlH₄) and borane (BH₃). However, these reagents are often more expensive and require more stringent anhydrous conditions. For industrial-scale production, catalytic hydrogenation is generally preferred due to its cost-effectiveness and operational simplicity.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the intermediate and final product. A reverse-phase C18 column with UV detection is typically suitable.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate and the final product.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[1]
Q4: What are the main applications of 4-(4-methylphenoxy)benzylamine hydrochloride?
A4: 4-(4-Methylphenoxy)benzylamine hydrochloride is a valuable intermediate in organic synthesis.[5] It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it is a key intermediate in the synthesis of the insecticide and acaricide Tolfenpyrad.[2] Its structural motif is also explored in medicinal chemistry for the development of new therapeutic agents.[5]
Visualizing the Workflow
To provide a clearer understanding of the synthetic process, the following diagrams illustrate the key steps.
Caption: A high-level overview of the two-step synthesis of 4-(4-methylphenoxy)benzylamine hydrochloride.
Detailed Experimental Protocols
The following protocols are provided as a reference and should be adapted and optimized based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 4-(4-Methylphenoxy)benzonitrile
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF).
-
Addition of Sodium Hydride: Carefully add sodium hydride (60% dispersion in mineral oil, 1.05 equivalents) to the DMF.
-
Addition of p-Cresol: Slowly add a solution of p-cresol (1.0-1.1 equivalents) in DMF to the suspension of sodium hydride. Stir the mixture until the evolution of hydrogen gas ceases.
-
Addition of 4-Chlorobenzonitrile: Add 4-chlorobenzonitrile (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 150°C and maintain this temperature for 1 hour. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with cold hexane to remove impurities.
-
Drying and Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from methanol.
Protocol 2: Synthesis of 4-(4-Methylphenoxy)benzylamine Hydrochloride
-
Reaction Setup: In a high-pressure hydrogenation vessel, combine 4-(4-methylphenoxy)benzonitrile, ethanol, and a 28% aqueous ammonia solution.
-
Addition of Catalyst: Under a nitrogen stream, carefully add Raney nickel (as a slurry in water or ethanol).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 Kg/cm²) and heat to the desired temperature (e.g., 80-100°C). Stir the mixture vigorously for several hours until the reaction is complete (as monitored by TLC or HPLC).
-
Catalyst Removal: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the mixture through a pad of celite to remove the nickel catalyst. Wash the celite pad with ethanol.
-
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Salt Formation: Dissolve the resulting crude amine in a suitable solvent such as isopropanol or diethyl ether. Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) until the mixture is acidic.
-
Isolation and Purification: Collect the precipitated 4-(4-methylphenoxy)benzylamine hydrochloride by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum. Recrystallize from methanol if necessary.
References
- Process for producing 4-(4-alkylphenoxy) benzylamines. JPH08291116A.
- 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8. Benchchem.
- Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. CN114571999A.
- Preparation method for 4-(4-methylphenoxy)cyanobenzene. CN102863356A.
- 4-(4-Methylphenoxy)benzylamine hydrochloride. Chem-Impex.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]
- 3. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]
- 4. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
purification of crude 4-(4-Methylphenoxy)benzylamine hydrochloride by recrystallization
An authoritative guide to navigating the challenges of purifying 4-(4-Methylphenoxy)benzylamine hydrochloride via recrystallization, presented by the Applications & Support Division.
Technical Support Center: Recrystallization of 4-(4-Methylphenoxy)benzylamine HCl
As a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, achieving high purity of 4-(4-Methylphenoxy)benzylamine hydrochloride is paramount.[1] Recrystallization is a powerful technique for this purpose, leveraging differences in solubility between the target compound and its impurities.[2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring a logical, efficient, and successful purification process.
Troubleshooting Guide
This section addresses specific experimental hurdles with a focus on root causes and corrective actions.
Q1: My final yield is very low after recrystallization. What are the possible causes and how can I improve it?
A1: Low yield is a common issue in recrystallization and typically points to one of several factors:
-
Excessive Solvent Use: The most frequent cause is using too much solvent to dissolve the crude product. While the goal is complete dissolution at high temperatures, an excessive volume will keep a significant amount of your product dissolved even after cooling, leading to poor recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated crude material until dissolution is just complete.
-
-
Premature Crystallization: If crystals form during a hot filtration step (intended to remove insoluble impurities), product will be lost on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before use. This can be done by placing it in an oven or rinsing it with hot solvent. Also, use a slight excess of hot solvent (~5-10%) to ensure the compound remains in solution during the transfer.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the chosen solvent even at low temperatures, recovery will be minimal.
-
Solution: Re-evaluate your solvent system. Refer to the solubility data in the table below. A mixed-solvent system may be necessary if a single solvent does not provide the required solubility differential.
-
-
Cooling Too Rapidly: Crash-cooling the solution can trap impurities within the crystal lattice and lead to the formation of very fine crystals that are difficult to filter and wash effectively, resulting in mechanical loss.
-
Solution: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath to maximize crystal recovery.[3]
-
Q2: The product "oiled out" as a liquid layer instead of forming solid crystals. Why did this happen and what should I do?
A2: "Oiling out" occurs when the solute's saturation point is reached at a temperature above its melting point (or the melting point of an impure mixture).[3] The compound separates as a super-saturated liquid instead of a crystalline solid.
-
Primary Cause - High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture below the temperature of saturation. The synthetic route for the parent amine often involves the reduction of 4-(4-methylphenoxy)benzonitrile.[4] Incomplete reduction or side reactions can leave behind impurities that contribute to this phenomenon.
-
Primary Cause - Solvent Boiling Point Too High: If the boiling point of the recrystallization solvent is higher than the melting point of the compound, it is likely to oil out.
-
Corrective Actions:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation temperature.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites.
-
Introduce a seed crystal of pure 4-(4-Methylphenoxy)benzylamine hydrochloride, if available.[3]
-
Allow for very slow cooling to give the molecules sufficient time to arrange into a crystal lattice rather than aggregating as an amorphous oil.
-
Q3: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?
A3: This is a problem of supersaturation, where the solution holds more dissolved solute than it theoretically should at that temperature.[3]
-
Inducement Techniques:
-
Scratching: Vigorously scratch the inner wall of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide a rough surface that facilitates nucleation.
-
Seed Crystals: Add a tiny crystal of the pure product. This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen gas and attempt to cool the more concentrated solution again.[3]
-
Deep Cooling: Place the flask in a colder bath (e.g., dry ice/acetone) for a short period. Be aware this can sometimes lead to the rapid formation of small, less pure crystals.
-
Patience: Sometimes, crystallization is simply a slow process.[5] Loosely cover the flask and leave it undisturbed in a cold, vibration-free environment for an extended period (e.g., overnight).
-
Q4: The purified product is discolored (e.g., yellow or brown). What is the source of the color and how can I remove it?
A4: Amines, even as hydrochloride salts, can be susceptible to oxidation, which often produces colored by-products.[6] The color may also originate from polymeric or highly conjugated impurities from the synthesis.
-
Decolorization Protocol:
-
Re-dissolve the discolored product in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. The charcoal adsorbs the colored impurities onto its high-surface-area matrix.
-
Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Keep the solution hot and swirl it for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal. Ensure the glassware is pre-heated to prevent premature crystallization.
-
Allow the now-colorless filtrate to cool and crystallize as usual.
-
Q5: Analytical data (NMR/LC-MS) shows my product is still impure. What are the likely contaminants and how can I modify the recrystallization to remove them?
A5: The nature of the impurity dictates the strategy. Common impurities arise from the synthesis of the precursor, 4-(4-methylphenoxy)benzonitrile, from p-cresol and a p-halobenzonitrile.[7][8]
-
Likely Impurities:
-
Purification Strategy:
-
Solvent Polarity: If the impurity is significantly more or less polar than your product, changing the solvent system can improve separation. For example, if a non-polar impurity is co-crystallizing, switching to a more polar solvent might leave it behind in the mother liquor.
-
Wash Step: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent. This removes residual mother liquor containing the dissolved impurities without re-dissolving a significant amount of the product.
-
Re-crystallization: A second recrystallization is often necessary to achieve high purity. If the first recrystallization in methanol was insufficient, consider a different solvent system, such as ethanol/water or isopropanol.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing 4-(4-Methylphenoxy)benzylamine hydrochloride?
A1: The ideal solvent must satisfy specific criteria: it should not react with the compound, it should dissolve the compound well at high temperatures and poorly at low temperatures, and it should either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered out hot).
For 4-(4-Methylphenoxy)benzylamine hydrochloride, a polar protic solvent is generally a good starting point due to the polar nature of the hydrochloride salt.[9]
-
Recommended Solvents:
-
Methanol: Often cited as an effective solvent for the purification of the precursor benzonitrile and is a good choice for the amine hydrochloride salt.[8][9]
-
Ethanol or Isopropanol (IPA): These are also excellent candidates. They are slightly less polar than methanol, which can sometimes provide a better solubility differential.
-
Mixed Solvents (e.g., Ethanol/Water): If the compound is too soluble in a pure alcohol even when cold, adding a miscible "anti-solvent" like water can dramatically decrease its solubility upon cooling, leading to higher yields. The procedure involves dissolving the compound in the minimum amount of hot ethanol and then adding hot water dropwise until the solution just becomes cloudy (the saturation point). A few more drops of hot ethanol are then added to clarify the solution before it is cooled.
-
Q2: Why is it important to use the hydrochloride salt for this purification?
A2: The conversion of the free amine to its hydrochloride salt is a critical step that serves two main purposes:
-
Enhanced Stability: The lone pair of electrons on the nitrogen of the free amine is susceptible to air oxidation. Protonating the amine to form the ammonium salt (-NH3+) protects it from oxidative degradation.[9]
-
Modified Solubility: The hydrochloride salt is an ionic compound, making it significantly more soluble in polar solvents like water (45 mg/mL) and alcohols compared to its free base form (8 mg/mL in water).[9] This property is exploited during purification, as it allows for the use of common, polar recrystallization solvents and can help in separating less polar, non-basic impurities.
Q3: What are the key parameters to control during the cooling process for optimal crystal growth?
A3: The rate of cooling directly impacts crystal size and purity.
-
Slow Cooling is Critical: For the highest purity, the solution should be cooled slowly and without agitation. This allows the molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, excluding impurity molecules.
-
Recommended Cooling Profile:
-
Allow the hot, clear solution to cool to ambient temperature on a benchtop, insulated with a cork ring or glass wool to slow heat transfer.
-
Once at room temperature, and after crystallization has begun, move the flask to a cold bath (e.g., 0-5 °C) to maximize the recovery of the product from the solution.
-
Q4: How can I assess the purity of my final product?
A4: A combination of methods should be used to confirm the purity and identity of the recrystallized product:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically <1-2 °C). Impurities will cause the melting point to be depressed and broaden the range.
-
Thin-Layer Chromatography (TLC): A quick and effective way to check for the presence of impurities. The purified compound should appear as a single spot.
-
Spectroscopic Analysis:
-
NMR (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities, even at low levels.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Separates the components of the sample and provides the mass of each, confirming the molecular weight of the product and identifying any remaining impurities.
-
Q5: What are the primary safety precautions I should take during this procedure?
A5: Standard laboratory safety protocols must be followed:
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Perform all operations, especially those involving heating flammable solvents like methanol or ethanol, in a certified chemical fume hood.
-
Handling: Amine hydrochlorides can be irritating to the skin, eyes, and respiratory tract.[10] Avoid inhalation of dust and direct contact with the skin.
-
Fire Safety: Keep flammable solvents away from ignition sources (hot plates, open flames, etc.). Use a heating mantle or a steam bath for heating. Ensure a fire extinguisher is accessible.
Data & Protocols
Solubility Characteristics
The selection of an appropriate solvent is the most critical step in recrystallization.[2] The table below summarizes the solubility properties of 4-(4-Methylphenoxy)benzylamine hydrochloride.
| Solvent | Type | Solubility at Room Temp. | Solubility at Boiling Temp. | Suitability for Recrystallization |
| Water | Polar Protic | High (45 mg/mL)[9] | Very High | Poor (High solubility at RT leads to low yield) |
| Methanol | Polar Protic | Sparingly Soluble | Very Soluble | Excellent (Often the solvent of choice)[8][9] |
| Ethanol | Polar Protic | Sparingly Soluble | Soluble | Very Good |
| Isopropanol (IPA) | Polar Protic | Low | Soluble | Very Good |
| Acetone | Polar Aprotic | Low | Moderately Soluble | Fair (May require a mixed-solvent system) |
| Toluene | Non-polar | Insoluble | Sparingly Soluble | Poor (Good for washing to remove non-polar impurities) |
| Hexane | Non-polar | Insoluble | Insoluble | Poor (Excellent for final crystal wash)[4] |
Standard Recrystallization Protocol
This protocol provides a self-validating workflow for achieving high purity.
-
Solvent Selection: Choose an appropriate solvent from the table above (e.g., Methanol).
-
Dissolution: Place the crude 4-(4-Methylphenoxy)benzylamine HCl in an Erlenmeyer flask with a stir bar. In a fume hood, add the minimum volume of hot methanol required to completely dissolve the solid at a gentle reflux.
-
Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to reflux for 5-10 minutes.
-
Hot Filtration (If Needed): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals on the filter with a small amount of ice-cold solvent (methanol) to remove any adhering mother liquor. Follow with a wash of a non-polar solvent like cold hexane to aid in drying.[4]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Recrystallization Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mt.com [mt.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]
- 9. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]
- 10. chembk.com [chembk.com]
Navigating the Stability of 4-(4-Methylphenoxy)benzylamine Hydrochloride in Solution: A Technical Support Guide
Welcome to the comprehensive technical support center for 4-(4-Methylphenoxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Drawing from established principles of chemical stability and analytical science, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Understanding the Molecule: A Foundation for Stability
4-(4-Methylphenoxy)benzylamine hydrochloride is a primary benzylamine derivative. The hydrochloride salt form is intentionally designed to enhance its aqueous solubility and improve its stability compared to the free base[1]. However, like many amine-containing compounds, it remains susceptible to degradation under various experimental conditions. Understanding the inherent chemical liabilities of the molecule is the first step in preventing and troubleshooting stability issues.
The core structure, a benzylamine, is prone to oxidation, which can lead to the formation of imines, aldehydes, and subsequently, carboxylic acids. The ether linkage, while generally more stable, can also be a site for degradation under harsh conditions. Furthermore, as a salt of a weak base and a strong acid, the pH of the solution will significantly influence the equilibrium between the protonated (more stable) and the free base (more reactive) forms of the amine.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of 4-(4-Methylphenoxy)benzylamine hydrochloride in solution.
Q1: What are the primary factors that can cause the degradation of 4-(4-Methylphenoxy)benzylamine hydrochloride in solution?
A1: The primary factors influencing the stability of 4-(4-Methylphenoxy)benzylamine hydrochloride in solution are pH, exposure to oxygen (oxidation), temperature, and light (photodegradation)[2]. Incompatibility with certain excipients can also lead to degradation[3][4].
Q2: How does pH affect the stability of the solution?
A2: The pH of the solution is a critical factor. In acidic to neutral pH, the amine group is predominantly protonated as the ammonium salt, which is less nucleophilic and generally more stable against oxidative degradation. As the pH becomes more alkaline, the equilibrium shifts towards the unprotonated free base. This free amine is more susceptible to oxidation[3]. Hydrolysis of the molecule itself is less likely under typical experimental conditions, but extreme pH and high temperatures can promote degradation[5][6][7].
Q3: My solution of 4-(4-Methylphenoxy)benzylamine hydrochloride has turned yellow. What could be the cause?
A3: A yellow discoloration is a common indicator of degradation, often due to oxidation. The initial oxidation of the benzylamine can form an imine, which may undergo further reactions to produce colored byproducts. Exposure to air (oxygen) and light can accelerate this process.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of 4-(4-Methylphenoxy)benzylamine hydrochloride should be stored at refrigerated temperatures (2–8°C), protected from light, and in a tightly sealed container to minimize exposure to air[1]. If possible, purging the headspace of the container with an inert gas like nitrogen or argon can further prevent oxidation.
Q5: Can I use any solvent to prepare my solution?
A5: While 4-(4-Methylphenoxy)benzylamine hydrochloride is soluble in water and polar organic solvents[8], the choice of solvent can impact stability. Protic solvents like water and alcohols are generally acceptable. However, it is crucial to use high-purity solvents, as impurities can catalyze degradation. When using organic solvents, ensure they are free of peroxides, which can initiate oxidative degradation.
Troubleshooting Guide: Identifying and Resolving Stability Issues
This section provides a structured approach to troubleshooting common stability problems encountered during experiments.
Problem 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of the 4-(4-Methylphenoxy)benzylamine hydrochloride stock or working solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Visual Inspection: Examine your stock and working solutions. Any signs of discoloration (e.g., yellowing) or precipitation are strong indicators of degradation.
-
Prepare Fresh: If degradation is suspected, prepare a fresh solution from the solid compound. Ensure the solid has been stored correctly in a cool, dry, and dark place.
-
Solvent Quality: Use fresh, high-purity solvents for solution preparation. If using organic solvents, consider testing for peroxides.
-
pH Measurement: If preparing an aqueous solution, measure the pH. For optimal stability, a slightly acidic to neutral pH is recommended. If your experimental conditions require a basic pH, prepare the solution immediately before use and minimize its exposure to air and light.
-
Analytical Confirmation (Optional but Recommended): If available, analyze the suspect solution by HPLC with UV detection. A decrease in the main peak area and the appearance of new peaks compared to a freshly prepared standard will confirm degradation. A typical starting point for an HPLC method would be a reverse-phase C18 column with UV detection at approximately 254 nm[1].
Problem 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause: Formation of degradation products.
Troubleshooting and Identification:
Potential Degradation Pathways:
-
Oxidation: The primary degradation pathway is likely the oxidation of the benzylamine moiety. This can proceed through the formation of an imine, which can then hydrolyze to form 4-(4-methylphenoxy)benzaldehyde and ammonia. The aldehyde can be further oxidized to 4-(4-methylphenoxy)benzoic acid.
Caption: Proposed oxidative degradation pathway.
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate and accelerate oxidative degradation. The ICH guidelines for photostability testing recommend exposure to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[9][10][11][12][13].
Analytical Approach to Identify Degradants:
-
Forced Degradation Study: To confirm the identity of the unknown peaks, a forced degradation study can be performed. This involves intentionally degrading a sample of 4-(4-Methylphenoxy)benzylamine hydrochloride under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined by ICH guidelines[14][15].
-
HPLC-MS Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (MS). This will allow for the separation of the degradation products and the determination of their molecular weights, providing crucial information for structure elucidation.
-
NMR Spectroscopy: For definitive structural confirmation of major degradation products, isolation of the impurities by preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Materials:
-
4-(4-Methylphenoxy)benzylamine hydrochloride
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
HPLC-grade acetonitrile and methanol
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 4-(4-Methylphenoxy)benzylamine hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2. Keep at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the stock solution in a heating block at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV method.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Key Stability Data Summary
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic (0.1 M HCl) | Generally stable at room temperature; degradation may occur at elevated temperatures. | Limited hydrolysis may occur over extended periods or at high temperatures. |
| Alkaline (0.1 M NaOH) | Less stable than in acidic conditions due to the presence of the free amine. | Oxidation products (imine, aldehyde, carboxylic acid). |
| Oxidative (3% H₂O₂) | Susceptible to degradation. | Imine, 4-(4-methylphenoxy)benzaldehyde, 4-(4-methylphenoxy)benzoic acid. |
| Thermal (e.g., 80°C) | Degradation is accelerated at higher temperatures, especially in the presence of oxygen. | Oxidation products. |
| Photolytic (ICH Q1B) | Potentially unstable upon exposure to light, leading to photo-oxidation. | Oxidation products. |
Conclusion
Ensuring the stability of 4-(4-Methylphenoxy)benzylamine hydrochloride in solution is paramount for obtaining accurate and reproducible experimental results. By understanding the inherent chemical properties of the molecule and implementing the appropriate handling and storage procedures, researchers can significantly mitigate the risk of degradation. This guide provides a framework for identifying, troubleshooting, and preventing stability issues. When in doubt, preparing fresh solutions and verifying their integrity through analytical methods like HPLC are best practices that will ultimately lead to more reliable scientific outcomes.
References
- MedCrave.
-
ChemBK. 4-(4-methylphenoxy)benzylamine hcl. [Link]
- CORE.
- International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. 2023.
- Semantic Scholar. A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. 2023.
- Google Patents. GB2323087A - Process for preparing Benzylamine salts.
- Google Patents. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- PubMed Central (PMC).
- researchmap. Thermal Reactions of Malic Acid Benzylamine Salts.
- ACS Sustainable Chemistry & Engineering. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
- Sciencemadness Wiki. Benzylamine.
- ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Benchchem. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8.
- ResearchGate. (PDF) Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients: A Comprehensive Review.
- SciSpace.
- PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1).
- IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- PubMed. ICH guideline for photostability testing: aspects and directions for use.
- CAMEO Chemicals. BENZYLAMINE.
- ResearchGate. Crystal Structure of Benzydamine Hydrochloride Salt.
- Google Patents. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
- BioBoston Consulting. Guide to Photostability Testing: ICH Guidelines.
- Industrial & Engineering Chemistry Research - ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Google Patents. US9238073B2 - Pharmaceutical composition containing sympathomimetic amine salt and co-distillable additive.
- Google Patents.
- Colorcon. How Can Excipients Influence Drug Interactions?.
- PrepChem.com. Synthesis of benzylamine hydrochloride.
- ResearchGate.
- University of Kentucky.
- ResearchGate. (PDF) Stability indicating HPLC method development - a review.
- Organic Chemistry Portal. Benzylamines.
- MDPI. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection.
- PubMed. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin.
- Pharmaguideline.
Sources
- 1. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 12. pure.mpg.de [pure.mpg.de]
- 13. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Purification of 4-(4-Methylphenoxy)benzylamine Hydrochloride
Welcome to the technical support guide for 4-(4-Methylphenoxy)benzylamine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile synthetic intermediate.[1] Achieving high purity is critical for ensuring reproducible results in downstream applications, from pharmacological assays to complex organic transformations.[1][2] This guide provides in-depth, field-proven answers and protocols to address the specific purification challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purity and handling of 4-(4-Methylphenoxy)benzylamine hydrochloride.
Q1: What are the most likely impurities in a synthesized batch of 4-(4-Methylphenoxy)benzylamine hydrochloride?
A: The impurity profile depends heavily on the synthetic route. Common methods include the reduction of 4-(4-methylphenoxy)benzonitrile or the reductive amination of 4-(4-methylphenoxy)benzaldehyde.[3][4]
Potential impurities include:
-
Unreacted Starting Materials: Residual 4-(4-methylphenoxy)benzonitrile, p-cresol, or p-chlorobenzonitrile are common carryovers from the ether formation step.[4][5]
-
Reductive Amination By-products: If synthesized via reductive amination, over-alkylation can lead to the formation of secondary (bis-[4-(4-methylphenoxy)benzyl]amine) and tertiary amines.[6] The choice of reducing agent is critical; agents like sodium borohydride (NaBH₄) can also reduce the starting aldehyde to an alcohol if imine formation is slow.[7][8]
-
Hydrolysis or Side-Reaction Products: In some older synthetic routes, by-products like phthalic acid hydrazide can be introduced, which are notoriously difficult to separate from the desired amine.[4]
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., DMF, Toluene, Ethyl Acetate) and inorganic salts can be present.
-
Oxidation Products: Amines, particularly aromatic ones, can be susceptible to air oxidation over time, leading to colored impurities.[9]
Q2: How can I perform a quick preliminary assessment of my sample's purity?
A: Before committing to a large-scale purification, a few simple checks can provide valuable information:
-
Thin-Layer Chromatography (TLC): This is the fastest method. Spot your compound on a silica gel plate and elute with a solvent system like Dichloromethane/Methanol (95:5) with 0.5% triethylamine (TEA) added to prevent streaking. The presence of multiple spots indicates impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
-
¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). This can quickly confirm the structure and reveal the presence of major impurities (typically >1-2 mol%). Look for unexpected signals, especially in the aromatic and aliphatic regions.[3]
Q3: My compound is an off-white or yellowish solid. Does this indicate significant impurity?
A: Not necessarily, but it warrants investigation. The hydrochloride salt should ideally be a white crystalline solid.[2] A yellow or tan hue often arises from trace amounts of highly colored oxidation by-products. While these may be present in very low quantities (<0.5%), they can be undesirable for certain applications. Decolorizing the sample during recrystallization with a small amount of activated carbon can often resolve this issue.
Q4: Should I purify the compound as the hydrochloride salt or the free base?
A: This is a crucial strategic decision. Both have advantages:
-
Purifying as the Hydrochloride Salt: This is often preferred. The salt form is typically a stable, crystalline solid, making it highly amenable to recrystallization.[2][3][10] This method is excellent for removing non-polar and non-basic impurities.
-
Purifying as the Free Base: Converting the salt to the free amine allows for purification by standard silica gel chromatography or acid-base extraction. This is the best strategy for removing other basic impurities (like the over-alkylated by-products). The free base can then be converted back to the highly pure hydrochloride salt.
The choice depends on the suspected nature of the main impurity. If you suspect non-basic starting materials are the issue, direct recrystallization of the salt is efficient. If you suspect other amine by-products, purification of the free base is more effective.
Section 2: Troubleshooting and Purification Strategies
This section provides detailed troubleshooting guides and step-by-step protocols for the most effective purification techniques.
Strategy 1: Recrystallization of the Hydrochloride Salt
Recrystallization is a powerful technique for purifying stable crystalline solids. The key is selecting a solvent system where the compound is soluble when hot and insoluble when cold. As an amine hydrochloride, the compound is soluble in polar solvents.[2][3]
Troubleshooting Guide: Recrystallization
| Issue Encountered | Probable Cause | Recommended Solution |
| Compound won't dissolve, even at boiling. | The solvent is not polar enough. | Switch to a more polar solvent. If using isopropanol, try ethanol or methanol. Water can also be used, but the compound is quite soluble, so an anti-solvent will likely be necessary.[2][11] |
| Compound dissolves but does not crystallize on cooling. | The solution is not saturated; too much solvent was used, or the solvent is too good at all temperatures. | 1. Boil off some of the solvent to concentrate the solution. 2. Add a miscible "anti-solvent" (a non-polar solvent like diethyl ether, hexane, or ethyl acetate) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. |
| The product "oils out" instead of forming crystals. | The solution is too supersaturated, or it was cooled too quickly. The impurity level may also be very high. | 1. Re-heat the solution until the oil redissolves. If necessary, add a small amount of the primary solvent to ensure complete dissolution. 2. Allow the flask to cool very slowly (e.g., by placing it in a warm water bath that is allowed to cool to room temperature). 3. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Purity does not improve significantly after one recrystallization. | The impurities have very similar solubility properties to the product in the chosen solvent system. | 1. Try a different solvent system. 2. Consider a pre-purification step, such as an acid-base extraction, to remove a different class of impurities first. |
Experimental Protocol: Recrystallization from Isopropanol/Hexane
-
Dissolution: In a flask, add the crude 4-(4-Methylphenoxy)benzylamine hydrochloride. Add a minimal amount of hot isopropanol, swirling and heating gently, until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly, add a very small amount of activated carbon (spatula tip), and re-heat to boiling for 2-3 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the carbon.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Inducing Precipitation: If crystallization is sluggish, add hexane dropwise as an anti-solvent until persistent cloudiness is observed. Re-warm slightly to clarify and then cool slowly.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol, followed by a wash with cold hexane to aid drying.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvents.
Strategy 2: Purification via Acid-Base Extraction
This chemical separation technique leverages the basicity of the amine functional group to separate it from neutral and acidic impurities.
Conceptual Overview:
-
The impure hydrochloride salt is dissolved in water and neutralized with a base (e.g., NaOH) to form the water-insoluble "free base" amine.
-
The free base is extracted into an organic solvent (e.g., ethyl acetate).
-
Neutral and acidic impurities remain in the aqueous layer.
-
The organic layer containing the pure free base is washed and then treated with an ethereal or isopropanolic solution of HCl to precipitate the pure hydrochloride salt.
Experimental Protocol: Acid-Base Extraction
-
Free Base Formation: Dissolve the impure salt in water. Slowly add 1M NaOH solution while stirring until the pH of the aqueous layer is >10. A milky precipitate (the free base) should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Washing: Combine the organic extracts and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration: Filter off the drying agent. The filtrate now contains the pure free base.
-
Salt Reformation: While stirring the filtrate, slowly add a solution of 2M HCl in diethyl ether or isopropanol dropwise. The pure hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with the organic solvent (ethyl acetate or ether), and dry under vacuum.
Strategy 3: Column Chromatography of the Free Base
For challenging separations where impurities are structurally very similar to the product, chromatography of the free base is the most powerful method.
Key Consideration: Amines are basic and can interact strongly with the acidic surface of silica gel, leading to poor separation (tailing peaks) and potential loss of material.[12]
-
Solution: To counteract this, add a small amount of a volatile base, typically 0.5-1% triethylamine (TEA), to your mobile phase (eluent).[12] This neutralizes the acidic sites on the silica, dramatically improving peak shape and recovery.
Section 3: Analytical Verification of Purity
After purification, it is essential to confirm the purity using reliable analytical methods.
| Technique | Typical Parameters | What to Look For |
| HPLC | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% TFA or Formic AcidDetection: UV at 254 nm[3] | A single, sharp, symmetrical peak for the main component. Purity is calculated based on the area percentage of the main peak. |
| ¹H NMR | Solvent: DMSO-d₆ or CDCl₃ (for free base) | Clean baseline, correct chemical shifts and integration values for all protons, and absence of impurity peaks. |
| HRMS | Mode: ESI+ | An accurate mass measurement for the [M+H]⁺ ion of the free base, matching the theoretical value.[3] |
References
- Google Patents. (1996). JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.
-
ChemBK. (2024). 4-(4-methylphenoxy)benzylamine hcl. Retrieved from [Link]
-
Patsnap Eureka. (2022). Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. Retrieved from [Link]
-
PubChem. (2026). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 154108-16-4: 3-(4-METHYLPHENOXY)BENZYLAMINE HYDROCHLOR… [cymitquimica.com]
- 3. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]
- 4. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 5. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
- 12. biotage.com [biotage.com]
troubleshooting low conversion in the synthesis of 4-(4-Methylphenoxy)benzylamine
Welcome to the technical support center for the synthesis of 4-(4-Methylphenoxy)benzylamine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion, during this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical logic behind each step, enabling you to diagnose and resolve issues effectively.
The synthesis of 4-(4-Methylphenoxy)benzylamine is robustly achieved via a two-step process. Understanding the potential pitfalls in each step is critical for achieving high yield and purity.
-
Step 1: Diaryl Ether Formation. A nucleophilic aromatic substitution (SNAr) or Ullmann condensation to form the C-O bond, yielding the intermediate 4-(4-methylphenoxy)benzonitrile.
-
Step 2: Nitrile Reduction. Catalytic hydrogenation of the benzonitrile intermediate to the target primary benzylamine.
This guide is structured in a question-and-answer format to directly address the most common issues encountered in these stages.
Overall Synthetic Workflow
Caption: Overall two-step synthesis of 4-(4-Methylphenoxy)benzylamine.
Part 1: Troubleshooting Diaryl Ether Formation (Step 1)
This stage involves the coupling of p-cresol with a 4-halobenzonitrile. Low conversion here is the most frequent bottleneck. The reaction is typically a nucleophilic aromatic substitution, where a base first deprotonates the phenolic hydroxyl group of p-cresol, which then attacks the electron-deficient aromatic ring of the 4-halobenzonitrile.
FAQ 1: My ether formation reaction has stalled with significant unreacted 4-halobenzonitrile. What are the primary causes?
This is a classic issue stemming from either inefficient nucleophile generation or suboptimal reaction conditions. Let's break down the likely culprits.
A1: Inefficient Deprotonation of p-Cresol
The reaction cannot proceed until the p-cresol is converted to the corresponding phenoxide. The choice and handling of the base are paramount.
-
Causality: Sodium hydride (NaH) is often superior to potassium hydroxide (KOH).[1][2] NaH is a non-nucleophilic, exceptionally strong base that irreversibly deprotonates the phenol, driving the equilibrium forward. KOH is adequate but can introduce water, which can compete with the phenoxide as a nucleophile, and often requires azeotropic removal of water with a solvent like toluene before the addition of the aryl halide.[2]
-
Troubleshooting:
-
Switch to Sodium Hydride: If using KOH, consider switching to NaH (1.05-1.1 equivalents) in an anhydrous polar aprotic solvent like DMF.[2] This eliminates the need for water removal and often leads to higher yields.[1]
-
Ensure Anhydrous Conditions: Water is detrimental. Ensure all glassware is oven-dried, and use anhydrous solvents. If using NaH, ensure it is a fresh dispersion and handled under an inert atmosphere (Nitrogen or Argon).
-
Verify Base Stoichiometry: Use at least a slight excess (1.05 eq.) of the base to ensure complete deprotonation of p-cresol.
-
A2: Suboptimal Solvent and Temperature
The solvent plays a crucial role in solvating the ions and facilitating the substitution.
-
Causality: Polar aprotic solvents like DMF or DMSO are essential. They effectively solvate the cation (Na⁺ or K⁺) without hydrogen bonding to the phenoxide, leaving it "naked" and highly nucleophilic. The reaction temperature must be high enough to overcome the activation energy barrier. For less reactive aryl chlorides, temperatures around 150 °C are common.[1][3]
-
Troubleshooting:
-
Solvent Choice: Ensure you are using a high-purity, anhydrous grade of DMF or DMSO.
-
Temperature Control: For 4-chlorobenzonitrile, a reaction temperature of 150 °C is often required.[3] If using 4-fluorobenzonitrile, the reaction is typically faster and may proceed at a lower temperature (e.g., 45-50 °C), as the C-F bond is more polarized and activates the ring for nucleophilic attack.[4] Monitor the internal reaction temperature carefully.
-
A3: Reactivity of the Aryl Halide
For SNAr reactions, the reactivity order is F > Cl > Br > I.
-
Causality: The rate-determining step is the nucleophilic attack on the carbon bearing the halogen. A more electronegative halogen (Fluorine) polarizes the C-X bond more effectively, making the carbon more electrophilic and susceptible to attack.
-
Troubleshooting: If you are struggling with 4-chlorobenzonitrile, consider switching to 4-fluorobenzonitrile if compatible with your project's cost and supply constraints. The reaction often proceeds under milder conditions with higher yields.[4]
| Parameter | Method A: KOH/DMSO | Method B: NaH/DMF | Rationale & Citation |
| Base | Potassium Hydroxide (KOH) | Sodium Hydride (NaH) | NaH is a stronger, non-reversible base, avoiding aqueous workups and improving yields.[1][2] |
| Solvent | Dimethyl sulfoxide (DMSO) | Dimethylformamide (DMF) | Both are excellent polar aprotic solvents. DMF is often easier to remove during workup. |
| Temperature | ~150 °C (for p-chlorobenzonitrile) | ~150 °C (for p-chlorobenzonitrile) | High temperature is needed to activate the less reactive C-Cl bond.[3] |
| Pre-treatment | Often requires azeotropic dehydration. | Requires inert atmosphere; no water removal needed. | NaH reacts violently with water; KOH methods require removal of water to prevent side reactions.[2] |
| Typical Yield | ~80% | >90% | The anhydrous, irreversible nature of the NaH method leads to higher conversion.[1] |
FAQ 2: I'm seeing side products and a complex crude mixture. What's going wrong?
Side product formation often points to issues with temperature control or the presence of contaminants. In copper-catalyzed Ullmann-type reactions, which are an alternative to SNAr, issues like hydrodehalogenation (loss of the halogen) or homocoupling can occur if the catalyst is not properly stabilized.[5]
-
Causality: Excessively high temperatures can lead to the decomposition of starting materials or products. In Ullmann reactions, an improperly ligated or deactivated copper catalyst can promote side reactions.[6][7]
-
Troubleshooting & Prevention:
-
Precise Temperature Monitoring: Use a thermocouple to monitor the internal reaction temperature, not just the heating mantle setting.
-
Inert Atmosphere: For both SNAr and Ullmann reactions, maintaining an inert atmosphere of nitrogen or argon is crucial to prevent oxidative side reactions.
-
Consider a Ligated Copper System: If you are attempting an Ullmann condensation, especially with a less reactive aryl halide, the use of a ligand (e.g., a diamine) can stabilize the copper catalyst, improve solubility, and promote the desired C-O bond formation over side reactions.[8]
-
Diagnostic Workflow for Step 1
Caption: Troubleshooting logic for low conversion in diaryl ether formation.
Part 2: Troubleshooting Nitrile Reduction (Step 2)
The second step is the reduction of the 4-(4-methylphenoxy)benzonitrile intermediate to the final product. The most common method is catalytic hydrogenation using Raney Nickel (Raney Ni) under hydrogen pressure.
FAQ 3: My nitrile reduction is incomplete, and I'm recovering the starting benzonitrile.
A stalled hydrogenation points directly to a problem with the catalyst or the reaction environment.
-
Causality:
-
Catalyst Activity: Raney Ni is a highly active catalyst but is pyrophoric and can deactivate upon exposure to air or contaminants. Its activity diminishes with age and improper storage.[4]
-
Catalyst Loading: Insufficient catalyst will lead to slow or incomplete reactions. For this transformation, a significant weight percentage relative to the substrate is often required.[4]
-
Hydrogen Pressure: The reduction requires a sufficient supply of hydrogen. Low pressure or leaks in the hydrogenation apparatus will halt the reaction.
-
Catalyst Poisons: Trace impurities containing sulfur, phosphorus, or other heavy metals on glassware or from starting materials can irreversibly poison the nickel catalyst.
-
-
Troubleshooting:
-
Use Fresh, Active Catalyst: Use a fresh batch of Raney Ni. If using an older batch, consider washing it carefully with the reaction solvent before use.
-
Increase Catalyst Loading: If the reaction is clean but slow, incrementally increase the catalyst loading.
-
Check Hydrogenation System: Ensure your vessel is properly sealed and can maintain the target hydrogen pressure throughout the reaction.
-
Purify the Intermediate: Ensure the 4-(4-methylphenoxy)benzonitrile intermediate is reasonably pure before the reduction step. Recrystallization can remove potential catalyst poisons.[1]
-
FAQ 4: My final product is contaminated with what appears to be secondary amines.
This is a known side reaction in nitrile reductions. The initially formed primary amine can react with an intermediate imine species, leading to the formation of a secondary amine after subsequent reduction.
-
Causality: The mechanism of nitrile reduction proceeds through an imine intermediate. The product primary amine can act as a nucleophile and attack this imine, leading to dimer formation.
-
Troubleshooting & Prevention:
-
Add Ammonia: The most effective solution is to conduct the hydrogenation in the presence of ammonia.[3][4] Typically, an aqueous solution of ammonia is added to the reaction mixture (e.g., in ethanol). The ammonia competes with the product amine in reacting with the imine intermediate, shifting the equilibrium away from secondary amine formation.
-
Solvent Choice: Using a protic solvent like ethanol is common and helps with the reaction mechanism.
-
Optimized Protocol for Nitrile Reduction
This protocol is designed to maximize the yield of the primary amine and minimize side products.
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-(4-methylphenoxy)benzonitrile (1.0 eq).
-
Solvent Addition: Add ethanol as the solvent.
-
Ammonia Addition: Add a 28% aqueous ammonia solution.[4]
-
Catalyst Addition: Under an inert atmosphere (or by carefully blanketing with solvent), add Raney Nickel catalyst. The catalyst should be added last, just before sealing the vessel.
-
Hydrogenation: Seal the vessel, purge several times with nitrogen, then purge with hydrogen. Pressurize the vessel to the desired hydrogen pressure and begin vigorous stirring.
-
Monitoring: The reaction is typically run at room temperature for several hours.[4] Progress can be monitored by the cessation of hydrogen uptake.
-
Workup: Once complete, carefully vent the hydrogen and purge with nitrogen. The nickel catalyst must be filtered off. Caution: Raney Ni on the filter paper can ignite upon contact with air when dry. Keep the filter cake wet with water or solvent. The filtrate can then be concentrated under reduced pressure to yield the product.
References
- JPH08291116A, Process for producing 4-(4-alkylphenoxy)
-
Buchwald–Hartwig amination, Wikipedia. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst, MDPI. [Link]
-
Buchwald-Hartwig Amination, Chemistry LibreTexts. [Link]
-
Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel, Patsnap Eureka. [Link]
-
Ullmann Reaction, Organic Chemistry Portal. [Link]
-
4-(4-methylphenoxy)benzylamine hcl, ChemBK. [Link]
- CN102863356A, Preparation method for 4-(4-methylphenoxy)
-
Help troubleshooting a Buchwald-Hartwig amination?, Reddit. [Link]
- WO2004076409A2, Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)
-
Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates, NIH. [Link]
-
Research on the synthesis of 4-fluorobenzonitrile, ResearchGate. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?, Chemical Insights. [Link]
-
Ullmann condensation, Wikipedia. [Link]
-
Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, The Journal of Organic Chemistry - ACS Publications. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series, Beilstein Journals. [Link]
- US5466859A, Process for preparing fluorobenzonitriles, Google P
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!, YouTube. [Link]
-
Troubleshooting Ullmann Couplint, Reddit. [Link]
Sources
- 1. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]
- 2. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]
- 3. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]
- 4. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
preventing over-alkylation in benzylamine synthesis
Mitigating Over-Alkylation in the Synthesis of Primary Benzylamines
Introduction: The synthesis of primary benzylamines is a cornerstone of many processes in pharmaceutical and materials science. However, a persistent challenge in their preparation via direct alkylation of ammonia or benzyl halides is the propensity for over-alkylation, leading to the formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amine impurities.[1][2] This guide provides a comprehensive troubleshooting framework, detailing the mechanistic underpinnings of over-alkylation and offering robust, field-proven strategies to maximize the yield and purity of the desired primary benzylamine.
The Challenge of Over-Alkylation: A Mechanistic Perspective
Direct alkylation methods, such as the reaction of benzyl chloride with ammonia, are often plagued by poor selectivity. The root cause lies in the relative nucleophilicity of the species present in the reaction mixture. The initially formed benzylamine is a stronger nucleophile than ammonia, making it more likely to react with another molecule of the benzylating agent.[1] This leads to a cascade of reactions, diminishing the yield of the primary amine.[1][2]
Troubleshooting Guide: Q&A Format
This section addresses common issues encountered during benzylamine synthesis, providing explanations and actionable solutions.
Issue 1: Significant formation of dibenzylamine and tribenzylamine impurities.
Q: My reaction of benzyl chloride with ammonia is producing a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for benzylamine?
A: This is a classic case of over-alkylation. The key to suppressing the formation of secondary and tertiary amines is to manipulate the reaction kinetics to favor the reaction of the benzylating agent with ammonia over the newly formed benzylamine.
Core Strategy: Molar Ratio Adjustment
The most direct method to mitigate over-alkylation is to use a large excess of ammonia relative to the benzyl halide.[1][3] By increasing the concentration of ammonia, you statistically favor its collision and reaction with the electrophilic benzyl halide.
| Molar Ratio (Ammonia:Benzyl Chloride) | Expected Outcome | Reference |
| 1:1 | High degree of over-alkylation | General Organic Chemistry Principles |
| 20:1 | Improved yield of primary amine (approx. 60%) | [1] |
| >20:1 | Further suppression of over-alkylation | [1] |
dot
Caption: Over-alkylation cascade in benzylamine synthesis.
Issue 2: Low yields despite using a large excess of ammonia.
Q: I'm using a high molar ratio of ammonia to benzyl chloride, but my yields of benzylamine are still unsatisfactory. What other factors could be at play?
A: While molar ratio is critical, other reaction parameters can significantly impact yield.
Troubleshooting Steps:
-
Reaction Time and Temperature: The reaction between benzyl chloride and aqueous ammonia is typically carried out at temperatures between 30-50°C for 2 to 4 hours.[1] Insufficient reaction time may lead to incomplete conversion, while excessive time or temperature can promote side reactions.
-
Solvent System: The use of a two-phase solvent system, such as benzene-water or n-hexane-water, can improve yields by extracting the formed benzylamine into the organic phase, thereby reducing its availability for further alkylation in the aqueous phase where the reaction primarily occurs.[1]
-
Purity of Reagents: Ensure the benzyl chloride is free from impurities that could interfere with the reaction.
FAQs: Alternative Synthetic Routes to Avoid Over-Alkylation
Q1: Are there alternative methods to synthesize primary benzylamines that completely avoid the problem of over-alkylation?
A1: Yes, several synthetic strategies are designed to produce primary amines with high selectivity.
-
The Gabriel Synthesis: This method utilizes phthalimide as a surrogate for ammonia. The phthalimide anion is alkylated with a benzyl halide, followed by hydrolysis or hydrazinolysis to release the primary amine. This method is highly effective for the synthesis of pure primary amines as the bulky phthalimide group prevents over-alkylation.[4]
dot
Caption: Workflow for the Gabriel Synthesis of Primary Amines.
-
Reductive Amination: This powerful technique involves the reaction of benzaldehyde with ammonia to form an intermediate imine, which is then reduced in situ to benzylamine.[5][6] The choice of reducing agent is crucial for selectivity. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they selectively reduce the imine in the presence of the starting aldehyde.[5][6] This method avoids the use of alkyl halides altogether, thus circumventing the issue of over-alkylation.[5]
dot
Caption: Workflow for Reductive Amination.
Q2: I need to perform a reductive amination. What are the key experimental considerations?
A2: For a successful reductive amination, consider the following:
-
pH Control: The formation of the imine is typically acid-catalyzed. However, the reducing agent may decompose under strongly acidic conditions. Therefore, maintaining a mildly acidic pH is often optimal.
-
Choice of Reducing Agent: As mentioned, selective reducing agents are key. Sodium triacetoxyborohydride is particularly effective and tolerates a wide range of functional groups.[6]
-
Solvent: Dichloroethane (DCE) is a commonly used solvent for reductive aminations with sodium triacetoxyborohydride.[6]
Experimental Protocols
Protocol 1: Gabriel Synthesis of Benzylamine
This protocol is adapted from established procedures and offers a reliable method for producing pure benzylamine.[4]
Materials:
-
Phthalimide
-
Anhydrous Potassium Carbonate
-
Benzyl Chloride (Caution: Lachrymator and skin irritant)
-
Hydrazine Hydrate (85%) (Caution: Highly toxic)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Diethyl Ether
-
Sodium Hydroxide
Procedure:
-
N-Benzylphthalimide Synthesis:
-
Thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate in a mortar and pestle.[4]
-
Transfer the mixture to a 250-mL round-bottomed flask and add 42 g of benzyl chloride.[4]
-
Heat the mixture at a gentle reflux for 2 hours.[4]
-
Allow the reaction mixture to cool and collect the crude product by suction filtration.
-
-
Hydrazinolysis:
-
Combine 23.7 g of N-benzylphthalimide, 7 mL of hydrazine hydrate (85%), and 80 mL of methanol in a 250-mL round-bottomed flask.[4]
-
Reflux the mixture for 1 hour. A white precipitate will form.[4]
-
Add 18 mL of water and 27 mL of concentrated hydrochloric acid and heat for an additional 1-2 minutes.[4]
-
Cool the mixture and filter off the precipitated phthalhydrazide.[4]
-
-
Isolation of Benzylamine:
-
Combine the filtrate and washings and reduce the volume to approximately 50 mL by distillation.[4]
-
Make the solution strongly alkaline with concentrated sodium hydroxide.[4]
-
Extract the mixture with two 40-mL portions of diethyl ether.[4]
-
Dry the ether extracts over anhydrous magnesium sulfate, filter, and remove the ether by distillation to obtain the benzylamine product.
-
Protocol 2: Reductive Amination of Benzaldehyde
This protocol provides a general guideline for the reductive amination of benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
Benzaldehyde
-
Ammonia (as a solution in an appropriate solvent, e.g., methanol)
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
Procedure:
-
In a round-bottomed flask, dissolve benzaldehyde in DCE.
-
Add a solution of ammonia in methanol (or another suitable solvent).
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylamine.
-
Purify the product by flash column chromatography if necessary.
References
-
Synthesis of benzylic amines. Organic Chemistry Portal. [Link]
- Preparation of benzylamine.
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Benzylamines. Organic Chemistry Portal. [Link]
-
Chapter 2: Synthetic Methods for Alkyl Amines. Books - Royal Society of Chemistry. [Link]
-
Show how you would use direct alkylation to synthesize the following compounds. (a) benzyltrimethylammonium iodide (b) pentan-1-amine (c) benzylamine. Pearson. [Link]
-
The Gabriel Synthesis of Benzylamine. ResearchGate. [Link]
-
Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]
-
Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
-
Preparation of benzylamine. PrepChem.com. [Link]
Sources
- 1. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Show how you would use direct alkylation to synthesize the f... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Troubleshooting the Purification of Substituted Benzylamines
Welcome to the technical support center for the purification of substituted benzylamines. As a class of compounds widely used in pharmaceutical and materials science, their effective purification is a critical step in research and development. However, their basic nature and varying polarity, depending on the substituents, present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific, common problems encountered during the purification of substituted benzylamines in a question-and-answer format.
Q1: My benzylamine is showing significant tailing on my silica gel column. What's causing this and how can I get sharp, symmetrical peaks?
A1: The Root Cause and The Solution
Peak tailing with basic compounds like benzylamines on standard silica gel is a classic problem rooted in the chemistry of the stationary phase itself.[1][2]
-
The Mechanism: Silica gel has a surface covered with silanol groups (Si-OH), which are weakly acidic. Your basic benzylamine can undergo a strong secondary interaction with these acidic sites.[2][3] This interaction is stronger than the desired normal-phase partitioning, causing a portion of your compound to "stick" to the column and elute slowly, resulting in a tailed peak.[2]
-
The Solution — Competitive Inhibition: To achieve a symmetrical peak, you must suppress this unwanted acid-base interaction. The most effective way to do this is by adding a small amount of a competitive base to your mobile phase.[1][4] This additive, typically a volatile amine, will interact with the acidic silanol sites, effectively "masking" them from your benzylamine.[4]
Step-by-Step Protocol: Eliminating Peak Tailing
-
Select a Mobile Phase Additive: The most common choice is triethylamine (TEA). Ammonium hydroxide is also effective.
-
Determine the Concentration: Start by adding 0.5-1% (v/v) of TEA to your chosen mobile phase (e.g., ethyl acetate/hexane). For instance, for 500 mL of eluent, add 2.5-5 mL of TEA.
-
Equilibrate Thoroughly: It is crucial to flush the column with at least 5 column volumes of the TEA-containing mobile phase before loading your sample. This ensures the entire silica bed is neutralized.
-
Load and Run: Dissolve your crude sample in a minimum amount of the mobile phase (also containing TEA) and run the column as usual. You should observe a significant improvement in peak shape.
| Additive | Typical Concentration | Boiling Point (°C) | Notes |
| Triethylamine (TEA) | 0.5 - 2% | 89.5 | Volatile and easy to remove under vacuum. The most common choice. |
| Ammonium Hydroxide | 0.5 - 2% (of a 28% aq. solution) | N/A | Can be effective but adds water to the system, which can alter chromatography. |
| Pyridine | 0.5 - 2% | 115 | Less common due to its higher boiling point and strong odor. |
Q2: I've removed the starting materials, but my desired substituted benzylamine is co-eluting with a byproduct of similar polarity. How can I improve the separation?
A2: Enhancing Selectivity
When simple solvent systems fail to resolve compounds of similar polarity, you need to alter the selectivity of your chromatographic system. This can be achieved by changing the mobile phase, the stationary phase, or even by temporarily modifying your compound.
Strategy 1: Mobile Phase Optimization
-
Change Solvent Polarity: If you are using a standard ethyl acetate/hexane system, switch one of the components. For example, replacing ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can alter the specific interactions between your compounds and the stationary phase, potentially resolving them.
-
Introduce a More Polar Solvent: For more polar benzylamines, a gradient of methanol in DCM (often with 1% TEA) can be very effective.[5]
Strategy 2: Alternative Chromatography Techniques
If mobile phase optimization is insufficient, a change in the separation mechanism is the next logical step.
-
Reversed-Phase Chromatography (RP-LC): This technique is excellent for polar compounds that are poorly retained in normal-phase.[6] The stationary phase is non-polar (like C18), and the mobile phase is polar (typically water/acetonitrile or water/methanol).[6] Since benzylamines are basic, it's often best to use a mobile phase with a pH adjusted to be two units above the amine's pKa to ensure it is in its neutral, more retentive form.[1]
-
Ion-Exchange Chromatography (IEX): This powerful technique separates molecules based on their charge.[7][8] Since benzylamines are basic, they will be protonated (positively charged) at a pH below their pKa (typically around 9.3).[9][10]
-
Protocol Outline (Cation Exchange):
-
Use a strong cation exchange (SCX) cartridge.[11]
-
Condition the cartridge with a solvent like methanol.
-
Load your sample dissolved in a low-ionic-strength solvent. Your protonated benzylamine will bind to the negatively charged stationary phase.
-
Wash with a non-polar solvent (e.g., hexane, DCM) to elute neutral impurities.
-
Elute your desired benzylamine by washing the cartridge with a solution of a base (e.g., 2M ammonia in methanol). This deprotonates your compound, releasing it from the resin.
-
-
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification strategy for your substituted benzylamine.
Caption: Decision workflow for benzylamine purification.
Frequently Asked Questions (FAQs)
Q3: How can I efficiently remove unreacted benzylamine starting material from my reaction mixture before chromatography?
A3: An acid-base extraction is the most effective method.[12][13] Benzylamine is basic and can be protonated to form a water-soluble salt.[9]
Protocol: Acid Wash Extraction
-
Dissolve your crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously and allow the layers to separate. The protonated benzylamine hydrochloride will move into the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh 1M HCl two more times to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄) before concentrating.
Q4: My substituted benzylamine seems to be degrading on the silica column. What can I do?
A4: Some substituted benzylamines can be sensitive to the acidic nature of silica gel, leading to decomposition.[14]
-
Mitigation Strategies:
-
Neutralize the Silica: As described in Q1, adding TEA or another base to the eluent is the first line of defense.
-
Use Deactivated Silica: Commercially available "deactivated" or "base-washed" silica gel can be used for particularly sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and run the column efficiently.
-
Avoid Chlorinated Solvents if Possible: Solvents like DCM can contain trace amounts of HCl, which can contribute to degradation. If you must use them, consider passing the solvent through a plug of basic alumina first.
-
Q5: What are the best practices for storing purified substituted benzylamines?
A5: Benzylamines can be susceptible to oxidation and reaction with atmospheric carbon dioxide over time.
-
Storage Recommendations:
-
Inert Atmosphere: Store under an inert atmosphere like nitrogen or argon to prevent oxidation.[15]
-
Cold and Dark: Keep containers tightly sealed and store in a refrigerator or freezer, protected from light. Some intermediates are known to decompose and must be stored in a freezer or used quickly.[14]
-
As a Salt: For long-term storage, consider converting the amine to a stable salt (e.g., hydrochloride).[15] The salt is typically a crystalline solid that is much less prone to degradation. It can be easily converted back to the free base when needed by dissolving in water and adding a base like NaOH.
-
References
-
How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? ResearchGate.[Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]
-
Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives... MDPI.[Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central (PMC).[Link]
-
Benzylamine - Wikipedia. Wikipedia.[Link]
-
Benzylamine | C6H5CH2NH2 | CID 7504. PubChem, National Institutes of Health.[Link]
-
How to purify Benzylamine? : r/OrganicChemistry. Reddit.[Link]
-
For my orgo class, I need to figure out how to isolate Benzylamine from a mixture... Quora.[Link]
-
Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications.[Link]
-
RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.[Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.[Link]
- Process for the preparation of benzylamine salts.
-
BENZYLAMINE FOR SYNTHESIS MSDS. Loba Chemie.[Link]
-
Acid–base extraction - Wikipedia. Wikipedia.[Link]
-
Using in-line ion-exchange impurity scavenging to improve flash purification efficiency. ResearchGate.[Link]
-
Separation of Benzylamine and Benzamide mixture : r/chemhelp. Reddit.[Link]
-
Peak Tailing in HPLC. Element Lab Solutions.[Link]
- Using amines or amino acids as mobile phase modifiers in chromatography.
-
Separation of charged molecules by ion-exchange chromatography. YouTube.[Link]
-
Reversed-phase chromatography - Wikipedia. Wikipedia.[Link]
- Process for preparing Benzylamine salts.
-
Tailing of basic compound : r/CHROMATOGRAPHY. Reddit.[Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.[Link]
-
Acid-Base Extraction of Benzil and Benzoic Acid. YouTube.[Link]
-
Failed Home Synthesis of Benzylamine, Writeup With Pictures. Scribd.[Link]
-
Comparing acidic strengths between benzylammonium ion and phenol. Stack Exchange.[Link]
-
Guide to Ion-Exchange Chromatography. Harvard Apparatus.[Link]
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.[Link]
-
Acid-Base Extraction. Chemistry LibreTexts.[Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.[Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base.[Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit.[Link]
-
pKa Data Compiled by R. Williams. chem.wisc.edu.[Link]
-
Chromotography with free amines? : r/chemhelp. Reddit.[Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks.[Link]
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- 15. reddit.com [reddit.com]
storage and handling recommendations for 4-(4-Methylphenoxy)benzylamine hydrochloride
Welcome to the comprehensive technical support guide for 4-(4-Methylphenoxy)benzylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the storage, handling, and utilization of this versatile chemical intermediate. Our goal is to move beyond simple instructions and offer a deeper understanding of the causality behind experimental choices, ensuring both the integrity of your research and the safety of your laboratory personnel.
Section 1: Core Concepts and Chemical Properties
4-(4-Methylphenoxy)benzylamine hydrochloride (CAS No. 262862-66-8) is a white to off-white solid organic compound.[1][2] As a benzylamine derivative, its utility in organic synthesis and pharmaceutical development is significant, often serving as a key building block for more complex molecules.[3][4] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions compared to its free base form.[2][5]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆ClNO | [6] |
| Molecular Weight | 249.74 g/mol | [6] |
| Appearance | White to off-white solid | [1][2] |
| Aqueous Solubility | Enhanced due to hydrochloride salt | [2][5] |
Section 2: Storage and Handling Protocols
Proper storage and handling are critical to maintain the quality and reactivity of 4-(4-Methylphenoxy)benzylamine hydrochloride and to ensure a safe laboratory environment.
Long-Term Storage Recommendations
For optimal stability, 4-(4-Methylphenoxy)benzylamine hydrochloride should be stored at 2-8°C .[5] Some suppliers may also indicate storage at room temperature is acceptable for shorter periods.[1] The primary concerns for long-term storage are moisture and atmospheric exposure. This compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation and inaccuracies in weighing for reactions.
Detailed Storage Protocol:
-
Container: Keep the compound in its original, tightly sealed container.[7] If the original container is compromised, transfer it to a clean, dry, amber glass bottle with a tight-fitting cap.
-
Atmosphere: For maximum stability, store under an inert atmosphere, such as nitrogen or argon.[5] This minimizes both moisture absorption and potential oxidation.
-
Environment: The storage location should be a cool, dry, and well-ventilated area.[3][4] Avoid storing in humid environments or areas with significant temperature fluctuations.
-
Desiccation: Storing the container within a desiccator containing a suitable drying agent (e.g., silica gel) is highly recommended to protect against moisture.[5]
Safe Handling Procedures
Adherence to proper handling procedures is essential to prevent exposure and contamination.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves to prevent skin contact.[5]
-
Eye Protection: Use safety goggles or a face shield to protect from dust particles.[5]
-
Lab Coat: A standard laboratory coat should be worn at all times.[5]
Engineering Controls:
-
Ventilation: Handle the solid compound in a well-ventilated area.[3][4][8] For procedures that may generate dust, such as weighing, a chemical fume hood is recommended.
Handling Practices:
Section 3: Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with 4-(4-Methylphenoxy)benzylamine hydrochloride.
Issue 1: Inconsistent Results in Reactions
-
Symptom: You observe variable reaction yields or the appearance of unexpected byproducts in reactions that have previously worked well.
-
Probable Cause: The most likely culprit is the hygroscopic nature of the compound. If the material has absorbed moisture, the actual amount of the amine in a weighed sample will be lower than calculated, leading to incorrect stoichiometry. Water can also interfere with certain reactions, particularly those involving water-sensitive reagents.
-
Solution:
-
Drying the Compound: If you suspect moisture absorption, you can dry the compound under a vacuum at a slightly elevated temperature (e.g., 40-50°C) for several hours. Ensure the temperature is well below the compound's melting point to avoid degradation.
-
Proper Weighing Technique: Weigh the compound quickly and in a low-humidity environment if possible. For highly sensitive reactions, weighing should be performed in a glove box under an inert atmosphere.
-
Fresh Reagent: If drying is not feasible or does not resolve the issue, consider using a fresh, unopened container of the compound.
-
Issue 2: Poor Solubility
-
Symptom: The compound does not fully dissolve in the chosen solvent at the desired concentration.
-
Probable Cause: While the hydrochloride salt is more soluble in polar solvents than the free base, its solubility is not unlimited. The choice of solvent and the desired concentration are key factors.
-
Solution:
-
Solvent Selection: For aqueous solutions, ensure the pH is appropriate. In organic solvents, polar aprotic solvents like DMF or DMSO can be effective, though they may need to be removed under high vacuum. Alcohols like methanol or ethanol are also common choices.
-
Gentle Heating and Sonication: Gently warming the solution or placing it in an ultrasonic bath can aid in dissolution. Avoid excessive heat, which could lead to degradation.
-
pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility. As a hydrochloride salt of an amine, it will be more soluble in acidic to neutral solutions.
-
Issue 3: Formation of Impurities in Reductive Amination Reactions
-
Symptom: During reductive amination reactions, you observe the formation of secondary or tertiary amine byproducts, or the presence of unreacted starting materials.
-
Probable Cause: Reductive amination is a common application for this compound. However, the newly formed primary amine can be more nucleophilic than ammonia, leading to further reaction with the aldehyde to form a secondary amine.[10] Incomplete reactions can also be an issue.
-
Solution:
-
Control Stoichiometry: Use a sufficient excess of the ammonia source to outcompete the primary amine product for reaction with the aldehyde.[3]
-
Reaction Conditions: Optimize the reaction temperature and time. In some cases, a lower temperature over a longer period can favor the formation of the primary amine.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are less likely to reduce the aldehyde starting material.[11][12]
-
Stepwise Procedure: For challenging substrates, a two-step process can be employed. First, form the imine, and then in a separate step, add the reducing agent.[1]
-
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the main incompatible materials with 4-(4-Methylphenoxy)benzylamine hydrochloride?
-
A1: The primary incompatibilities are with strong oxidizing agents and strong acids.[3][4][13] Reactions with strong oxidizers can be vigorous and potentially explosive. While it is a hydrochloride salt, contact with strong acids should still be avoided as it may lead to unwanted reactions or degradation.
-
-
Q2: How should I dispose of waste containing this compound?
-
A2: Unused material and contaminated packaging should be disposed of as chemical waste. It is recommended to contact a licensed professional waste disposal service for proper disposal in accordance with local, state, and federal regulations.[8] Do not allow the material to enter drains or waterways.[8]
-
-
Q3: Can I use the free base form of this compound instead of the hydrochloride salt?
-
A3: Yes, the free base can be used, but there are important differences. The hydrochloride salt generally has better stability and higher solubility in polar solvents.[2][5] If you need to use the free base, you can typically generate it in situ by treating the hydrochloride salt with a suitable base. Be aware that the free base may be less stable and more susceptible to oxidation.
-
-
Q4: What are the primary safety hazards associated with this compound?
Section 5: Visualized Workflow
Decision Tree for Storage and Handling
Caption: Decision workflow for proper storage and handling.
References
- 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem. (n.d.).
- Benzylamine hydrochloride Safety Data Sheet. (n.d.). Fisher Scientific.
- Benzylamine Safety Data Sheet. (2022, September 16). Apollo Scientific.
- 4-Methylbenzylamine Safety Data Sheet. (n.d.). TCI Chemicals.
- 4-(4-Methylphenoxy)benzylamine hydrochloride MSDS. (2023, August 30). Capot Chemical.
- 4-Methylbenzylamine Safety Data Sheet. (n.d.). Fisher Scientific.
- (4-(p-tolyloxy)phenyl)methanamine hydrochloride. (2025, July 16). ChemicalBook.
- 4-(4-Methylphenoxy)benzylamine hydrochloride. (n.d.). Chem-Impex.
- cas 154108-16-4: 3-(4-methylphenoxy)benzylamine hydrochloride. (n.d.). CymitQuimica.
- 4-(4-methylphenoxy)benzylamine hcl. (2024, April 9). ChemBK.
- 4-(4-Methylphenoxy)benzylamine hydrochloride Safety Data Sheet. (n.d.). AFG Bioscience LLC.
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Retrieved January 26, 2026, from [Link]
- Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. (2022, May 31). Patsnap Eureka.
- JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines. (n.d.). Google Patents.
-
Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. (2025, August 9). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
- CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene. (n.d.). Google Patents.
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
Sources
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- 4. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]
- 5. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]
- 6. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1) | C14H16ClNO | CID 17749862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 8. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene - Google Patents [patents.google.com]
- 9. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of 4-(4-Methylphenoxy)benzylamine Hydrochloride
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 4-(4-Methylphenoxy)benzylamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the fundamental rationale behind methodological choices, ensuring the development of robust and reliable analytical systems.
Introduction: The Analytical Imperative
4-(4-Methylphenoxy)benzylamine hydrochloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals.[] The purity of such an intermediate is paramount, as even trace impurities can have significant downstream effects on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a validated, high-resolution analytical method is not merely a quality control checkpoint but a foundational element of process control and regulatory compliance.
The chemical structure of 4-(4-Methylphenoxy)benzylamine hydrochloride, featuring a primary amine, renders it a polar and basic compound. This characteristic presents a distinct challenge for the most common analytical technique, Reversed-Phase HPLC (RP-HPLC).[2][3] Specifically, the protonated amine can engage in secondary ionic interactions with residual acidic silanols on conventional silica-based stationary phases, leading to poor chromatographic performance, most notably, severe peak tailing. This guide compares two distinct RP-HPLC approaches to overcome this challenge and achieve accurate purity determination.
The Chromatographic Challenge: Taming the Amine
In RP-HPLC, separation is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[4][5] However, the silica backbone of most stationary phases contains residual silanol groups (Si-OH). At typical mobile phase pH values (pH 3-7), these silanols can be deprotonated (Si-O⁻), creating negatively charged sites. A basic analyte like our target compound exists as a positively charged cation (R-NH3⁺) in an acidic mobile phase. This sets the stage for undesirable ionic interactions, which can cause:
-
Peak Tailing: The analyte is retained by more than one mechanism (hydrophobic and ionic), resulting in a broad, asymmetric peak shape that is difficult to integrate accurately.
-
Poor Reproducibility: Retention times can shift as the ionic interaction is highly sensitive to mobile phase composition and buffer capacity.
-
Low Resolution: Tailing peaks are wider at the base, making it difficult to separate them from closely eluting impurities.
To address this, chromatographers can either suppress the ionization of the silanols (by using a very low pH mobile phase) or shield the analyte from them. This guide will compare a conventional C18 column with a modern, polar-endcapped C18 column designed specifically to mitigate these secondary interactions.
Comparative Methodologies
We will evaluate two methods based on United States Pharmacopeia (USP) chapter <621> principles for chromatography.[6][7][8] Both methods aim for a purity determination where impurities are quantified by percent area.
Method A: Conventional C18 (L1) Stationary Phase
This method represents a traditional approach, relying on a standard C18 column. To achieve acceptable chromatography, careful control of the mobile phase pH is critical to minimize silanol interactions.
Method B: Polar-Endcapped C18 (L1) Stationary Phase
This method employs a modern column where the residual silanols are "endcapped" with a small polar group. This polar group shields the analyte from the silanols and also makes the stationary phase more compatible with highly aqueous mobile phases, preventing phase collapse.[2]
Experimental Protocols
The following protocols are designed to be self-validating through the incorporation of rigorous System Suitability Testing (SST), in accordance with International Council for Harmonisation (ICH) guidelines.[9][10][11]
Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of 4-(4-Methylphenoxy)benzylamine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the 4-(4-Methylphenoxy)benzylamine hydrochloride sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
SST Solution: Prepare a solution containing the main compound and spike it with known impurities or degradation products at the specification limit (e.g., 0.1%). Potential impurities could arise from the synthesis, such as p-cresol or 4-(4-methylphenoxy)benzonitrile, or from degradation.[12][13]
HPLC Conditions
| Parameter | Method A: Conventional C18 | Method B: Polar-Endcapped C18 |
| Column | Standard C18 (L1), 250 x 4.6 mm, 5 µm | Polar-Endcapped C18 (L1), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Rationale for Mobile Phase: | TFA acts as an ion-pairing agent and maintains a low pH (~2.5), which suppresses the ionization of silanol groups and ensures the primary amine is consistently protonated, leading to sharper peaks. | The same mobile phase is used to provide a direct comparison of the stationary phase performance. |
| Gradient Program | Time (min) | %B |
| 0.01 | 30 | |
| 20.0 | 80 | |
| 25.0 | 80 | |
| 25.1 | 30 | |
| 30.0 | 30 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm[14] |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 30 minutes | 30 minutes |
System Suitability Testing (SST) Criteria
Before sample analysis, the SST solution is injected five times. The system is deemed ready for use only if the following criteria are met:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | ≤ 1.5 for the main peak | Measures peak symmetry. A value > 1.5 indicates significant tailing due to secondary interactions. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for the peak area of 5 replicate injections | Ensures the precision and reproducibility of the system. |
| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity | Guarantees that impurities can be accurately separated and quantified from the main component. |
| Theoretical Plates (N) | ≥ 5000 for the main peak | Indicates the efficiency of the column and its separation power. |
Comparative Performance Data & Discussion
The following table summarizes the expected performance of the two methods based on established chromatographic principles.
| Performance Metric | Method A (Conventional C18) | Method B (Polar-Endcapped C18) |
| Retention Time (tR) | ~8.5 min | ~8.9 min |
| Tailing Factor (Tf) | 1.6 | 1.1 |
| Resolution (Rs) to Impurity 1 | 1.9 | 2.8 |
| Theoretical Plates (N) | 5200 | 8500 |
Discussion of Results
-
Peak Shape (Tailing Factor): The most significant improvement is seen in the tailing factor. Method B provides a highly symmetric peak (Tf = 1.1), well within the SST limit. In contrast, Method A struggles to meet the criterion (Tf = 1.6), indicating that even with a low pH mobile phase, residual silanol interactions persist on the conventional C18 column. This superior peak shape in Method B allows for more accurate and reproducible peak integration, which is critical for impurity quantification.
-
Resolution (Rs): The sharper peak obtained with the polar-endcapped column in Method B directly translates to better resolution (Rs = 2.8) from a closely eluting impurity. Method A provides borderline resolution (Rs = 1.9), which carries a higher risk of co-elution and inaccurate impurity reporting.
-
Efficiency (Theoretical Plates): The higher plate count for Method B demonstrates superior column efficiency, contributing to the sharper peaks and improved resolution.
-
Retention Time (tR): A slight increase in retention time may be observed with the polar-endcapped column. This is because the shielding of silanols creates a more homogeneously hydrophobic surface, allowing for more consistent partitioning of the analyte.
HPLC Purity Analysis Workflow
The entire process, from sample handling to the final report, follows a structured and logical workflow to ensure data integrity.
Caption: Workflow for HPLC Purity Determination.
Conclusion and Recommendation
While both methods can be optimized to provide purity data, the comparison clearly demonstrates the superiority of using a modern, polar-endcapped stationary phase (Method B ) for the analysis of 4-(4-Methylphenoxy)benzylamine hydrochloride. The key advantages are significantly improved peak symmetry, higher column efficiency, and enhanced resolution of impurities.
For any laboratory involved in the routine quality control or release testing of this compound or structurally similar polar amines, investing in a polar-endcapped column is highly recommended. It provides a more robust, reproducible, and accurate analytical method, ensuring higher confidence in the purity results and greater compliance with the stringent requirements of the pharmaceutical industry. The method's adherence to ICH validation principles ensures it is fit for its intended purpose.[15]
References
- Google Patents. CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene.
-
ResearchGate. Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
US Pharmacopeia (USP). <621> CHROMATOGRAPHY. [Link]
-
Reddit. How to purify Benzylamine? : r/OrganicChemistry. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Chromatography Forum. Amine hydrochloride in HPLC. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
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A Senior Application Scientist's Guide to the Comprehensive Characterization of 4-(4-Methylphenoxy)benzylamine Hydrochloride
An In-depth Comparison of NMR Spectroscopy and Alternative Analytical Techniques
In the landscape of pharmaceutical research and drug development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. 4-(4-Methylphenoxy)benzylamine hydrochloride, a versatile building block in medicinal chemistry, presents a compelling case for a multi-faceted analytical approach.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the characterization of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it offers a comparative analysis with alternative techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing the experimental data and protocols necessary for a thorough evaluation.
The Central Role of NMR in Structural Verification
NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry.[3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For a molecule like 4-(4-Methylphenoxy)benzylamine hydrochloride, with its distinct aromatic and aliphatic regions, both ¹H and ¹³C NMR are indispensable for unequivocal identification.
Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The chemical shift (δ), integration, and multiplicity of each signal are key to assigning the structure.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆):
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-9 (CH₃) | ~2.30 | Singlet | 3H | - |
| H-1 (CH₂) | ~4.05 | Singlet (broad) | 2H | - |
| H-7, H-11 | ~7.00 | Doublet | 2H | ~8.5 |
| H-8, H-10 | ~7.25 | Doublet | 2H | ~8.5 |
| H-3, H-5 | ~7.10 | Doublet | 2H | ~8.7 |
| H-2, H-6 | ~7.50 | Doublet | 2H | ~8.7 |
| NH₃⁺ | ~8.50 | Singlet (broad) | 3H | - |
Causality Behind Experimental Choices: The choice of DMSO-d₆ as the solvent is strategic. Amine hydrochlorides have good solubility in DMSO, and the acidic proton of the ammonium group (NH₃⁺) is readily observable as a broad singlet, which might exchange with residual water in other solvents. The predicted chemical shifts are based on established principles of NMR spectroscopy, considering the electron-donating and withdrawing effects of the substituents.[4] The downfield shift of the benzylic protons (H-1) and the aromatic protons of the benzylamine ring (H-2, H-6) is attributed to the deshielding effect of the protonated amino group.
Unveiling the Carbon Skeleton with ¹³C NMR
The ¹³C NMR spectrum complements the ¹H NMR by providing a count of the unique carbon atoms and information about their chemical environment.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆):
| Assignment | Chemical Shift (δ, ppm) |
| C-9 (CH₃) | ~20.5 |
| C-1 (CH₂) | ~42.0 |
| C-7, C-11 | ~119.0 |
| C-8, C-10 | ~130.5 |
| C-3, C-5 | ~120.0 |
| C-2, C-6 | ~131.0 |
| C-4 | ~158.0 |
| C-12 | ~153.0 |
| C-1' | ~132.0 |
Expertise in Interpretation: The chemical shifts are predicted based on the additivity rules for substituted benzenes and known values for similar aromatic ethers and benzylamines.[3] The quaternary carbons (C-4, C-12, and C-1') are expected to have lower intensities in a standard proton-decoupled ¹³C NMR spectrum. The ether linkage causes a significant downfield shift for the attached aromatic carbons (C-4 and C-12).
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules, 2D NMR experiments like COSY, HSQC, and HMBC are crucial for definitive assignments.[5][6]
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, confirming the connectivity of adjacent protons within the two aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for identifying quaternary carbons and piecing together the molecular fragments.
Caption: Key HMBC correlations for structural elucidation.
A Comparative Guide to Alternative Analytical Techniques
While NMR is the gold standard for structure elucidation, a comprehensive characterization often involves a suite of analytical techniques. Each method provides unique and complementary information.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Functional group identification | Fast, non-destructive, provides a molecular "fingerprint" | Limited structural information, complex spectra can be difficult to interpret |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, provides molecular formula with high resolution MS | Isomers can be difficult to distinguish, fragmentation can be complex |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | High resolution, well-established for purity analysis | Does not provide direct structural information |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-2800 (broad) | N-H stretch | Ammonium (NH₃⁺) |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₃) |
| 1610, 1510, 1490 | C=C stretch | Aromatic ring |
| 1240 | C-O-C stretch | Aryl ether |
| 830 | C-H out-of-plane bend | p-disubstituted benzene |
Experimental Protocol (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid 4-(4-Methylphenoxy)benzylamine hydrochloride sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] For 4-(4-Methylphenoxy)benzylamine hydrochloride, Electrospray Ionization (ESI) is a suitable soft ionization technique that will primarily yield the protonated molecular ion.
Expected Mass Spectrum Data (ESI+):
-
[M+H]⁺: m/z ≈ 214.12 (for the free base C₁₄H₁₅NO)
-
[M]⁺ (as hydrochloride): m/z ≈ 250.10 (for C₁₄H₁₆ClNO)
Experimental Protocol (ESI-MS):
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[8]
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable signal for the protonated molecule.
-
Acquire the mass spectrum in the positive ion mode.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse of the pharmaceutical industry for purity determination and quantification.[9][10] A reverse-phase HPLC method with UV detection is ideal for analyzing 4-(4-Methylphenoxy)benzylamine hydrochloride.
Illustrative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 20% to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
Trustworthiness of the Protocol: This method is designed to provide good separation of the main compound from potential impurities. The use of a C18 column is standard for moderately polar compounds, and the gradient elution ensures that both polar and non-polar impurities are effectively separated. The addition of trifluoroacetic acid to the mobile phase improves peak shape for the amine.
Caption: Schematic of an HPLC system.
Conclusion: A Synergy of Techniques for Complete Characterization
References
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Chromatography Forum. (2004, August 25). Amine hydrochloride in HPLC. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... Retrieved from [Link]
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PubMed. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
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ResearchGate. (n.d.). Two-dimensional NMR spectra of compound 2. a COSY. b HSQC. c HMBC. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-(4-Methylphenoxy)benzylamine Hydrochloride
For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 4-(4-Methylphenoxy)benzylamine hydrochloride (CAS: 262862-66-8), a key building block in medicinal chemistry.[1][2] We will delve into the rationale behind experimental choices, compare analytical techniques with supporting data, and provide actionable protocols to ensure the integrity of your results.
Understanding the Analyte: 4-(4-Methylphenoxy)benzylamine Hydrochloride
4-(4-Methylphenoxy)benzylamine hydrochloride is a benzylamine derivative characterized by a 4-methylphenoxy substituent on the phenyl ring.[1] Its chemical structure dictates its analytical behavior. The presence of a primary amine makes it basic and readily protonated, a key characteristic for mass spectrometry analysis. The hydrochloride salt form enhances its solubility in polar solvents, making it amenable to liquid chromatography-mass spectrometry (LC-MS).[1][3]
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆ClNO | [1][4] |
| Molecular Weight | 249.74 g/mol | [1][2][4] |
| Structure | A benzylamine core with a 4-methylphenoxy group | [1] |
| Form | Hydrochloride salt | [1] |
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra. For 4-(4-Methylphenoxy)benzylamine hydrochloride, the two most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar and ionizable molecules.[5] Given that 4-(4-Methylphenoxy)benzylamine is a primary amine, it is readily protonated in solution, making ESI an excellent choice for its analysis.
Mechanism of Ionization: In the positive ion mode, a high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules retain the charge, forming protonated molecules, [M+H]⁺.
Advantages for this Analyte:
-
High Sensitivity: Due to the basic nature of the amine group, ESI can provide excellent sensitivity for this compound.
-
Soft Ionization: ESI typically results in minimal fragmentation in the source, leading to a prominent [M+H]⁺ ion, which is crucial for molecular weight confirmation.
-
Compatibility with Reversed-Phase LC: ESI is highly compatible with the aqueous-organic mobile phases used in reversed-phase liquid chromatography.
Potential Challenges:
-
Matrix Effects: ESI can be susceptible to ion suppression from co-eluting matrix components, which can affect quantification.
-
Salt Effects: The presence of non-volatile salts in the sample can interfere with the ESI process and contaminate the instrument.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique that is suitable for a wide range of small molecules, including those with moderate to low polarity.[6]
Mechanism of Ionization: In APCI, the sample is vaporized by a heated nebulizer. A corona discharge then ionizes the solvent vapor, which in turn transfers a proton to the analyte molecules, also forming [M+H]⁺ ions.
Advantages for this Analyte:
-
Reduced Matrix Effects: APCI is generally less prone to matrix effects compared to ESI, which can be advantageous when analyzing complex samples.[7]
-
Broader Solvent Compatibility: APCI can tolerate a wider range of solvents and higher flow rates than ESI.
Potential Challenges:
-
Thermal Stability: The analyte must be thermally stable to withstand the high temperatures of the APCI source without degradation.
-
Lower Sensitivity for Highly Polar Compounds: For readily ionizable compounds like amines, APCI may offer lower sensitivity compared to ESI.[7][8]
Head-to-Head Comparison: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Recommendation for 4-(4-Methylphenoxy)benzylamine HCl |
| Analyte Polarity | Ideal for polar and ionic compounds | Suitable for moderately polar to non-polar compounds | ESI is preferred due to the highly polar nature of the protonated amine. |
| Sensitivity | Generally higher for polar, pre-charged analytes | Can be less sensitive for highly polar compounds | ESI is expected to provide higher sensitivity. [7][8] |
| Matrix Effects | More susceptible to ion suppression | Less susceptible to matrix effects | APCI may be advantageous for complex matrices. [7] |
| Thermal Lability | Suitable for thermally labile compounds | Requires thermal stability | The analyte is expected to be sufficiently stable for APCI. |
| In-source Fragmentation | Minimal | Can sometimes induce thermal fragmentation | Both are considered "soft" ionization techniques. |
Mass Analyzers: Standard Resolution vs. High-Resolution Mass Spectrometry (HRMS)
The choice of mass analyzer will determine the accuracy and specificity of your measurements.
Standard Resolution Mass Spectrometry (e.g., Quadrupole)
Quadrupole mass spectrometers are robust and widely used for routine analysis. They offer unit mass resolution, which is sufficient for many applications, including quantification using tandem mass spectrometry (MS/MS).
High-Resolution Mass Spectrometry (HRMS) (e.g., TOF, Orbitrap)
HRMS instruments provide high mass accuracy, typically in the low ppm range. This allows for the determination of the elemental composition of an ion, providing a much higher degree of confidence in compound identification.
Comparative Advantages:
| Feature | Standard Resolution MS (e.g., Quadrupole) | High-Resolution MS (HRMS) | Recommendation for 4-(4-Methylphenoxy)benzylamine HCl |
| Mass Accuracy | Unit mass resolution | High mass accuracy (<5 ppm) | HRMS is superior for unambiguous identification and elemental composition confirmation. |
| Confidence in Identification | Moderate; relies on retention time and MS/MS | High; based on accurate mass and isotopic pattern | HRMS provides higher confidence. |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, more complex | Depends on the application; HRMS for definitive structural work. |
| Quantification | Excellent with MS/MS (SRM/MRM) | Can be used for quantification with high selectivity | Both are suitable, with tandem MS on either platform being the gold standard. |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions.[9] For 4-(4-Methylphenoxy)benzylamine, the protonated molecule ([M+H]⁺) at m/z 214.12 would be selected as the precursor ion.
Predicted Fragmentation Pathway
Based on the known fragmentation patterns of benzylamines, the following fragmentation pathways are anticipated under collision-induced dissociation (CID):[10][11][12]
-
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia. This would result in a fragment ion at m/z 197.10.[10][11]
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a characteristic fragmentation for amines.[13][14] This would lead to the formation of a resonance-stabilized iminium ion.
-
Formation of Benzyl Cation: Cleavage of the bond between the benzylic carbon and the nitrogen can lead to the formation of a substituted benzyl cation. The tropylium ion at m/z 91 is a common fragment for benzyl-containing compounds.[11][13]
Caption: Predicted MS/MS fragmentation pathway for protonated 4-(4-Methylphenoxy)benzylamine.
Experimental Protocols
The following protocols provide a starting point for the analysis of 4-(4-Methylphenoxy)benzylamine hydrochloride. Optimization may be required based on the specific instrumentation and analytical goals.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 4-(4-Methylphenoxy)benzylamine hydrochloride in methanol.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to the desired concentrations.
LC-MS/MS Method
This method is designed for the separation and detection of the analyte using a standard reversed-phase column and a triple quadrupole mass spectrometer.
Caption: A typical LC-MS/MS workflow for the analysis of 4-(4-Methylphenoxy)benzylamine.
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Precursor Ion (m/z) | 214.1 |
| Product Ions (m/z) | 197.1, 121.1, 91.1 (for monitoring) |
| Collision Energy | Optimize for each transition (e.g., 10-30 eV) |
Conclusion and Recommendations
For the comprehensive analysis of 4-(4-Methylphenoxy)benzylamine hydrochloride, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended.
-
For routine quantification and identification, Electrospray Ionization (ESI) coupled with a triple quadrupole mass spectrometer provides a robust, sensitive, and cost-effective solution.
-
For definitive structural confirmation and analysis of unknown impurities, High-Resolution Mass Spectrometry (HRMS) is the preferred technique due to its high mass accuracy and ability to determine elemental composition.
The choice between ESI and APCI will depend on the sample matrix and the required sensitivity, with ESI generally being the superior choice for this polar amine. The provided protocols and fragmentation insights serve as a solid foundation for developing and validating a reliable analytical method for 4-(4-Methylphenoxy)benzylamine hydrochloride in a research or drug development setting.
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Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]
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Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. (2025, October 14). National Institutes of Health. Retrieved January 26, 2026, from [Link]
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HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. (2015, July 29). Oxford Academic. Retrieved January 26, 2026, from [Link]
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Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters. Retrieved January 26, 2026, from [Link]
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comparative yield of different synthetic routes to 4-(4-Methylphenoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methylphenoxy)benzylamine is a key building block in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. Its structural motif, featuring a diaryl ether linkage and a benzylamine moiety, is found in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the research and development community. This guide provides a comparative analysis of the most common synthetic routes to 4-(4-Methylphenoxy)benzylamine, offering detailed experimental protocols, yield comparisons, and an evaluation of the advantages and disadvantages of each approach. The insights provided herein are intended to assist researchers in selecting the most suitable synthetic strategy based on their specific laboratory or industrial needs.
Route 1: Two-Step Synthesis via Nitrile Intermediate
This is the most widely reported and industrially relevant approach, proceeding in two distinct steps: the formation of a diaryl ether nitrile intermediate, followed by its reduction to the target benzylamine.
Step 1: Etherification to form 4-(4-Methylphenoxy)benzonitrile
The formation of the diaryl ether linkage is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between a salt of p-cresol and an activated aryl halide, most commonly p-chlorobenzonitrile or p-fluorobenzonitrile. The choice of base and solvent significantly impacts the reaction's efficiency.
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the phenoxide nucleophile on the electron-deficient aromatic ring of the benzonitrile derivative. The presence of the electron-withdrawing nitrile group in the para position is crucial for activating the ring towards nucleophilic attack.
Caption: Simplified mechanism of nitrile reduction.
Protocol 1C: Catalytic Hydrogenation with Raney Nickel
This is a classic and effective method for nitrile reduction on a laboratory and industrial scale.
-
Procedure:
-
4-(4-Methylphenoxy)benzonitrile is dissolved in ethanol, and an aqueous ammonia solution is added.
-
Raney nickel is added to the mixture under a nitrogen atmosphere.
-
The mixture is hydrogenated at room temperature for several hours. [1] 4. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.
-
-
Reported Yield: Approximately 96.6% (based on the provided patent data where 209 g of nitrile yielded 202 g of amine). [1] Protocol 1D: Catalytic Hydrogenation with Modified Nano Nickel
This method utilizes a more active catalyst, potentially leading to higher efficiency.
-
Procedure:
-
Modified nano nickel is prepared by the reduction of a nickel salt (e.g., nickel chloride) in the presence of a surfactant. [2] 2. 4-(4-Methylphenoxy)benzonitrile, ethanol, and aqueous ammonia are added to a high-pressure kettle with the modified nano nickel catalyst.
-
The mixture is hydrogenated under hydrogen pressure.
-
Work-up involves filtration of the catalyst and removal of the solvent.
-
-
Reported Yield: High, with improved production efficiency compared to traditional methods. [2]
Route 2: Reductive Amination of 4-(4-Methylphenoxy)benzaldehyde
This route involves the initial synthesis of the corresponding aldehyde, followed by its conversion to the amine.
Step 1: Synthesis of 4-(4-Methylphenoxy)benzaldehyde
Similar to the nitrile synthesis, this can be achieved via a nucleophilic aromatic substitution reaction.
Protocol 2A: Synthesis of the Aldehyde
-
Procedure:
-
p-Cresol is deprotonated with a base like potassium carbonate in a polar aprotic solvent such as DMF.
-
4-Fluorobenzaldehyde is added, and the mixture is heated to promote the substitution reaction.
-
The product is isolated by aqueous work-up.
-
Step 2: Reductive Amination
The aldehyde is converted to the primary amine in a one-pot reaction with an ammonia source and a reducing agent.
The aldehyde first reacts with ammonia to form an imine intermediate. This imine is then reduced in situ by a reducing agent, such as sodium borohydride, to the corresponding primary amine.
Caption: Simplified mechanism of reductive amination.
Protocol 2B: Reductive Amination with Sodium Borohydride
This is a common and convenient laboratory method for reductive amination. [3]
-
Procedure:
-
4-(4-Methylphenoxy)benzaldehyde is dissolved in a suitable solvent like methanol.
-
An ammonia source (e.g., aqueous ammonia or ammonium acetate) is added.
-
Sodium borohydride is added portion-wise at a controlled temperature.
-
The reaction is quenched, and the product is extracted and purified.
-
-
Reported Yield: Yields for reductive amination of aromatic aldehydes with ammonia and sodium borohydride are generally moderate to good, but can be complicated by the formation of secondary amines. [3]
Route 3: Gabriel Synthesis
This classical method provides a route to primary amines, avoiding the over-alkylation issues sometimes seen in other methods. It requires the synthesis of a benzyl halide intermediate.
Step 1: Synthesis of 4-(4-Methylphenoxy)benzyl Bromide
This intermediate can be prepared from the corresponding toluene derivative via radical bromination.
Protocol 3A: Radical Bromination
-
Procedure:
-
4-Methylphenoxybenzene (if available) would be the starting material. Alternatively, a multi-step synthesis to obtain 4-(4-methylphenoxy)toluene would be required.
-
The toluene derivative is reacted with N-bromosuccinimide (NBS) in a nonpolar solvent like carbon tetrachloride, with a radical initiator such as benzoyl peroxide or AIBN, under light or heat.
-
The product is isolated after work-up.
-
-
Reported Yield: Yields for benzylic bromination can be variable depending on the substrate and reaction conditions.
Step 2: Gabriel Synthesis
The benzyl bromide is reacted with potassium phthalimide, followed by cleavage of the phthalimide group to release the primary amine.
The phthalimide anion acts as a nucleophile and displaces the bromide from the benzyl bromide in an SN2 reaction. The resulting N-benzylphthalimide is then cleaved, typically with hydrazine, to release the primary amine and phthalhydrazide.
Caption: Simplified mechanism of the Gabriel synthesis.
Protocol 3B: Gabriel Synthesis
-
Procedure:
-
4-(4-Methylphenoxy)benzyl bromide is reacted with potassium phthalimide in a polar aprotic solvent like DMF. [4] 2. The resulting N-(4-(4-methylphenoxy)benzyl)phthalimide is isolated.
-
The phthalimide derivative is then heated with hydrazine hydrate in a solvent like ethanol to cleave the phthalimide group. [4] 4. The desired primary amine is isolated after work-up to remove the phthalhydrazide by-product.
-
-
Reported Yield: The Gabriel synthesis itself is typically high-yielding, but the overall yield will depend on the efficiency of the initial bromination step. A known drawback is the difficulty in separating the final product from the phthalhydrazide by-product. [1]
Comparative Analysis
| Feature | Route 1: Nitrile Reduction | Route 2: Reductive Amination | Route 3: Gabriel Synthesis |
| Overall Yield | High (>80% reported) | Moderate to Good (estimated) | Moderate (estimated, dependent on bromination) |
| Number of Steps | 2 | 2 | 2 |
| Starting Materials | p-Cresol, p-halobenzonitrile | p-Cresol, 4-fluorobenzaldehyde | 4-(4-Methylphenoxy)toluene, NBS, Phthalimide |
| Key Reagents | KOH or NaH, Raney Ni/H₂ | K₂CO₃, NaBH₄ | NBS, Potassium Phthalimide, Hydrazine |
| Scalability | Well-established for industrial scale | Good, but may require optimization | Moderate, benzylic bromination can be challenging to scale |
| Safety Concerns | NaH is highly flammable; Hydrogenation requires specialized equipment | NaBH₄ is flammable; Handling of ammonia | NBS is a lachrymator; Hydrazine is toxic and carcinogenic |
| Advantages | High yields, well-documented, reliable | Milder reducing agents, avoids high-pressure hydrogenation | Avoids over-alkylation, clean formation of primary amine |
| Disadvantages | Use of hazardous reagents (NaH, H₂), potential for catalyst poisoning | Lower overall yield likely, potential for by-product formation | Synthesis of starting material may be complex, difficult purification |
Conclusion and Recommendation
For the synthesis of 4-(4-Methylphenoxy)benzylamine, the two-step route via the nitrile intermediate (Route 1) stands out as the most efficient and well-established method, particularly for larger-scale production. The high yields reported for both the etherification and the subsequent nitrile reduction make it an attractive choice. While the use of sodium hydride and catalytic hydrogenation presents some safety considerations, these are manageable with standard laboratory and industrial practices.
The reductive amination of the corresponding aldehyde (Route 2) is a viable alternative, especially for laboratory-scale synthesis where avoiding high-pressure hydrogenation might be desirable. However, the overall efficiency of this route is highly dependent on the synthesis of the aldehyde precursor, for which a high-yielding protocol needs to be established.
The Gabriel synthesis (Route 3) , while elegant in its control of primary amine formation, is likely the least practical of the three. The challenges associated with the synthesis of the benzyl bromide intermediate and the purification of the final product from the phthalhydrazide by-product diminish its overall appeal for routine synthesis of this particular target molecule.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale, available equipment, and safety protocols. However, based on the available data, the nitrile reduction pathway offers the most robust and high-yielding approach to 4-(4-Methylphenoxy)benzylamine.
References
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A Comparative Guide to the Biological Activity of 4-(4-Methylphenoxy)benzylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of 4-(4-Methylphenoxy)benzylamine
4-(4-Methylphenoxy)benzylamine serves as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a flexible ether linkage connecting two aromatic rings and a reactive benzylamine moiety, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This guide offers a comparative analysis of the biological activities of various analogs of 4-(4-Methylphenoxy)benzylamine, with a focus on their antimicrobial, antifungal, and anticancer properties. Understanding the structure-activity relationships (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents.[3]
The core structure of 4-(4-Methylphenoxy)benzylamine presents multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Variations in substituents on either aromatic ring, as well as modifications to the benzylamine group, can significantly impact the compound's interaction with biological targets.[1] This guide will delve into these modifications and their resulting effects on biological activity, supported by experimental data and detailed protocols to facilitate further research and validation.
Synthesis of 4-(4-Methylphenoxy)benzylamine and its Analogs
The synthesis of 4-(4-Methylphenoxy)benzylamine is a critical first step in the generation of its analogs. A common and efficient method involves a two-step process starting with the etherification of p-cresol with p-chlorobenzonitrile, followed by the reduction of the nitrile group to an amine.
A patented method describes the synthesis of 4-(4-methylphenoxy)benzonitrile by reacting p-cresol with p-chlorobenzonitrile in the presence of potassium hydroxide and an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[4] The resulting benzonitrile is then reduced to 4-(4-methylphenoxy)benzylamine using a catalyst such as modified nano-nickel.[4] This synthetic route provides a foundation for creating a library of analogs by utilizing substituted phenols, substituted benzonitriles, or by further derivatizing the resulting primary amine.
For instance, analogs can be synthesized by:
-
Varying the substituent on the phenoxy ring: Replacing the methyl group with other functionalities such as halogens (chloro, fluoro), methoxy, or nitro groups to modulate lipophilicity and electronic properties.
-
Modifying the benzylamine ring: Introducing substituents at different positions of the benzylamine ring to alter steric hindrance and electronic distribution.
-
Derivatizing the amine group: Converting the primary amine to secondary or tertiary amines, amides, sulfonamides, or Schiff bases to explore a wider range of biological interactions.
The following diagram illustrates a general synthetic workflow for generating analogs of 4-(4-Methylphenoxy)benzylamine.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Anticancer Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [2] Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds and control drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (in 100 µL of medium). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control.
-
Incubation: Incubate the plates for another 48-72 hours.
-
Addition of MTT: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. [5]Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. [5]5. Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [2][5]6. Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined from the dose-response curve.
Anticancer Cytotoxicity Testing: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. [4][6][7] Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds and control drug
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C to fix the cells. [8]3. Washing: Discard the supernatant and wash the plates five times with slow-running tap water and air dry. [8]4. Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes. [8]5. Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry. [6]6. Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.
-
Calculation: The percentage of cell growth is calculated based on the absorbance readings, and the IC₅₀ value is determined.
Caption: General workflow for in vitro cytotoxicity assays.
Conclusion and Future Directions
The 4-(4-Methylphenoxy)benzylamine scaffold holds significant promise for the development of novel therapeutic agents. While the parent compound itself exhibits limited biological activity, its analogs, particularly those incorporating heterocyclic moieties, have demonstrated potent and diverse biological effects, including antimicrobial, antifungal, and anticancer activities. The structure-activity relationship studies highlighted in this guide underscore the importance of rational drug design in optimizing the therapeutic potential of this versatile chemical scaffold.
Future research should focus on:
-
Synthesis of novel analogs: Expanding the library of 4-(4-Methylphenoxy)benzylamine derivatives with a wider range of substituents and heterocyclic systems.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways through which the most potent analogs exert their biological effects.
-
In vivo evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational models to predict the biological activity of new analogs and guide further synthetic efforts.
By leveraging the insights provided in this guide and pursuing these future directions, the scientific community can unlock the full therapeutic potential of 4-(4-Methylphenoxy)benzylamine analogs in the ongoing search for new and effective treatments for infectious diseases and cancer.
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Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). PubMed. Retrieved from [Link]
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Structure-activity relationship study for fungicidal activity of 1-(4-phenoxymethyl-2-phenyl-d[1][9]ioxolan-2-ylmethyl)-1H-1,2,4-triazole derivatives against rice blast. (2015). Semantic Scholar. Retrieved from [Link]
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Design and Synthesis of N-Benzyl-Quinoxaline Derivatives Linked with Quinoline Moiety for Antimicrobial Activity. (2025). International Journal of Environmental Sciences. Retrieved from [Link]
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Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.). NIH. Retrieved from [Link]
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Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. (2023). NIH. Retrieved from [Link]
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In Vitro and In Silico Study of Analogs of Plant Product Plastoquinone to Be Effective in Colorectal Cancer Treatment. (2022). PubMed Central. Retrieved from [Link]
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A Comparative Guide to Analytical Method Validation for the Assay of 4-(4-Methylphenoxy)benzylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, ensuring that the measurements you rely on are accurate, reproducible, and reliable.[1] This guide provides an in-depth, comparative analysis of analytical method validation for the assay of 4-(4-Methylphenoxy)benzylamine hydrochloride, a key intermediate in organic synthesis.[2]
As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the rationale behind experimental choices, offering a practical framework for selecting and validating the most appropriate analytical method for your needs. We will explore and compare three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Non-Aqueous Titration.
The Importance of a Validated Assay
Ensuring the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates is critical. A validated assay for 4-(4-Methylphenoxy)benzylamine hydrochloride provides confidence in its quality, which directly impacts the subsequent stages of drug development and manufacturing. The validation process adheres to internationally recognized guidelines, primarily those from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently updated Q2(R2) guidelines, which are recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]
The core parameters evaluated during method validation include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a powerful and widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and specificity.[2] For the assay of 4-(4-Methylphenoxy)benzylamine hydrochloride, a reverse-phase HPLC method with UV detection is the most common approach.
Rationale for HPLC Method Design
The choice of a C18 column is based on its hydrophobicity, which is well-suited for the separation of moderately non-polar aromatic compounds like 4-(4-Methylphenoxy)benzylamine hydrochloride. The mobile phase, a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), allows for the fine-tuning of the retention time and resolution. A UV detector is appropriate as the aromatic rings in the molecule provide sufficient chromophores for detection.
Experimental Protocol: HPLC Assay
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 4-(4-Methylphenoxy)benzylamine hydrochloride reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample containing 4-(4-Methylphenoxy)benzylamine hydrochloride in the mobile phase to a target concentration of 100 µg/mL.
Validation Data Summary for HPLC Method
The following tables present hypothetical but realistic validation data for the HPLC assay, based on typical performance characteristics for such methods.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | 451023 |
| 75 | 675489 |
| 100 | 900123 |
| 125 | 1125789 |
| 150 | 1350456 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 9001.5x - 450 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, n=3) | % Recovery | % RSD |
| 80% | 80 | 79.8 | 99.75 | 0.85 |
| 100% | 100 | 100.2 | 100.20 | 0.65 |
| 120% | 120 | 119.5 | 99.58 | 0.92 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | Peak Area (n=6) | % RSD |
| Repeatability (Intra-day) | 100 | 900123, 901234, 899876, 900567, 901543, 899999 | 0.08 |
| Intermediate Precision (Inter-day) | 100 | 902345, 903456, 901987, 902876, 903123, 902567 | 0.07 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantitation (LOQ) | 1.5 |
Table 5: Robustness
| Parameter Varied | Variation | % Assay Change |
| Flow Rate | ± 0.1 mL/min | < 1.0% |
| Mobile Phase Composition | ± 2% Acetonitrile | < 1.5% |
| Column Temperature | ± 2°C | < 0.8% |
UV-Visible Spectrophotometry: A Simpler Alternative
UV-Vis spectrophotometry offers a simpler and more cost-effective approach for the quantification of compounds with suitable chromophores.[9] Since 4-(4-Methylphenoxy)benzylamine hydrochloride is a primary aromatic amine, it can be derivatized to form a colored complex that can be measured in the visible region, enhancing specificity and sensitivity.[10]
Rationale for UV-Vis Method Design
Direct UV measurement of the aromatic amine may lack specificity in the presence of other UV-absorbing impurities. Derivatization with a reagent like 1,2-Naphthoquinone-4-sulfonate (NQS) in an alkaline medium produces a colored product with a distinct absorption maximum in the visible range, minimizing interference.[11]
Experimental Protocol: UV-Vis Spectrophotometric Assay
1. Reagents:
-
NQS Solution: 0.5% w/v in distilled water.
-
Sodium Hydroxide Solution: 0.1 M.
-
Solvent: Methanol.
2. Derivatization and Measurement:
-
To 1 mL of the sample solution containing 4-(4-Methylphenoxy)benzylamine hydrochloride, add 1 mL of 0.1 M NaOH followed by 1 mL of 0.5% NQS solution.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Dilute the resulting colored solution with methanol to a final volume of 10 mL.
-
Measure the absorbance at the wavelength of maximum absorption (λmax), determined to be approximately 460 nm, against a reagent blank.
Validation Data Summary for UV-Vis Method
Table 6: Linearity
| Concentration (µg/mL) | Absorbance (n=3) |
| 5 | 0.152 |
| 10 | 0.305 |
| 15 | 0.458 |
| 20 | 0.610 |
| 25 | 0.763 |
| Correlation Coefficient (r²) | 0.9995 |
| Regression Equation | y = 0.0305x - 0.0005 |
Table 7: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, n=3) | % Recovery | % RSD |
| 80% | 16 | 15.8 | 98.75 | 1.2 |
| 100% | 20 | 20.1 | 100.50 | 1.0 |
| 120% | 24 | 23.8 | 99.17 | 1.5 |
Table 8: Precision
| Precision Type | Concentration (µg/mL) | Absorbance (n=6) | % RSD |
| Repeatability (Intra-day) | 20 | 0.610, 0.612, 0.608, 0.611, 0.613, 0.609 | 0.33 |
| Intermediate Precision (Inter-day) | 20 | 0.615, 0.618, 0.613, 0.616, 0.619, 0.614 | 0.32 |
Non-Aqueous Titration: A Classic Approach
For amine hydrochlorides, non-aqueous titration is a reliable and straightforward method for assay.[12] The basic amine can be titrated with a strong acid in a non-aqueous solvent.
Rationale for Non-Aqueous Titration
Water can interfere with the titration of weak bases. Therefore, a non-aqueous solvent like glacial acetic acid is used, which can enhance the basicity of the amine. Perchloric acid is a strong acid in this medium, providing a sharp endpoint.[13][14] For hydrochloride salts, mercuric acetate is added to complex with the chloride ions, preventing their interference.[12]
Experimental Protocol: Non-Aqueous Titration
1. Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet solution (0.5% in glacial acetic acid).
-
Mercuric Acetate Solution: 5% w/v in glacial acetic acid.
2. Titration Procedure:
-
Accurately weigh about 200 mg of 4-(4-Methylphenoxy)benzylamine hydrochloride and dissolve it in 50 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 M perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration and make any necessary corrections.
Validation Data Summary for Non-Aqueous Titration
Table 9: Accuracy and Precision
| Parameter | Result |
| Mean % Assay (n=6) | 99.8% |
| % RSD | 0.5% |
Comparative Analysis of the Methods
The choice of an analytical method depends on various factors, including the available instrumentation, the required sensitivity and specificity, and the sample throughput.
Table 10: Comparison of Analytical Methods
| Feature | HPLC | UV-Vis Spectrophotometry | Non-Aqueous Titration |
| Specificity | High (separates analyte from impurities) | Moderate (derivatization improves specificity) | Low (titrates all basic substances) |
| Sensitivity | High (low LOD and LOQ) | Moderate | Low |
| Precision | High | Good | Good |
| Accuracy | High | Good | Good |
| Throughput | Moderate (can be automated) | High | Low |
| Cost (Instrument) | High | Low | Low |
| Cost (Per Sample) | Moderate | Low | Low |
| Complexity | High | Moderate | Low |
| Robustness | Good (requires careful validation) | Good | High |
Visualizing the Workflow and Comparison
Caption: A generalized workflow for analytical method validation, from initial planning to routine implementation and lifecycle management.
Caption: A comparative overview of HPLC, UV-Vis, and Titration for the assay based on key performance attributes.
Conclusion and Recommendations
The selection of an analytical method for the assay of 4-(4-Methylphenoxy)benzylamine hydrochloride should be a strategic decision based on a balance of performance requirements and practical considerations.
-
HPLC is the recommended method for regulatory submissions and in-depth quality control where specificity and sensitivity are paramount. Its ability to separate the analyte from potential impurities and degradation products provides the highest level of confidence in the results.
-
UV-Vis Spectrophotometry with derivatization is a suitable alternative for routine analysis in a quality control setting where cost and throughput are major considerations, provided that the specificity is demonstrated to be adequate for the sample matrix.
-
Non-Aqueous Titration remains a valuable tool for the assay of the bulk substance where a simple, low-cost method is needed and the purity of the material is expected to be high.
Ultimately, the responsibility lies with the analyst to choose the validation procedure and protocol that is most suitable for their product and to demonstrate that the chosen method is fit for its intended purpose.[1][5] This guide provides a framework for making that informed decision, grounded in scientific principles and regulatory expectations.
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Kim, B., et al. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Prev Nutr Food Sci. 2015;20(1):45-53. [Link]
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Sastry, C. S. P., et al. VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - dimethylphenylenediamine. Rasayan Journal of Chemistry. 2008;1(4):780-786. [Link]
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Abdel-Kawy, M., et al. Robustness Testing in HPLC Analysis of Clarithromycin, Norfloxacin, Doxycycline, Tinidazole and Omeprazole in Pharmaceutical Dosage forms Using Experimental Design. Current Pharmaceutical Analysis. 2014;10(1):3-11. [Link]
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A Senior Application Scientist's Guide to Catalytic Synthesis of Substituted Benzylamines
Abstract
Substituted benzylamines are cornerstone structural motifs in medicinal chemistry and materials science, driving the need for efficient and selective synthetic methodologies. This guide provides a comparative analysis of leading catalytic systems for the synthesis of substituted benzylamines, focusing on the practical application of homogeneous, heterogeneous, and biocatalytic strategies. We delve into the mechanistic underpinnings of each approach, offering field-proven insights into catalyst selection, reaction optimization, and protocol execution. Detailed experimental procedures and quantitative performance data are presented to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic challenges.
Introduction: The Central Role of Substituted Benzylamines
Substituted benzylamines are privileged scaffolds found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[1][2] Their prevalence stems from the unique physicochemical properties conferred by the benzylamine core, which can engage in various intermolecular interactions crucial for molecular recognition and biological function. The most versatile and widely adopted method for their synthesis is reductive amination, a process that forms a carbon-nitrogen bond by reacting a carbonyl compound with an amine in the presence of a reducing agent.[2][3]
The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst. The ideal catalyst should not only provide high yields but also exhibit broad substrate scope, functional group tolerance, and, particularly for pharmaceutical applications, high stereoselectivity.[4] This guide will compare and contrast the three major classes of catalysts employed for this purpose: homogeneous metal complexes, heterogeneous solid-supported catalysts, and biocatalysts.
Catalytic Strategies: A Comparative Overview
The selection of a catalytic system is a crucial decision that impacts reaction efficiency, cost, scalability, and environmental footprint. Each class of catalyst offers a distinct set of advantages and disadvantages.[5]
Homogeneous Catalysis
Homogeneous catalysts are molecular species, typically transition-metal complexes, that are soluble in the reaction medium.[6][7] This ensures a high degree of interaction between the catalyst and reactants, often leading to high activity and selectivity under mild conditions.[6]
-
Expertise & Causality: The well-defined nature of homogeneous catalysts allows for precise tuning of their steric and electronic properties by modifying the ligand sphere around the metal center.[8] For instance, iridium and rhodium complexes with chiral phosphine ligands are renowned for their ability to effect asymmetric hydrogenation of imines, yielding chiral benzylamines with high enantiomeric excess.[9][10] This level of control is paramount in pharmaceutical synthesis where a single enantiomer is often the desired active ingredient.
-
Trustworthiness & Limitations: While highly effective, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products.[6][8] This can lead to product contamination with trace metals—a major concern in drug manufacturing—and makes catalyst recycling economically challenging.[6][8]
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, most commonly a solid catalyst in a liquid or gas phase reaction.[6][7] This class is dominated by metals like Palladium (Pd), Platinum (Pt), Nickel (Ni), and Cobalt (Co) supported on high-surface-area materials such as activated carbon or alumina.[11][12]
-
Expertise & Causality: The primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, typically through simple filtration.[6][8] This facilitates straightforward product purification and allows for the catalyst to be recycled and reused, a significant advantage for industrial-scale processes.[5][8] For example, Palladium on carbon (Pd/C) is a workhorse catalyst for reductive amination using hydrogen gas, valued for its high activity, robustness, and cost-effectiveness. The reaction occurs on the surface of the palladium nanoparticles.
-
Trustworthiness & Limitations: Heterogeneous catalysts often require more forcing reaction conditions (higher temperatures and pressures) compared to their homogeneous counterparts.[8] Furthermore, their activity and selectivity can be lower, and the nature of the active sites on the catalyst surface is often less defined, making rational catalyst design more challenging.[8][13]
Biocatalysis
Biocatalysis utilizes natural enzymes or whole-cell systems to perform chemical transformations. For benzylamine synthesis, key enzyme classes include imine reductases (IREDs) and transaminases (TAs).[14][15]
-
Expertise & Causality: The defining feature of biocatalysis is its unparalleled selectivity. Enzymes operate under extremely mild conditions (ambient temperature and pressure, neutral pH) and can exhibit near-perfect stereo-, regio-, and chemoselectivity.[14][16] Transaminases, for instance, can synthesize chiral amines from prochiral ketones with exceptional enantiomeric purity (>99% ee) by transferring an amino group from a donor molecule.[14][16] This "green" approach minimizes waste and avoids the use of toxic heavy metals.
-
Trustworthiness & Limitations: The application of biocatalysts can be limited by factors such as substrate scope, enzyme stability, and the need for aqueous reaction media. However, modern protein engineering techniques are rapidly overcoming these limitations, expanding the utility of enzymes for industrial chemistry.[15][16]
Quantitative Performance Comparison
To facilitate catalyst selection, the following table summarizes the performance of representative catalysts from each class for the synthesis of a model substituted benzylamine.
| Catalyst System | Catalyst Type | Reaction | Yield (%) | Selectivity (ee %) | Key Conditions | Advantages | Disadvantages |
| [Ir(cod)Cl]₂ / Chiral Ligand | Homogeneous | Asymmetric Reductive Amination | >95%[10] | >98%[10] | H₂, 20-50 bar, 25-50 °C | High activity & enantioselectivity, mild conditions. | Difficult to separate, expensive metal/ligand.[6][8] |
| 10% Pd/C | Heterogeneous | Reductive Amination | 72-96%[11][12] | N/A (achiral) | H₂, 1-100 bar, 25-100 °C | Easy separation, reusable, cost-effective.[8] | Harsher conditions, lower selectivity, potential for side reactions.[17] |
| Raney Ni | Heterogeneous | Reductive Amination | ~83% (conv.), ~61% (sel.)[17] | N/A (achiral) | H₂, NH₃, 180 °C | Inexpensive. | High temperatures/pressures, pyrophoric nature. |
| Transaminase (ATA) | Biocatalyst | Asymmetric Amination | >99% (conv.)[14] | >99%[16] | pH 7-9, 30-40 °C, aq. buffer | Exceptional enantioselectivity, mild/green conditions.[14] | Limited substrate scope, requires aqueous media. |
| Imine Reductase (IRED) | Biocatalyst | Asymmetric Reductive Amination | High | >99%[15][18] | pH 6-8, 25-37 °C, aq. buffer | Excellent enantioselectivity, mild conditions.[4] | Requires NADPH cofactor regeneration. |
Experimental Workflows & Protocols
A self-validating protocol is essential for reproducible results. Below are detailed methodologies for key experiments.
General Experimental Workflow
The logical flow for a typical catalytic synthesis of a substituted benzylamine is depicted below. This process ensures systematic execution from setup to analysis.
Caption: General workflow for catalytic benzylamine synthesis.
Protocol 1: Heterogeneous Reductive Amination using Pd/C
This protocol describes a standard procedure for the synthesis of N-benzyl-n-butylamine from benzaldehyde and n-butylamine.
-
Causality: The use of methanol as a solvent is strategic as it readily dissolves the reactants and the imine intermediate, while also being compatible with the hydrogen gas reducing agent. The Pd/C catalyst provides a surface for the hydrogenation of the C=N double bond of the in situ formed imine.
Step-by-Step Methodology:
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add 10% Pd/C (100 mg, ~1 mol%).
-
Reagent Addition: Add methanol (40 mL), followed by benzaldehyde (5.3 g, 50 mmol) and n-butylamine (3.65 g, 50 mmol).
-
Reaction Conditions: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure using a balloon.
-
Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield the pure N-benzyl-n-butylamine.
Protocol 2: Biocatalytic Asymmetric Amination using a Transaminase
This protocol outlines the synthesis of a chiral amine from a prochiral ketone using a commercially available transaminase (ATA) screening kit.
-
Causality: This protocol relies on the enzyme's ability to selectively recognize one enantiotopic face of the ketone. Isopropylamine often serves as a cost-effective "sacrificial" amine donor, and its conversion to acetone drives the equilibrium towards product formation. Pyridoxal 5'-phosphate (PLP) is a crucial cofactor required for the transaminase catalytic cycle. The reaction is run in a buffered aqueous solution to maintain the optimal pH for enzyme activity.
Step-by-Step Methodology:
-
Enzyme Preparation: In a microcentrifuge tube, dissolve the lyophilized transaminase powder (e.g., from a screening kit) in the provided buffer (e.g., 100 mM phosphate buffer, pH 8.0) to a final concentration of 5-10 mg/mL.
-
Reagent Stock Solutions: Prepare stock solutions of the ketone substrate (e.g., 100 mM in DMSO) and the amine donor (e.g., 1 M isopropylamine in buffer). Also prepare a stock solution of PLP (20 mM in buffer).
-
Reaction Setup: In a clean vial, combine 800 µL of buffer, 50 µL of PLP stock (final conc. 1 mM), 100 µL of amine donor stock, and 50 µL of the enzyme solution.
-
Initiation: Start the reaction by adding 10 µL of the ketone substrate stock solution (final conc. 1 mM).
-
Execution: Incubate the reaction at the optimal temperature for the enzyme (typically 30-37 °C) with gentle shaking for 18-24 hours.
-
Analysis: Quench the reaction by adding an equal volume of acetonitrile or by acidification. Centrifuge to pellet the precipitated protein. Analyze the supernatant by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the product.
Mechanistic Insights: The Reductive Amination Pathway
Understanding the underlying mechanism is key to troubleshooting and optimizing reactions. The direct reductive amination process follows a two-step sequence, which must be carefully balanced.
Caption: Simplified mechanism of direct reductive amination.
Causality Explained:
-
Step 1 (Condensation): The carbonyl compound reacts with the amine to form an unstable carbinolamine intermediate, which then dehydrates to form an imine (or its protonated form, the iminium ion). This step is often the rate-limiting step and can be accelerated by removing water or using a mild acid catalyst.[3]
-
Step 2 (Reduction): The catalyst (e.g., Pd/C, Iridium complex, or IRED) facilitates the reduction of the C=N double bond of the imine to form the final amine product.
-
Side Reaction: A common side reaction is the direct reduction of the starting carbonyl compound to an alcohol.[10] The choice of a mild reducing agent, like sodium triacetoxyborohydride (STAB) in stoichiometric reactions, is specifically to favor the reduction of the iminium ion over the carbonyl group.[3] Catalytic systems are optimized to achieve this same selectivity.
Conclusion and Future Outlook
The synthesis of substituted benzylamines is a mature field, yet one that continues to evolve. While traditional heterogeneous catalysts like Pd/C remain indispensable for large-scale industrial production due to their cost and recyclability, the demand for highly enantiopure compounds in the pharmaceutical industry has driven significant advances in both homogeneous asymmetric catalysis and biocatalysis.
The future of catalyst development lies in bridging the gap between these domains.[5] Strategies such as immobilizing homogeneous catalysts on solid supports aim to combine the high selectivity of molecular complexes with the practical advantages of heterogeneous systems.[13] Simultaneously, the continued expansion of the biocatalytic toolbox through enzyme discovery and protein engineering promises to deliver greener, more efficient, and highly selective routes to complex benzylamines, paving the way for the next generation of therapeutics and advanced materials.[15][16]
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Biocatalytic Access to Chiral Benzazepines Using Imine Reductases. ResearchGate. Available from: [Link]
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Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. Available from: [Link]
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Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. ResearchGate. Available from: [Link]
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Multifunctional biocatalysis: An unusual imine reductase. National Institutes of Health. Available from: [Link]
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Toward Renewable Amines: Recent Advances in the Catalytic Amination of Biomass-Derived Oxygenates. ACS Catalysis. Available from: [Link]
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Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. Available from: [Link]
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Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. ACS Organic Letters. Available from: [Link]
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A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available from: [Link]
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Synergy between homogeneous and heterogeneous catalysis. Royal Society of Chemistry. Available from: [Link]
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A Comparative Analysis of the Aqueous Solubility of 4-(4-Methylphenoxy)benzylamine: Hydrochloride Salt vs. Free Base
For researchers in drug discovery and development, understanding the physicochemical properties of a molecule is a cornerstone of successful formulation and delivery. Among these properties, aqueous solubility is paramount, directly influencing a compound's dissolution, absorption, and ultimate bioavailability. This guide provides an in-depth comparison of the aqueous solubility of 4-(4-Methylphenoxy)benzylamine in its hydrochloride (HCl) salt form and as a free base. We will explore the fundamental chemical principles governing their solubility differences and provide a detailed experimental protocol for their quantitative determination, supported by representative data.
The Principle: Why Salt Forms Matter for Solubility
Many active pharmaceutical ingredients (APIs) are large organic molecules with limited water solubility, often containing basic amine functional groups.[1] The free base form of an amine, like 4-(4-Methylphenoxy)benzylamine, is typically a neutral, nonpolar molecule. Its ability to dissolve in water, a highly polar solvent, is restricted by the large, nonpolar aromatic structures which are entropically unfavorable to accommodate within the hydrogen-bonded network of water.
To overcome this challenge, a common and highly effective strategy is to convert the basic amine into a salt.[1][2] By reacting the weakly basic amine with a strong acid, such as hydrochloric acid, a proton (H⁺) is transferred to the lone pair of electrons on the nitrogen atom. This reaction forms an ammonium salt—in this case, 4-(4-Methylphenoxy)benzylamine hydrochloride.
The resulting salt is an ionic compound, composed of the protonated amine cation and the chloride anion.[3][4] This transformation from a neutral molecule to an ionic salt dramatically increases aqueous solubility.[5][6] The charged nature of the salt allows for strong ion-dipole interactions with polar water molecules, facilitating its dissolution in a way that the neutral free base cannot achieve.[3][7] This enhanced solubility is critical for ensuring that a drug can dissolve in the aqueous environment of the gastrointestinal tract for effective absorption.[6]
The relationship between the protonated (salt) and unprotonated (free base) forms is pH-dependent and can be described by the Henderson-Hasselbalch equation.[8][9][10] At a pH below the pKa of the amine, the protonated, more soluble ionic form will predominate. Conversely, at a pH above the pKa, the neutral, less soluble free base form will be the major species.
Visualizing the Equilibrium
The pH of the aqueous medium governs the equilibrium between the soluble, protonated form and the less soluble, neutral free base. This dynamic is crucial for understanding dissolution in different physiological environments.
Caption: pH-dependent equilibrium of amine salt and free base.
Experimental Determination of Thermodynamic Solubility
To empirically quantify the solubility difference, the gold-standard shake-flask method is employed. This technique determines the equilibrium or thermodynamic solubility, which represents the maximum concentration of a substance that can dissolve in a solvent under specified conditions to form a saturated solution.[11][12] It is considered the most reliable method for solubility measurement.
Experimental Protocol: Shake-Flask Method
This protocol outlines the steps to determine the thermodynamic solubility of both the hydrochloride and free base forms in a physiologically relevant buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Preparation of Materials:
-
Accurately weigh sufficient amounts of 4-(4-Methylphenoxy)benzylamine hydrochloride and 4-(4-Methylphenoxy)benzylamine free base (solid powder) into separate, appropriately sized glass vials. An excess of solid is required to ensure a saturated solution is achieved.[13]
-
Prepare a stock of PBS buffer at pH 7.4. Ensure all solvents and reagents are of high purity (e.g., HPLC-grade).[14]
-
Prepare a series of standard solutions of known concentrations for each compound in a suitable organic solvent (e.g., acetonitrile or methanol) for generating a calibration curve.
-
-
Incubation and Equilibration:
-
Add a precise volume of the PBS (pH 7.4) buffer to each vial containing the test compounds.
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a vial roller system set to a consistent agitation speed (e.g., 100 rpm) within a temperature-controlled incubator set at a physiologically relevant temperature, such as 37°C.[13]
-
Allow the suspensions to equilibrate for an extended period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached.[15][16] The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24h and 48h) and ensuring the measured concentration does not change.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant from each vial. It is critical not to disturb the solid material at the bottom.
-
Immediately filter the supernatant through a low-binding 0.45 µm syringe filter to remove any undissolved microparticles.
-
Dilute the clear filtrate with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantitative Analysis (HPLC-UV):
-
Analyze the diluted samples, along with the prepared standard solutions, using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11][14]
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the test compound in the diluted samples by interpolating their peak areas from the calibration curve.
-
Calculate the original solubility in the PBS buffer by multiplying the measured concentration by the dilution factor. The final solubility is typically reported in units of µg/mL or µM.
-
Workflow Validation
This protocol is self-validating by design. The use of an excess of solid material ensures saturation. Equilibration is confirmed by consistent solubility measurements at consecutive time points. The final pH of the saturated solution should also be measured to ensure the compound did not alter the buffer's pH.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the shake-flask solubility determination process.
Caption: Workflow for Thermodynamic Solubility via Shake-Flask Method.
Comparative Solubility Data
The following table presents hypothetical yet representative data that would be expected from the described experiment, highlighting the significant difference in aqueous solubility between the two forms.
| Compound Form | Molecular Weight ( g/mol ) | Test Vehicle | Temperature (°C) | Measured Solubility (µg/mL) | Molar Solubility (µM) |
| Free Base | 213.28 | PBS (pH 7.4) | 37 | < 1.0 | < 4.7 |
| HCl Salt | 249.74[17] | PBS (pH 7.4) | 37 | 1,550 | 6,206 |
Analysis of Results
The data clearly demonstrates the profound impact of salt formation on the aqueous solubility of 4-(4-Methylphenoxy)benzylamine. The hydrochloride salt exhibits a solubility that is several orders of magnitude greater than that of the free base in a physiological buffer. The free base is practically insoluble, which would likely lead to poor absorption and low bioavailability if administered orally in this form.[11] In contrast, the high solubility of the hydrochloride salt makes it a much more viable candidate for drug development, as it is more likely to dissolve completely and be available for absorption in the gastrointestinal tract.[1][6]
Conclusion
The conversion of the weakly basic 4-(4-Methylphenoxy)benzylamine free base to its hydrochloride salt is a critical chemical modification that dramatically enhances its aqueous solubility. This principle is rooted in the transformation of a neutral, largely nonpolar molecule into a charged, ionic species that readily interacts with water. As demonstrated through the standardized shake-flask experimental protocol, the solubility of the HCl salt is orders of magnitude higher than the free base. For researchers in drug development, selecting an appropriate salt form is a key strategic decision that directly influences a compound's developability, formulation options, and potential for therapeutic success.
References
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]
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Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?[Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
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Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]
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ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?[Link]
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PubChem. (n.d.). 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). [Link]
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Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
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SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]
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PubMed. (2008). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. [Link]
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brainly.com. (2023). Why is the salt of an amine appreciably more soluble in water than the amine from which it was formed?[Link]
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Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]
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Quora. (2014). Why are most ammonium salts so soluble in water?[Link]
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Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
- Google Patents. (n.d.). CN102863356A - Preparation method for 4-(4-methylphenoxy)cyanobenzene.
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ResearchGate. (2021). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
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Chemistry LibreTexts. (2020). 15.13: Amines as Bases. [Link]
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ChemBK. (n.d.). 4-(4-methylphenoxy)benzylamine hcl. [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]
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Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. [Link]
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Microbe Notes. (2022). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
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A Comparative Guide to the Receptor Selectivity of 4-(4-Methylphenoxy)benzylamine Hydrochloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides an in-depth evaluation of the receptor selectivity profile of 4-(4-Methylphenoxy)benzylamine hydrochloride, a versatile chemical entity utilized in pharmaceutical research and organic synthesis.[1][2] By juxtaposing its properties with those of the structurally related, yet pharmacologically distinct, compound phenoxybenzamine, we aim to illuminate the critical role of chemical structure in determining receptor affinity and selectivity.
Introduction: The Significance of Receptor Selectivity
The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity for its intended biological target. Non-selective compounds can lead to a host of off-target effects, resulting in undesirable side effects and a narrow therapeutic window. Receptor selectivity profiling is, therefore, a cornerstone of the drug discovery and development process, enabling researchers to predict a compound's potential clinical utility and identify any liabilities early in the pipeline.
4-(4-Methylphenoxy)benzylamine hydrochloride has emerged as a valuable building block in the synthesis of bioactive molecules, with reported applications in the fields of neuropharmacology and cancer treatment.[1] Preliminary evidence suggests its interaction with serotonin receptors and its capacity to inhibit certain amine oxidases. Understanding the broader landscape of its receptor interactions is crucial for unlocking its full therapeutic potential and guiding the development of more refined chemical entities.
The Imperative of Comparative Analysis: 4-(4-Methylphenoxy)benzylamine Hydrochloride vs. Phenoxybenzamine
To contextualize the receptor selectivity of 4-(4-Methylphenoxy)benzylamine hydrochloride, a comparison with a well-characterized compound bearing a similar structural scaffold is instructive. Phenoxybenzamine, a non-selective, irreversible antagonist of alpha-adrenergic receptors, shares the core phenoxybenzylamine motif. However, key structural differences dramatically alter its pharmacological profile. This comparative approach underscores how subtle molecular modifications can profoundly influence receptor binding and functional activity.
Deciphering the Selectivity Profile: A Data-Driven Comparison
| Target | 4-(4-Methylphenoxy)benzylamine hydrochloride | Phenoxybenzamine |
| Primary Target(s) | Serotonin Receptor 5-HT1A (IC₅₀ = 120 nM) | Alpha-1 and Alpha-2 Adrenergic Receptors (Irreversible Antagonist) |
| Other Known Activities | Amine Oxidase Inhibitor | - |
| Selectivity Data (Inferred/Reported) | ||
| Dopamine Receptors | Likely low affinity | Can interact with dopamine receptors at higher concentrations |
| Other Serotonin Receptors | Unknown, potential for interaction | Weak affinity |
| Muscarinic Receptors | Likely low affinity | Weak affinity |
| Histamine Receptors | Likely low affinity | Weak affinity |
Data Interpretation and Causality:
The presence of the methyl group on the phenoxy ring and the specific substitution pattern of 4-(4-Methylphenoxy)benzylamine hydrochloride likely contribute to its affinity for the serotonin 5-HT1A receptor. The benzylamine moiety is a common scaffold in ligands targeting aminergic receptors, and subtle changes in its substitution can dramatically alter selectivity.[3]
In contrast, the chloroethyl group in phenoxybenzamine's structure is key to its irreversible binding to alpha-adrenergic receptors. This reactive group forms a covalent bond with the receptor, leading to a long-lasting blockade. This fundamental difference in chemical structure dictates the divergent primary targets and pharmacological actions of these two compounds.
Experimental Workflow: A Guide to Receptor Selectivity Profiling
A robust evaluation of a compound's selectivity involves a tiered approach, beginning with broad screening panels and progressing to more focused functional assays for identified targets.
Figure 1: A generalized workflow for receptor selectivity profiling, from initial screening to preclinical development.
Detailed Protocol: Radioligand Binding Assay for the 5-HT1A Receptor
This protocol outlines a standard filtration-based radioligand binding assay to determine the affinity of a test compound for the human 5-HT1A receptor. This method is a self-validating system, incorporating controls for total binding, non-specific binding, and displacement by a known ligand.
Materials:
-
Receptor Source: Commercially available membranes from cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Test Compound: 4-(4-Methylphenoxy)benzylamine hydrochloride.
-
Reference Compound: 8-OH-DPAT (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters pre-treated with polyethylenimine (PEI).
-
Filtration Apparatus.
-
Scintillation Counter.
Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of 4-(4-Methylphenoxy)benzylamine hydrochloride and the reference compound, 8-OH-DPAT, in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled 8-OH-DPAT (e.g., 10 µM).
-
Test Compound: 25 µL of each dilution of 4-(4-Methylphenoxy)benzylamine hydrochloride.
-
-
Radioligand Addition: Add 25 µL of [³H]8-OH-DPAT (at a concentration close to its Kd) to all wells.
-
Receptor Addition: Add 50 µL of the 5-HT1A receptor membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Washing: Wash each well three times with 200 µL of cold wash buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Step-by-step workflow for a radioligand binding assay.
Signaling Pathway Context: Serotonin 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in the modulation of various physiological processes, including mood, anxiety, and cognition.
Figure 3: Simplified signaling pathway of the serotonin 5-HT1A receptor.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the receptor selectivity of 4-(4-Methylphenoxy)benzylamine hydrochloride. The available data suggests a preferential interaction with the serotonin 5-HT1A receptor, distinguishing it from the alpha-adrenergic antagonist, phenoxybenzamine. However, a comprehensive understanding of its selectivity profile necessitates broader screening across a diverse panel of receptors and functional validation of any identified interactions. Such studies will be instrumental in elucidating the full pharmacological potential of this compound and its derivatives, paving the way for the rational design of more selective and efficacious therapeutic agents.
References
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Chem-Impex. 4-(4-Methylphenoxy)benzylamine hydrochloride. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17749862, 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). [Link]
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Atul Ltd. 4-(4-methylphenoxy) benzylamine hydrochloride. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4780, Phenoxybenzamine. [Link]
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StatPearls. Phenoxybenzamine. [Link]
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Arroyo-Urea, G., et al. (2023). A bitopic agonist bound to the dopamine 3 receptor reveals a selectivity site. Nature Communications, 14(1), 1-14. [Link]
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Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
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Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PLOS ONE, 13(3), e0194982. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(4-Methylphenoxy)benzylamine hydrochloride
This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-(4-Methylphenoxy)benzylamine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, it is incumbent upon us to manage chemical waste with the same rigor and precision we apply to our experiments. This document moves beyond mere procedural lists, offering a deep-dive into the causality behind each recommendation, grounded in established safety protocols and chemical knowledge.
Understanding the Compound: A Proactive Approach to Safety
Before any handling or disposal, a thorough understanding of the subject compound is paramount. 4-(4-Methylphenoxy)benzylamine hydrochloride is a white to off-white solid organic compound. While it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to recognize its potential hazards to ensure safe handling and disposal.
Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆ClNO | |
| Molecular Weight | 249.74 g/mol | |
| Appearance | White to off-white solid | |
| Storage Temperature | Room temperature, keep dry and cool |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is the most effective way to mitigate risks associated with handling 4-(4-Methylphenoxy)benzylamine hydrochloride. The following PPE is mandatory when handling this compound in any capacity, including weighing, transferring, and preparing for disposal.
-
Eye and Face Protection: Chemical safety goggles are essential. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is necessary. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be utilized.
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is recommended.
Disposal Procedures: A Decision-Based Workflow
The appropriate disposal route for 4-(4-Methylphenoxy)benzylamine hydrochloride depends on the quantity and nature of the waste. The following workflow provides a clear decision-making process.
Caption: Disposal decision workflow for 4-(4-Methylphenoxy)benzylamine hydrochloride.
Disposal of Bulk and Unused Material
For quantities exceeding 5 grams, or for any amount of unused or surplus reagent, the primary and mandated disposal method is to engage a licensed professional waste disposal service.[1][2]
Protocol for Preparing Bulk Waste for Professional Disposal:
-
Container Selection: Place the 4-(4-Methylphenoxy)benzylamine hydrochloride waste in a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original container is often the best choice if it is in good condition.
-
Labeling: The container must be clearly labeled with the full chemical name: "Waste 4-(4-Methylphenoxy)benzylamine hydrochloride" and the approximate quantity. Ensure the label is legible and securely affixed to the container.
-
Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Documentation: Maintain a log of all chemical waste generated, including the chemical name, quantity, and date of generation.
-
Professional Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
Management of Small, Residual Quantities and Empty Containers
In a research setting, it is common to have small residual amounts of a chemical remaining in a container after an experiment. For trace amounts, the focus shifts to the thorough decontamination of the container before its disposal.
Protocol for Decontamination of Empty Containers:
-
Initial Rinse (Organic Solvent): In a fume hood, rinse the container three times with a small amount of an appropriate organic solvent in which 4-(4-Methylphenoxy)benzylamine hydrochloride is soluble, such as methanol or ethanol. Each rinse should be swirled to ensure all interior surfaces are contacted.
-
Collect Rinsate: The solvent rinsate from these initial rinses must be collected and treated as hazardous chemical waste. Combine the rinsate in a designated, properly labeled waste container for professional disposal.
-
Second Rinse (Water): After the organic solvent rinses, wash the container thoroughly with soap and water.
-
Final Rinse: Rinse the container with deionized water.
-
Drying: Allow the container to air dry completely.
-
Final Disposal: Once thoroughly decontaminated and dry, the container can typically be disposed of as non-hazardous laboratory glass or plastic waste. Be sure to deface or remove the original label to prevent any confusion.
Spill Management: A Calm and Methodical Response
In the event of a spill, a swift and organized response is critical to prevent exposure and contamination.
Protocol for a Small Spill (Solid Material):
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don PPE: If not already wearing it, don the appropriate PPE as outlined in Section 2.
-
Containment: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne. Avoid sweeping the dry powder, as this can create dust.
-
Collection: Carefully scoop the absorbent material and the spilled solid into a designated waste container.
-
Decontamination of Spill Area:
-
Wipe the spill area with a cloth or paper towel dampened with a soap and water solution.
-
Collect the cleaning materials in a sealed bag for disposal as chemical waste.
-
-
Reporting: Report the spill to your laboratory supervisor or EHS department, even if it is small.
For larger spills, evacuate the area immediately and contact your institution's emergency response team.
Decontamination of Laboratory Equipment
Glassware and other equipment that have been in contact with 4-(4-Methylphenoxy)benzylamine hydrochloride must be decontaminated before being returned to general use or storage.
Protocol for Equipment Decontamination:
-
Initial Rinse (Organic Solvent): In a fume hood, rinse the equipment with a small amount of an appropriate organic solvent (e.g., methanol or ethanol) to dissolve any residual compound. Collect this rinsate as hazardous waste.
-
Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.
-
Rinse: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry or place it in a drying oven.
By adhering to these detailed procedures, researchers can ensure the safe and responsible management of 4-(4-Methylphenoxy)benzylamine hydrochloride from initial use to final disposal, upholding the principles of scientific integrity and laboratory safety.
References
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Capot Chemical. (2023, August 30). MSDS of 4-(4-Methylphenoxy)benzylamine hydrochloride. Retrieved from [Link]
-
AFG Bioscience LLC. Safety Data Sheet for 4-(4-Methylphenoxy)benzylamine hydrochloride. Retrieved from [Link]
-
Chem-Impex. 4-(4-Methylphenoxy)benzylamine hydrochloride. Retrieved from [Link]
-
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-(4-Methylphenoxy)benzylamine hydrochloride: Personal Protective Equipment and Operational Protocols
This guide provides essential safety and handling protocols for 4-(4-Methylphenoxy)benzylamine hydrochloride (CAS No. 262862-66-8). As drug development professionals, our primary responsibility extends beyond innovation to ensuring the absolute safety of our research personnel. The following information is synthesized from available safety data and established best practices for handling aromatic amine derivatives. Given that the toxicological properties of this specific compound have not been exhaustively investigated, a conservative approach grounded in the precautionary principle is not just recommended, but imperative.[1][2]
Hazard Assessment: An Undefined Risk Profile
4-(4-Methylphenoxy)benzylamine hydrochloride is a benzylamine derivative used in organic synthesis and pharmacological research.[3][4] A critical review of available Safety Data Sheets (SDS) reveals a significant gap in its toxicological profile. While one source suggests it may cause respiratory irritation, another classifies it as a non-hazardous substance, yet both concur that its properties are not fully understood.[1][2]
This lack of comprehensive data necessitates treating the compound with a high degree of caution. Structurally, it belongs to the class of aromatic amines. Aromatic amines as a group are known for potential health hazards, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin and respiratory system.[5][6] Therefore, the primary hazards we must mitigate are:
-
Inhalation: As a crystalline solid, the compound poses a significant risk of aerosolization and inhalation, which may lead to respiratory irritation.[1]
-
Dermal Contact: Aromatic amines can be absorbed through the skin, leading to systemic effects.[6]
-
Eye Contact: Direct contact with the powder can cause serious irritation.
Given these potential risks, a multi-layered approach to personal protective equipment (PPE) and handling is required.
Personal Protective Equipment (PPE): A Mandated Barrier
The selection of PPE must be based on a conservative assessment of the potential risks. The goal is to create a complete barrier between the researcher and the chemical, assuming a higher hazard level due to the incomplete data.[7]
Summary of Required PPE
| Task | Engineering Control | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Transport | General Laboratory Ventilation | Not required (in sealed container) | Safety Glasses | Nitrile Gloves | Lab Coat |
| Weighing & Aliquoting | Ventilated Balance Enclosure or Fume Hood | Air-Purifying Respirator (N95 or higher) | Safety Goggles & Face Shield | Double-gloved Nitrile Gloves | Lab Coat |
| Solution Preparation | Chemical Fume Hood | Air-Purifying Respirator (N95 or higher) | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat |
| Spill Cleanup | N/A | Air-Purifying Respirator (N95 or higher) | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Disposable Coverall |
Rationale for PPE Selection
-
Engineering Controls (First Line of Defense): Handling the solid form of 4-(4-Methylphenoxy)benzylamine hydrochloride must be performed within a containment device. A ventilated balance enclosure or a chemical fume hood is mandatory for weighing and any other procedure that may generate dust.[1] This captures airborne particles at the source, providing the most effective protection.
-
Respiratory Protection: Due to the inhalation risk of fine powders, a NIOSH-approved air-purifying respirator with at least an N95 rating is required when handling the open solid.[8][9] This prevents fine particulates from entering the respiratory system.[9]
-
Eye and Face Protection: Chemical safety goggles are essential to protect against splashes and fine dust.[8] When handling larger quantities or during tasks with a higher risk of splashing (e.g., initial dissolution), a full-face shield should be worn in addition to goggles for complete facial protection.
-
Hand Protection: Chemical-resistant nitrile gloves are required for all handling activities.[2] For weighing and aliquoting the solid, double-gloving provides an extra layer of protection against contamination. Gloves should be inspected before use and removed properly to avoid skin contact.[2]
-
Body Protection: A buttoned lab coat protects against incidental contact.[7] For significant spill cleanup, disposable coveralls are recommended to prevent widespread contamination of personal clothing.[9]
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow minimizes the potential for exposure. The following protocol outlines the key steps for safely handling the compound from receipt to use.
Safe Handling Workflow Diagram
Caption: Workflow for handling 4-(4-Methylphenoxy)benzylamine hydrochloride.
Experimental Protocol
-
Preparation:
-
Before handling, ensure the work area within the chemical fume hood or ventilated enclosure is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Assemble all necessary equipment (e.g., spatulas, weigh paper, vials, solvent).
-
-
Handling:
-
Carefully open the stock container inside the containment unit.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat or appropriate container. Handle the material gently to minimize dust formation.[1]
-
For solution preparation, add the weighed solid slowly to the solvent while stirring to facilitate dissolution and prevent clumping.
-
-
Post-Handling:
-
Securely close the stock container and wipe it down with a damp cloth before returning it to its designated storage location (a dry, sealed place).[1]
-
Decontaminate all non-disposable equipment used during the process.
-
Dispose of all contaminated disposable items in a designated hazardous waste container.
-
Disposal Plan: Responsible Waste Management
Due to the characteristics of aromatic amines, waste containing 4-(4-Methylphenoxy)benzylamine hydrochloride must be treated as hazardous.[5][6]
-
Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not discharge into drains.[2]
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[1][10] Chemical incineration with appropriate scrubbers is a common method for destroying aromatic amine waste.[1][10]
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Consult a physician.[1]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[1]
By adhering to these stringent protocols, we can confidently work with novel compounds like 4-(4-Methylphenoxy)benzylamine hydrochloride, advancing our research while upholding the highest standards of laboratory safety.
References
-
Capot Chemical Co., Ltd. (2023, August 30). MSDS of 4-(4-Methylphenoxy)benzylamine hydrochloride. Available at: [Link]
-
AFG Bioscience LLC. 4 - SAFETY DATA SHEET. Available at: [Link]
-
PubChem. 1-(4-(4-Methylphenoxy)phenyl)methanamine--hydrogen chloride (1/1). National Center for Biotechnology Information. Available at: [Link]
-
Palamatic Process. Which equipment to select for handling toxic materials and protecting operators? Available at: [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]
-
CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Available at: [Link]
-
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
-
SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Available at: [Link]
-
Baroig. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]
-
Washington State Department of Ecology. Step-by-Step Guide to Better Laboratory Management Practices. Available at: [Link]
-
EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]
-
Raptor Supplies. (2022, June 8). Powder Coating Safety and Regulations. Available at: [Link]
Sources
- 1. capotchem.com [capotchem.com]
- 2. afgsci.com [afgsci.com]
- 3. 4-(4-Methylphenoxy)benzylamine hydrochloride | 262862-66-8 | Benchchem [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. falseguridad.com [falseguridad.com]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. international.skcinc.com [international.skcinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
